molecular formula C5H4N2O3 B1313557 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid CAS No. 54404-06-7

3-Oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B1313557
CAS No.: 54404-06-7
M. Wt: 140.1 g/mol
InChI Key: AZNSKHLQNCKBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-2,3-dihydropyridazine-4-carboxylic acid is a useful research compound. Its molecular formula is C5H4N2O3 and its molecular weight is 140.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-oxo-1H-pyridazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-3(5(9)10)1-2-6-7-4/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNSKHLQNCKBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80491710
Record name 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80491710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54404-06-7
Record name 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80491710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid: A Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone pharmacophore in drug discovery.[1][2] Among its numerous derivatives, 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid stands out as a particularly versatile scaffold. Its unique combination of a reactive carboxylic acid handle and a tunable pyridazinone core allows for extensive structural diversification, leading to compounds with a wide array of pharmacological activities. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and critical applications, offering field-proven insights for researchers in medicinal chemistry and drug development.

Core Physicochemical and Structural Properties

This compound (IUPAC Name: 6-oxo-1H-pyridazine-5-carboxylic acid) is a solid, crystalline compound whose structure offers multiple points for chemical modification.[3] Its properties are fundamental to its role as a synthetic building block.

Key Property Data

The essential physicochemical properties are summarized below, providing a foundational dataset for experimental design.

PropertyValueSource
IUPAC Name 6-oxo-1H-pyridazine-5-carboxylic acidPubChem[3]
CAS Number 54404-06-7PubChem[3]
Molecular Formula C₅H₄N₂O₃PubChem[3]
Molecular Weight 140.10 g/mol PubChem[3][4]
Monoisotopic Mass 140.02219199 DaPubChem[3]
SMILES C1=C(C(=O)NN=C1)C(=O)OPubChem[3][4]
InChIKey AZNSKHLQNCKBHC-UHFFFAOYSA-NPubChem[3]
XlogP (Predicted) -0.4PubChem[3]
GHS Hazard Codes H302, H315, H319, H335PubChem[3]
Structural and Tautomeric Considerations

A critical feature of the pyridazin-3(2H)-one ring is its ability to exist in lactam-lactim tautomeric forms. This equilibrium influences its reactivity, particularly at the N2 and O3 positions. The lactam form is generally predominant, but the lactim form can be accessed under specific reaction conditions, enabling reactions like O-alkylation.

Caption: Lactam-lactim tautomerism of the pyridazinone ring.

Note: A placeholder image is used for the lactim form as a direct image was not available. The structure features an -OH group at position 3 and a double bond between N2 and C3.

Synthesis and Purification

The synthesis of the 3-oxo-2,3-dihydropyridazine core is typically achieved through a robust and well-established condensation reaction. The general strategy involves the reaction of a γ-ketoacid or a related dicarbonyl equivalent with hydrazine.

General Synthetic Pathway

The most common approach involves the cyclocondensation of diethyl 2-formylmalonate (or a similar precursor) with hydrazine hydrate. This reaction efficiently constructs the heterocyclic ring in good yields.

synthesis_pathway reagent_node reagent_node start Diethyl 2-formylmalonate intermediate Pyridazinone Ester Intermediate start->intermediate Cyclocondensation product This compound intermediate->product Saponification & Acidification reagent1 + Hydrazine Hydrate (N₂H₄·H₂O) in Ethanol, Reflux reagent2 1. NaOH (aq), Hydrolysis 2. HCl (aq), Acidification

Caption: General synthetic route to the target compound.

Experimental Protocol: Synthesis of Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate

This protocol describes the formation of the ethyl ester, a common precursor which is then hydrolyzed to the final carboxylic acid.

  • Reaction Setup: To a solution of diethyl 2-formylmalonate (1 equivalent) in absolute ethanol (10 mL/mmol), add hydrazine monohydrate (1.1 equivalents) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting precipitate is the crude ethyl ester.

  • Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. Recrystallization from ethanol can be performed for higher purity.

Protocol: Saponification to the Carboxylic Acid
  • Hydrolysis: Suspend the ethyl ester intermediate (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (3-4 equivalents).

  • Heating: Heat the mixture to 80-90 °C and stir for 2-3 hours until the solid has completely dissolved and the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • Isolation: The white precipitate of this compound is collected by filtration, washed thoroughly with cold water to remove salts, and dried under vacuum.

Chemical Reactivity and Derivatization

The utility of this scaffold stems from its two primary reactive sites: the carboxylic acid group and the pyridazinone ring, particularly the N2-position. This dual reactivity allows for the systematic exploration of chemical space to optimize biological activity.[1][2]

reactivity cluster_acid Carboxylic Acid Reactions (C4) cluster_ring Pyridazinone Ring Reactions (N2) Core This compound Amide Amide Derivatives (R-NH₂, Coupling Agents) Core->Amide Amidation Ester Ester Derivatives (R-OH, Acid Catalyst) Core->Ester Esterification AcidChloride Acid Chloride (SOCl₂) Core->AcidChloride Alkylation N-Alkylation / N-Arylation (R-X, Base) Core->Alkylation Substitution

Caption: Key reactive sites and common derivatization pathways.

Reactions at the Carboxylic Acid Group

The carboxylic acid is a versatile handle for introducing a wide range of functional groups, most commonly through amide bond formation.

  • Amidation: This is the most prevalent modification in drug discovery programs. Standard peptide coupling reagents like HATU, HOBt/EDC, or converting the acid to an acid chloride followed by reaction with an amine, are highly effective.[5][6] This allows for the introduction of diverse side chains to probe structure-activity relationships (SAR).

  • Esterification: Standard Fischer esterification conditions (an alcohol in the presence of a strong acid catalyst) can be used to generate ester derivatives, which can serve as prodrugs or synthetic intermediates.

Reactions at the Pyridazinone Ring

The N2 position of the pyridazinone ring is a nucleophilic site that can be readily functionalized.

  • N-Alkylation/Arylation: In the presence of a suitable base (e.g., K₂CO₃, NaH), the N-H proton can be removed, and the resulting anion can react with various electrophiles like alkyl halides or aryl halides (in the case of SₙAr reactions) to yield N-substituted derivatives.[5] This modification is crucial for modulating properties like solubility, cell permeability, and target engagement.

Applications in Medicinal Chemistry and Drug Development

The 3-oxo-2,3-dihydropyridazine scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities.[2] Its structural rigidity and capacity for multiple hydrogen bonding interactions make it an ideal platform for designing potent and selective enzyme inhibitors and receptor modulators.

A Versatile Pharmacophore

Derivatives have been successfully developed as inhibitors for a range of therapeutic targets:

  • ITK Inhibitors: Novel derivatives have been designed as selective inhibitors of Interleukin-2-inducible T-cell kinase (ITK), showing potential for application in treating T-cell leukemia.[1][2]

  • Xanthine Oxidase (XO) Inhibitors: By modifying the C6 and C4 positions, potent XO inhibitors have been synthesized for the potential treatment of gout and hyperuricemia.[7]

  • Cannabinoid Receptor (CB2) Modulators: N-substituted pyridazinones have yielded high-affinity inverse agonists for the CB2 receptor, which is a target for inflammatory and neuropathic pain conditions.[5]

  • Aryl Hydrocarbon Receptor (AHR) Inhibitors: The scaffold is present in compounds designed to inhibit the AHR signaling pathway, which has implications for cancer treatment and modulating immune responses.[6]

  • Anti-inflammatory Agents: The parent compound itself has been noted for potential anti-inflammatory properties, possibly through the inhibition of prostaglandin and nitric oxide production.[4]

Role as a Carboxylic Acid Bioisostere

In drug design, the carboxylic acid group is often responsible for target binding but can lead to poor pharmacokinetic properties like low membrane permeability.[8] The pyridazinone ring system can act as a bioisostere—a group with similar physical or chemical properties that imparts similar biological effects. By incorporating the core scaffold, medicinal chemists can maintain crucial binding interactions while improving the overall drug-like properties of the molecule.[9]

Spectroscopic Characterization Profile

While a full dataset for the parent acid is not publicly available, a characteristic profile can be predicted based on its structure and published data for its derivatives.[5]

  • ¹H NMR: Expect signals for the two coupled protons on the pyridazine ring (C5-H and C6-H), a broad singlet for the N-H proton (typically downfield), and a very broad singlet for the carboxylic acid O-H proton (often >10 ppm and may exchange with D₂O).

  • ¹³C NMR: Key signals would include two carbonyl carbons (one for the acid and one for the pyridazinone amide), and four sp² carbons corresponding to the heterocyclic ring.

  • IR Spectroscopy: Look for characteristic strong C=O stretching bands (around 1650-1720 cm⁻¹), a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), and an N-H stretching band (around 3200-3400 cm⁻¹).

  • Mass Spectrometry: The monoisotopic mass is 140.022 Da.[3] In electrospray ionization (ESI), one would expect to observe the [M+H]⁺ ion at m/z 141.029 and the [M-H]⁻ ion at m/z 139.015.[10]

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound presents the following hazards:[3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of dust.

Conclusion

This compound is more than just a simple heterocyclic compound; it is a powerful and enabling tool in the arsenal of the medicinal chemist. Its straightforward synthesis, predictable reactivity at key functionalization points, and the proven success of its derivatives against a host of biological targets underscore its importance. As the demand for novel therapeutics continues to grow, this scaffold is poised to remain a central building block in the design and development of the next generation of medicines.

References

3-Oxo-2,3-dihydropyridazine-4-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 3-Oxo-2,3-dihydropyridazine-4-carboxylic Acid

Abstract

The pyridazinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1][2][3] This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound, a key intermediate for the development of novel therapeutics. We will delve into the mechanistic underpinnings of the core cyclocondensation reaction, provide detailed, field-proven experimental protocols, and offer insights into troubleshooting and optimization. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a robust understanding of pyridazinone synthesis.

Foundational Principles: The Chemistry of Pyridazinone Synthesis

The synthesis of the 3(2H)-pyridazinone ring system is most classically and efficiently achieved through the cyclocondensation of a 1,4-dicarbonyl compound, or a functional equivalent like a γ-ketoacid, with hydrazine or its derivatives.[4][5][6] This reaction is a powerful and versatile method for constructing the heterocyclic core.

The Core Mechanism: From γ-Ketoacid to Heterocycle

The predominant pathway involves the reaction of a γ-ketoacid with hydrazine hydrate. The mechanism proceeds through two key stages:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on the ketone carbonyl of the γ-ketoacid. This is the more electrophilic carbonyl center compared to the carboxylic acid. This step forms a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone then undergoes an intramolecular nucleophilic attack on the carboxylic acid carbonyl. This is followed by the elimination of a water molecule (dehydration) to yield the stable, six-membered pyridazinone ring.

The overall reaction is a dehydration-condensation process, often driven to completion by heating in a suitable protic solvent, which facilitates the necessary proton transfers.

dot

Mechanism Figure 1: Core Reaction Mechanism Ketoacid γ-Ketoacid Hydrazone Hydrazone Intermediate Ketoacid->Hydrazone + Hydrazine - H₂O Hydrazine Hydrazine (NH₂NH₂) Product 3-Oxo-2,3-dihydropyridazine- 4-carboxylic acid Hydrazone->Product Intramolecular Cyclization - H₂O Water H₂O Water2 H₂O

Caption: Figure 1: Core Reaction Mechanism

Strategic Synthesis Pathways

While the direct cyclization of a suitable γ-ketoacid is the most common route, the preparation of this key precursor is a critical consideration. One of the most reliable methods for generating γ-ketoacids is the Friedel-Crafts acylation.

Pathway A: Friedel-Crafts Acylation followed by Cyclocondensation

This two-step approach offers versatility, allowing for the synthesis of various aryl-substituted pyridazinones. For the parent compound, this involves:

  • Step 1: Friedel-Crafts Acylation. An aromatic hydrocarbon (like benzene) reacts with a cyclic anhydride (such as succinic anhydride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce a β-aroylpropionic acid (a type of γ-ketoacid).[3][7]

  • Step 2: Cyclization. The resulting γ-ketoacid is then reacted with hydrazine hydrate, usually in a solvent like ethanol, to yield the final pyridazinone product.[3][7]

dot

Synthesis_Pathway Figure 2: Two-Step Synthesis Strategy cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Heterocycle Formation A Aromatic Hydrocarbon + Succinic Anhydride B γ-Ketoacid Precursor A->B Friedel-Crafts Acylation (AlCl₃) C γ-Ketoacid Precursor + Hydrazine Hydrate D Target Pyridazinone C->D Cyclocondensation (Reflux)

Caption: Figure 2: Two-Step Synthesis Strategy

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure reaction progression and product purity.

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol details the cyclization of a commercially available or previously synthesized γ-ketoacid.

Materials:

  • β-Benzoylpropionic acid (1 eq.)

  • Hydrazine hydrate (80% solution, 1.5 eq.)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (optional, catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve β-benzoylpropionic acid in a suitable volume of ethanol (approx. 10-15 mL per gram of ketoacid).

  • To this solution, add hydrazine hydrate dropwise with stirring. A slight exotherm may be observed.

  • Add a few drops of glacial acetic acid to catalyze the reaction (optional, but can improve reaction time).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a solvent system like Toluene:Ethyl acetate:Formic acid (5:4:1).[7] The disappearance of the starting ketoacid spot indicates completion.

  • After completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Dry the product under vacuum. For higher purity, the crude product can be recrystallized from ethanol.

Protocol 2: Synthesis of a Phenyl-Substituted Fused-Ring Pyridazine

This method demonstrates the versatility of using different dicarbonyl precursors.[8]

Materials:

  • Phenyl-fulvene (1,2-dibenzoylcyclopentadiene) (1 eq.)

  • Hydrazine hydrate (excess)

  • Methanol (as solvent)

  • Dichloromethane (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • Combine phenyl-fulvene with methanol in a round-bottom flask.[8]

  • Add an excess of hydrazine hydrate and stir the solution at room temperature for 24 hours.[8]

  • Add water to the reaction mixture, which should cause the crude product to precipitate.[8]

  • Perform a liquid-liquid extraction using dichloromethane (3 portions).[8]

  • Combine the organic layers and dry over anhydrous magnesium sulfate.[8]

  • Filter the solution to remove the drying agent and remove the solvent in vacuo to yield the crude product.[8][9]

Data Presentation & Physicochemical Properties

A clear understanding of the target compound's properties is essential for characterization and downstream applications.

PropertyValueSource
IUPAC Name 6-oxo-1H-pyridazine-5-carboxylic acidPubChem[10]
Molecular Formula C₅H₄N₂O₃PubChem[10]
Molecular Weight 140.10 g/mol PubChem[10]
CAS Number 54404-06-7PubChem[10]
Appearance Solid (predicted)
XLogP3-AA -0.4PubChem[10]

Table 1: Physicochemical Properties of this compound.

Troubleshooting & Optimization

Even with robust protocols, challenges can arise. A systematic approach is key to overcoming them.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Impure starting materials. 2. Incomplete reaction (insufficient time/temp). 3. Unfavorable pH.1. Recrystallize or purify starting γ-ketoacid. 2. Monitor via TLC to ensure completion; extend reflux time if needed. 3. Add a catalytic amount of acetic acid to facilitate dehydration.[9] 4. Use a Dean-Stark apparatus to remove water and drive the equilibrium forward.[9]
Multiple Spots on TLC 1. Formation of stable hydrazone intermediate. 2. Side reactions from impurities.1. Ensure sufficient heating/time for the intramolecular cyclization step. 2. Purify starting materials. Perform column chromatography on the crude product.
N-N Bond Cleavage Harsh reaction conditions (very high temp, strong redox agents).Adhere to recommended reaction temperatures. Avoid incompatible reagents.[9]

dot

Troubleshooting Figure 3: Troubleshooting Workflow Start Low Yield of Pyridazinone CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature & Time CheckPurity->OptimizeTemp [Pure] AdjustpH Adjust Reaction pH (Catalytic Acid) OptimizeTemp->AdjustpH [No Improvement] Monitor Monitor Reaction by TLC / LC-MS AdjustpH->Monitor [Run Reaction] Monitor->OptimizeTemp [Incomplete] Success Optimization Successful Improved Yield Monitor->Success [Complete]

Caption: Figure 3: Troubleshooting Workflow

Conclusion

The synthesis of this compound and its derivatives is a well-established yet nuanced process, hinging on the fundamental cyclocondensation reaction between a γ-dicarbonyl precursor and hydrazine. The two-step strategy involving Friedel-Crafts acylation provides a reliable and versatile route to the necessary γ-ketoacid intermediates. By understanding the core mechanism, adhering to validated protocols, and employing systematic troubleshooting, researchers can efficiently synthesize this valuable heterocyclic scaffold. The modularity of this synthesis allows for extensive derivatization, paving the way for the exploration of new chemical space in the pursuit of novel and effective therapeutic agents.[2]

References

An In-depth Technical Guide to 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid: Synthesis, Properties, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. We will delve into its precise chemical identity, explore a robust synthetic pathway, and critically evaluate its multifaceted roles in drug development, drawing upon established scientific literature to provide a resource for researchers, scientists, and drug development professionals.

Chemical Identity and Structural Elucidation

The nomenclature of heterocyclic compounds can often present ambiguity. The molecule is commonly referred to as this compound; however, its formal IUPAC name is 6-oxo-1H-pyridazine-5-carboxylic acid [1]. This nomenclature more accurately reflects the prioritization of the pyridazine ring system. For clarity and consistency with prevalent usage in scientific literature, we will utilize the common name throughout this guide.

The compound's structure is characterized by a dihydropyridazinone core, which is a six-membered ring containing two adjacent nitrogen atoms, with a ketone group at the 3-position and a carboxylic acid substituent at the 4-position. This arrangement of functional groups imparts a unique electronic and steric profile, rendering it a versatile scaffold for medicinal chemistry.

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of formulation and delivery strategies.

PropertyValueSource
Molecular FormulaC₅H₄N₂O₃[1][2]
Molecular Weight140.10 g/mol [1][2]
IUPAC Name6-oxo-1H-pyridazine-5-carboxylic acid[1]
CAS Number54404-06-7[1]
AppearanceSolid[3]
XLogP3-0.4[1]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes, with a particularly efficient process outlined in a patented method that ensures scalability and high purity[3]. This process involves a three-step sequence starting from dimethyl 2-methylenebutanedioate.

Synthetic Workflow

G A Dimethyl 2-methylenebutanedioate B Methyl 6-oxohexahydropyridazine-4-carboxylate A->B Hydrazine C Methyl 6-oxo-1H-pyridazine-4-carboxylate B->C Oxidation (e.g., Bromine) D 6-oxo-1H-pyridazine-4-carboxylic acid C->D Hydrolysis (Acid or Base) G TCR TCR Activation ITK ITK TCR->ITK pITK p-ITK ITK->pITK ERK ERK1/2 pITK->ERK pERK p-ERK1/2 ERK->pERK Proliferation T-cell Proliferation & Cytokine Release pERK->Proliferation Inhibitor 3-Oxo-2,3-dihydropyridazine Derivative Inhibitor->ITK Inhibition

References

An In-Depth Technical Guide to 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS: 54404-06-7)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazinone Core as a Privileged Scaffold in Medicinal Chemistry

The pyridazinone ring system, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, synthetic versatility, and ability to form key interactions with biological targets have established it as a "privileged scaffold." This core is present in several clinically approved drugs, demonstrating its broad therapeutic utility.[1] Derivatives of the 3-oxo-2,3-dihydropyridazine structure, in particular, have garnered significant attention for their diverse and potent pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1][2]

This technical guide focuses on a fundamental building block of this chemical class: 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS: 54404-06-7) . We will provide an in-depth exploration of its physicochemical characteristics, synthesis, reactivity, and its burgeoning role as a foundational element in the design of novel therapeutics.

Physicochemical and Structural Characterization

This compound is a solid, crystalline compound that serves as a crucial intermediate in organic synthesis.[3] Its identity is defined by the CAS registry number 54404-06-7. The molecule features a dihydropyridazinone ring substituted with a carboxylic acid group at the 4-position, a key functional group that allows for a wide range of chemical modifications.

Core Properties

A summary of the key physicochemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 54404-06-7[4]
Molecular Formula C₅H₄N₂O₃[4]
Molecular Weight 140.10 g/mol [4]
IUPAC Name 6-oxo-1H-pyridazine-5-carboxylic acid[4]
Melting Point 196-197 °C[3]
Appearance Solid[3]
SMILES C1=C(C(=O)NN=C1)C(=O)O[4]
InChIKey AZNSKHLQNCKBHC-UHFFFAOYSA-N[4]
Computed Molecular Descriptors

Computational analysis provides further insight into the molecule's behavior in biological and chemical systems.

DescriptorValueSource(s)
XLogP3 -0.4[3][4]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bond Count 1[3]
Topological Polar Surface Area 78.8 Ų[4]
Molecular Complexity 241[3][4]
Chemical Structure

The structural representation of this compound is crucial for understanding its reactivity and interactions.

Caption: 2D structure of the title compound.

Synthesis and Reactivity

Proposed Synthetic Workflow

A plausible and widely adopted method involves the reaction of diethyl 2-formylsuccinate (or a related precursor) with hydrazine hydrate. The causality behind this choice is the high reactivity of the hydrazine nucleophile with the two carbonyl groups of the precursor, leading to a spontaneous cyclization to form the stable heterocyclic ring.

Caption: Proposed synthetic workflow for the title compound.

General Experimental Protocol (Illustrative)

This protocol is a representative example based on established chemical principles for pyridazinone synthesis.[6]

  • Cyclocondensation: To a solution of diethyl 2-formylsuccinate (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature. The choice of ethanol as a solvent is due to its ability to dissolve both reactants and its suitable boiling point for reflux.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aromatization: Cool the reaction mixture and slowly add a solution of bromine (1.0 eq) in acetic acid. This step is a classic method for dehydrogenating the dihydropyridazine ring to its more stable aromatic form.

  • Isolation of Ester: After stirring, quench the reaction with a sodium thiosulfate solution to remove excess bromine. Concentrate the mixture under reduced pressure and extract the ester intermediate with a suitable organic solvent like ethyl acetate.

  • Saponification: Dissolve the crude ester in ethanol and add an aqueous solution of sodium hydroxide (e.g., 2M NaOH). Heat the mixture to reflux to hydrolyze the ester to the corresponding carboxylate salt.

  • Acidification and Precipitation: Cool the solution to 0-5 °C and carefully acidify with concentrated HCl until the pH is approximately 2-3. The acidic condition protonates the carboxylate, causing the final product to precipitate out of the aqueous solution due to its lower solubility.

  • Purification: Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Chemical Reactivity

The reactivity of this compound is dominated by its two key functional groups:

  • Carboxylic Acid: This group can be readily converted into a variety of other functionalities such as esters, amides, and acid chlorides. Amide coupling, in particular, is a frequently used reaction to append diverse side chains, which is critical for structure-activity relationship (SAR) studies in drug discovery.[7]

  • Pyridazinone Ring: The N-H proton on the ring can be substituted, typically via alkylation or arylation reactions.[8] Furthermore, the ring can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if a halogen is introduced onto the carbon backbone, allowing for the installation of various aryl or heteroaryl groups.[1]

Biological Significance and Therapeutic Potential

The true value of this compound lies in its role as a versatile scaffold for constructing biologically active molecules. Its derivatives have been investigated for a multitude of therapeutic applications.

G Core 3-Oxo-2,3-dihydropyridazine Scaffold XO Xanthine Oxidase (XO) Inhibitors (Gout Treatment) Core->XO [Ref: 1] ITK Interleukin-2-inducible T-cell Kinase (ITK) Inhibitors (Leukemia, Inflammation) Core->ITK [Ref: 8] AHR Aryl Hydrocarbon Receptor (AHR) Inhibitors (Cancer Therapy) Core->AHR [Ref: 14] CB2R Cannabinoid Receptor 2 (CB2R) Inverse Agonists (Inflammation, Pain) Core->CB2R [Ref: 4]

Caption: Therapeutic targets of the pyridazinone scaffold.

  • Xanthine Oxidase (XO) Inhibition: Derivatives have been designed and synthesized as potent inhibitors of xanthine oxidase, an enzyme critical in purine metabolism.[9] By blocking this enzyme, these compounds can reduce the production of uric acid, offering a therapeutic strategy for conditions like gout.

  • ITK Inhibition: The scaffold has been explored for the development of selective inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a key signaling molecule in T-cells.[1] Such inhibitors have potential applications in treating T-cell leukemias and various autoimmune and allergic diseases.

  • AHR Inhibition: Certain 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides act as inhibitors of the Aryl Hydrocarbon Receptor (AHR).[7] The AHR pathway is implicated in cancer and immune dysregulation, making these compounds interesting candidates for oncology.

  • Cannabinoid Receptor Modulation: Novel carboxamide derivatives have been identified as potent and selective inverse agonists for the Cannabinoid Receptor 2 (CB2R).[10] Given the role of CB2R in modulating inflammation and pain, these molecules represent a promising avenue for developing non-psychoactive therapeutics.

Analytical Methodologies

The characterization and quality control of this compound and its derivatives rely on standard analytical techniques. The identity and purity are typically ascertained through a combination of chromatographic and spectroscopic methods.[6][8]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing purity and quantifying the compound.[11]

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 silica column) and a liquid mobile phase.

  • Typical Protocol Outline:

    • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase is chosen for its hydrophobicity, which effectively retains moderately polar organic molecules.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid. The acid is added to ensure the carboxylic acid group remains protonated, leading to sharper, more symmetrical peaks.

    • Detection: UV detector set to a wavelength where the pyridazinone chromophore absorbs strongly (typically determined by a UV scan).

    • Quantification: Purity is determined by the area percentage of the main peak relative to all peaks in the chromatogram.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

    • Expected ¹H NMR Features: Signals corresponding to the two protons on the pyridazinone ring, the N-H proton (which may be broad and exchangeable with D₂O), and the carboxylic acid proton (typically a broad singlet at high chemical shift, >10 ppm).

    • Expected ¹³C NMR Features: Resonances for the carbonyl carbons (C=O) of the pyridazinone and the carboxylic acid, as well as the sp² hybridized carbons of the heterocyclic ring.

  • Mass Spectrometry (MS): Provides the exact molecular weight, confirming the molecular formula. Electrospray ionization (ESI) is a common technique, which would be expected to show a prominent ion for [M-H]⁻ in negative mode or [M+H]⁺ in positive mode.[6]

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. Expected characteristic peaks would include a broad O-H stretch for the carboxylic acid, N-H stretching, and strong C=O stretching vibrations for both the amide (in the ring) and the carboxylic acid.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Handle in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water. Seek medical attention if irritation persists.

  • Store in a cool, dry place in a tightly sealed container.

Conclusion and Future Outlook

This compound (CAS 54404-06-7) is far more than a simple chemical intermediate; it is a gateway to a rich and diverse field of medicinal chemistry. Its robust synthesis, versatile reactivity, and the proven therapeutic success of the pyridazinone scaffold make it a molecule of high strategic importance for drug discovery programs. The continued exploration of derivatives built from this core is poised to yield novel candidates for treating a wide spectrum of human diseases, from metabolic disorders and cancer to inflammatory conditions. As our understanding of complex biological pathways deepens, the utility of such "privileged" building blocks will only continue to grow, enabling the rational design of the next generation of targeted medicines.

References

The Pyridazinone Core: A Privileged Scaffold in Drug Discovery — A Technical Guide to the Biological Activity of 3-Oxo-2,3-dihydropyridazine-4-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of the biological activities associated with the 3-oxo-2,3-dihydropyridazine-4-carboxylic acid scaffold. Pyridazine and its derivatives, particularly pyridazinones, represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural diversity and broad pharmacological profiles.[1] This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, mechanism of action, and therapeutic potential of this versatile chemical entity. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific integrity.

The Architectural Advantage of the Pyridazinone Nucleus

The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore found in several clinically approved drugs.[2] Its unique electronic properties and ability to act as a scaffold for diverse substitutions make it an attractive starting point for the design of novel therapeutic agents. The this compound core, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired biological effects.

Anti-inflammatory and Immunomodulatory Potential

Derivatives of the pyridazinone scaffold have demonstrated significant anti-inflammatory and immunomodulatory activities, targeting key pathways in the inflammatory cascade.

Inhibition of Pro-inflammatory Mediators

A notable mechanism of action for pyridazinone derivatives is the inhibition of the NF-κB (nuclear factor-κB) signaling pathway.[3][4] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. By suppressing NF-κB activation, these compounds can effectively reduce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[4] Furthermore, certain pyridazinone derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation.[4][5]

Modulation of Immune Cell Kinases

Recent research has focused on designing 3-oxo-2,3-dihydropyridazine derivatives as potent and selective inhibitors of Interleukin-2-inducible T-cell kinase (ITK).[2][6][7] ITK plays a critical role in T-cell signaling and differentiation, particularly in the context of Th2-mediated immune responses.[2] Dysregulation of ITK activity is implicated in various autoimmune and allergic diseases. The development of selective ITK inhibitors based on the pyridazinone scaffold holds promise for the treatment of these conditions, as well as T-cell malignancies.[6][7][8]

Below is a diagram illustrating the targeted inhibition of the ITK signaling pathway by 3-oxo-2,3-dihydropyridazine derivatives.

ITK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Antigen Presentation ITK_inactive ITK (inactive) Lck->ITK_inactive Phosphorylation ITK_active ITK (active) PLCg1 PLCγ1 ITK_active->PLCg1 Activates ITK_inactive->ITK_active PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux NFAT_AP1 NFAT / AP-1 Activation Ca_flux->NFAT_AP1 Cytokine Cytokine Production NFAT_AP1->Cytokine Inhibitor 3-Oxo-2,3-dihydropyridazine Derivative Inhibitor->ITK_active Inhibits

Caption: Inhibition of the ITK signaling pathway by pyridazinone derivatives.

Anticancer Activity: A Multi-pronged Approach

The versatility of the this compound scaffold has been leveraged to develop novel anticancer agents with diverse mechanisms of action.

Kinase Inhibition in Hematological Malignancies

As previously mentioned, the development of ITK inhibitors has significant implications for T-cell leukemia.[6][7] By selectively targeting ITK, these compounds can induce cytotoxicity in ITK-expressing cancer cell lines while sparing healthy cells, leading to a favorable therapeutic index.[6][7]

Aryl Hydrocarbon Receptor (AHR) Inhibition

Derivatives of 3-oxo-2,3-dihydropyridazine-4-carboxamide have been designed as inhibitors of the Aryl Hydrocarbon Receptor (AHR).[9] The AHR is a ligand-activated transcription factor implicated in tumorigenesis and immune dysregulation. Inhibition of AHR signaling represents a promising strategy for cancer therapy, particularly for tumors where AHR is aberrantly activated.[9]

Targeting Cell Cycle and Growth Factor Receptors

Pyrazolo-pyridazine derivatives have shown promise as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2).[10] EGFR is a key driver of proliferation in many cancers, while CDK-2 is essential for cell cycle progression. Dual inhibition of these targets can lead to potent anticancer effects. To enhance their efficacy, these derivatives have been formulated into nanoparticles, which have demonstrated improved cytotoxic activity against various cancer cell lines.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

A fundamental technique to assess the anticancer potential of novel compounds is the MTT assay, which measures cell viability.

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Jurkat, CCRF-CEM, HepG-2, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

The following workflow diagram illustrates the MTT assay protocol.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate (24h incubation) start->seed_cells prepare_compounds Prepare serial dilutions of test compounds seed_cells->prepare_compounds treat_cells Treat cells with compounds (48-72h incubation) prepare_compounds->treat_cells add_mtt Add MTT solution (4h incubation) treat_cells->add_mtt dissolve_formazan Dissolve formazan crystals with DMSO add_mtt->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC₅₀ values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Enzyme Inhibition: Targeting Xanthine Oxidase

Derivatives of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide/carboxylic acid have been designed and synthesized as novel inhibitors of xanthine oxidase (XO).[11] XO is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Allopurinol and febuxostat are clinically used XO inhibitors. The development of new XO inhibitors with improved efficacy and safety profiles is an active area of research. Molecular docking studies have revealed that these pyridazinone derivatives bind to the active site of XO through a novel interaction mode, distinct from that of febuxostat.[11]

Cardiovascular Applications: Vasorelaxant and Cardiotonic Effects

The pyridazinone scaffold is also present in compounds with significant cardiovascular activity.

Vasorelaxant Properties

Certain 6-(4-substitutedphenyl)-3-pyridazinone derivatives have demonstrated potent vasorelaxant activity, with some compounds exhibiting EC₅₀ values superior to established vasodilators like hydralazine.[12] This suggests their potential as antihypertensive agents. Structure-activity relationship (SAR) studies have indicated that specific substitutions on the phenyl ring can significantly enhance this vasorelaxant potency.[12]

Cardiotonic Activity

Novel 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have been synthesized and shown to possess clear cardiotonic effects, comparable to the known cardiotonic agent levosimendan.[13] These findings highlight the potential of this scaffold in the development of new treatments for heart failure.

Antimicrobial Activity

The pyridazinone core has been incorporated into molecules designed to combat microbial infections. While the initial search results did not provide extensive details on the antimicrobial activity of this compound itself, the broader class of pyridazine derivatives has been investigated for such properties. For instance, coupling of 3(2H)-oxo-pyridazine derivatives with amino acids has yielded compounds with antibacterial activity. Additionally, other heterocyclic compounds containing the pyridazine scaffold have been explored as potent agents against bacteria like Acinetobacter baumannii.[14] This suggests that the this compound core could serve as a valuable starting point for the development of novel antimicrobial agents.

Structure-Activity Relationship (SAR) and Future Directions

A recurring theme in the research on this compound and its derivatives is the importance of SAR studies.[4][11][12] By systematically modifying the substituents at various positions of the pyridazinone ring, researchers can optimize the biological activity, selectivity, and pharmacokinetic properties of these compounds. The modular and versatile synthesis of these derivatives allows for the rapid generation of compound libraries for screening and SAR exploration.[6][7]

Future research in this area will likely focus on:

  • Improving selectivity: To minimize off-target effects and enhance the therapeutic window.

  • Optimizing ADMET properties: To ensure favorable absorption, distribution, metabolism, excretion, and toxicity profiles.

  • Exploring novel biological targets: To broaden the therapeutic applications of this privileged scaffold.

  • In vivo studies: To validate the promising in vitro results in preclinical animal models.

Conclusion

The this compound core represents a highly versatile and privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, enzyme inhibitory, cardiovascular, and antimicrobial effects. The synthetic tractability of this scaffold, coupled with a growing understanding of its structure-activity relationships, positions it as a promising platform for the discovery and development of next-generation therapeutics. This technical guide has provided a comprehensive overview of the current state of research, highlighting the key mechanisms of action and experimental approaches that are driving progress in this exciting field.

References

3-Oxo-2,3-dihydropyridazine-4-carboxylic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Oxo-2,3-dihydropyridazine-4-carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The this compound core represents a versatile and privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties, combined with synthetic tractability, have positioned it as a cornerstone for the development of novel therapeutics targeting a wide array of biological targets. The pyridazine ring is a key feature in several clinically approved drugs, underscoring its pharmacological relevance.[1] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and structure-activity relationships (SAR) of this important class of compounds. We will delve into robust synthetic methodologies, explore their diverse pharmacological profiles—including roles as kinase inhibitors, enzyme inhibitors, and receptor modulators—and synthesize key SAR insights to guide future drug discovery efforts.

The this compound Scaffold: A Privileged Core

The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, dipole moment, and metabolic stability, making it an attractive component in drug design.[1][2] When functionalized into the this compound scaffold (Figure 1), it presents multiple vectors for chemical diversification, allowing for the fine-tuning of physicochemical and pharmacological properties.[1] This inherent flexibility has enabled the development of derivatives with a wide range of biological activities, from anti-inflammatory to anticancer and immunomodulatory effects.[1][2]

The rationale for focusing on this scaffold is twofold. First, its synthetic accessibility allows for the creation of diverse chemical libraries through modular and efficient reaction schemes.[2] Second, the scaffold's ability to interact with a variety of biological targets validates its status as a "privileged structure," capable of serving as a foundation for multiple therapeutic programs.

cluster_0 Core Scaffold Core Core

Caption: Figure 1. The core chemical structure of this compound.

Synthetic Strategies and Methodologies

A key advantage of the 3-oxo-2,3-dihydropyridazine scaffold is its amenability to modular synthesis, which permits systematic structural exploration to build robust structure-activity relationships.[2] A concise and versatile synthetic strategy is crucial for efficiently optimizing biological potency and physicochemical properties.[1]

Dominant Synthetic Pathway: A Modular Approach

A widely adopted and robust synthetic route involves a multi-step sequence that allows for diversification at key positions, particularly at the C-6 position of the pyridazinone core and the substituent attached to the N-2 nitrogen.[1][2] This approach typically involves an initial amide coupling, followed by a nucleophilic substitution to install the pyridazinone ring, and concludes with a Suzuki-Miyaura coupling to introduce aryl or heteroaryl diversity at the C-6 position.[1] The versatility of this final Suzuki coupling step is a significant advantage, as it tolerates a broad range of functional groups, enabling the incorporation of both electron-rich and electron-deficient substituents.[2]

G start Starting Materials (e.g., Azetidine-3-carboxylic acid, Aniline) amide_coupling Step 1: Amide Coupling (HATU, DIPEA) start->amide_coupling deprotection Step 2: Boc Deprotection amide_coupling->deprotection nucleophilic_sub Step 3: Nucleophilic Substitution with 4-bromo-6-chloropyridazin-3(2H)-one deprotection->nucleophilic_sub suzuki Step 4: Suzuki-Miyaura Coupling with various Boronic Acids nucleophilic_sub->suzuki final_product Final 3-Oxo-2,3-dihydropyridazine Derivatives suzuki->final_product

Caption: Figure 2. A common modular workflow for the synthesis of 3-oxo-2,3-dihydropyridazine derivatives.

Experimental Protocol: General Synthesis of 6-Aryl-3-oxo-2,3-dihydropyridazine Derivatives

The following protocol is a representative, self-validating system adapted from established methodologies for synthesizing derivatives targeting kinases like ITK.[1][2] The causality behind each step is critical: the initial amide coupling builds the sidechain, the nucleophilic substitution strategically forms the core heterocyclic system, and the final palladium-catalyzed cross-coupling serves as the key diversification step.

Step 1: Amide Coupling and Deprotection

  • To a stirred solution of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 equiv.) in DMF at 0 °C under a nitrogen atmosphere, add DIPEA (3.0 equiv.), HATU (1.3 equiv.), and the desired aniline (1.1 equiv.).

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Upon completion (monitored by TLC), perform an aqueous workup and extract the product.

  • Purify the crude amide via column chromatography.

  • Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., DCM) and add an acid (e.g., TFA) to remove the Boc protecting group, yielding the free amine.

Step 2: Nucleophilic Substitution to Form the Pyridazinone Intermediate

  • Dissolve the deprotected amine from the previous step in a suitable solvent like DMF.

  • Add 4-bromo-6-chloropyridazin-3(2H)-one (1.0 equiv.) and a base such as DIPEA.

  • Heat the reaction mixture and stir until the starting material is consumed.

  • Cool the mixture, perform an aqueous workup, and purify the resulting 6-chloro-pyridazinone intermediate by column chromatography.[1][2]

Step 3: Suzuki-Miyaura Coupling for C-6 Diversification

  • In a reaction vessel, combine the 6-chloro-pyridazinone intermediate (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃).

  • Add a suitable solvent system, such as a mixture of dioxane and water.

  • Degas the mixture and heat it under a nitrogen atmosphere at 80-100 °C for several hours.

  • After cooling, filter the reaction mixture, perform an aqueous workup, and extract the product.

  • Purify the final compound by column chromatography or recrystallization to yield the desired 6-aryl-3-oxo-2,3-dihydropyridazine derivative.[1]

Diverse Biological Activities and Therapeutic Targets

The this compound scaffold has proven to be a remarkably fruitful starting point for identifying modulators of various enzymes and receptors, as summarized in Table 1.

Target ClassSpecific TargetTherapeutic ApplicationKey FindingsReference
Enzyme Xanthine Oxidase (XO)Gout, HyperuricemiaCarbohydrazide derivatives showed micromolar inhibitory potency.[3]
Kinase ITKT-cell Leukemia, Autoimmune DiseasesSelective inhibitors were developed with on-target cellular activity.[1][2]
Receptor Cannabinoid Receptor 2 (CB2R)Inflammation, PainDerivatives identified as potent and selective inverse agonists.[4]
Receptor Aryl Hydrocarbon Receptor (AHR)CancerCarboxamide derivatives act as AHR inhibitors.[5]
General N/AInflammationThe parent acid has shown anti-inflammatory properties.[6]

Table 1. Summary of Biological Activities of this compound Derivatives.

Case Study: Inhibition of Interleukin-2-inducible T-cell Kinase (ITK)

ITK is a critical non-receptor tyrosine kinase in the T-cell receptor signaling pathway, making it an attractive target for T-cell-mediated diseases, including certain leukemias and autoimmune conditions.[2] Derivatives of the 3-oxo-2,3-dihydropyridazine scaffold have been successfully designed as potent and selective ITK inhibitors.[1]

Western blot analysis confirmed that lead compounds from this series effectively reduced the phosphorylation of ITK and its downstream signaling partner ERK1/2 in Jurkat cells, providing clear evidence of on-target inhibition within a cellular context.[1]

TCR T-Cell Receptor (TCR) Activation ITK ITK TCR->ITK PLCg1 PLCγ1 Phosphorylation ITK->PLCg1 ERK ERK1/2 Phosphorylation PLCg1->ERK TF Transcription Factor Activation (e.g., NFAT) ERK->TF Cytokines Cytokine Production (IL-2, IL-4, etc.) TF->Cytokines Inhibitor Pyridazinone Derivative Inhibitor->ITK Inhibition

Caption: Figure 3. Simplified ITK signaling pathway and the inhibitory action of pyridazinone derivatives.

Case Study: Inhibition of Xanthine Oxidase (XO)

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia and gout. A series of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives were designed and synthesized as novel XO inhibitors.[3] Molecular docking studies suggested that these hydrazide derivatives bind to the active site of XO in a novel mode, distinct from carboxylate-bearing inhibitors like febuxostat.[3]

Structure-Activity Relationship (SAR) Analysis

Systematic exploration of the scaffold has yielded critical insights into how substitutions at different positions influence biological activity.

  • C-6 Position: This position is typically diversified using Suzuki coupling. The introduction of various (hetero)aryl groups directly modulates potency and selectivity against different targets. For ITK inhibitors, a 3,5-difluorophenyl group was found to be beneficial for potency.[1]

  • N-2 Position: Substituents on this nitrogen often project into solvent-exposed regions or can form key interactions with the target protein. For CB2R ligands, modifying the N-2 benzyl group was a key strategy to improve solubility and affinity.[4]

  • C-4 Carboxylic Acid/Carboxamide: This functional group is a critical interaction point. Converting the carboxylic acid to a carbohydrazide was essential for potent xanthine oxidase inhibition.[3] For CB2R ligands, various amides were explored, with a cis-4-methylcyclohexyl amide proving optimal for affinity and selectivity.[4]

cluster_0 Key SAR Modification Points SAR SAR

Caption: Figure 4. Key modification points on the scaffold for SAR exploration.

Future Directions and Conclusion

The this compound scaffold has firmly established itself as a valuable template in drug discovery. Its synthetic versatility and proven ability to yield potent and selective modulators for a range of enzymes and receptors ensure its continued relevance.

Future work will likely focus on optimizing the pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties of existing lead compounds to advance them toward preclinical and clinical development. The exploration of novel substitutions and the application of this scaffold to new, emerging biological targets remain exciting avenues for research. The integrated use of computational modeling with robust synthetic chemistry will undoubtedly accelerate the discovery of next-generation therapeutics based on this exceptional core structure.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While publicly available experimental spectra for this specific parent compound are scarce, this document synthesizes data from closely related analogs and first-principle chemical theory to provide a robust, predictive framework for its characterization.

Compound Overview:

  • Compound Name: this compound

  • CAS Number: 54404-06-7

  • Molecular Formula: C₅H₄N₂O₃

  • Molecular Weight: 140.10 g/mol

  • Structure:

    Caption: Molecular Structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of a synthesized compound. For this molecule, Electrospray Ionization (ESI) would be the preferred method due to the presence of acidic and amide protons.

Expected Data:

  • Molecular Ion: The exact mass is 140.0222 Da.

    • In positive-ion mode (ESI+) , the protonated molecular ion [M+H]⁺ is expected at m/z 141.0295 .

    • In negative-ion mode (ESI-) , the deprotonated molecular ion [M-H]⁻ is expected at m/z 139.0149 .

  • High-Resolution Mass Spectrometry (HRMS): HRMS analysis is essential for unambiguous confirmation of the elemental formula (C₅H₄N₂O₃) by distinguishing it from other potential isobaric compounds.

Predicted Fragmentation Pattern: The molecule is expected to fragment in a predictable manner, primarily involving the loss of small, stable molecules from the carboxylic acid and pyridazinone moieties.

Fragmentation M_plus_H [M+H]⁺ m/z = 141 frag1 Fragment 1 m/z = 97 M_plus_H->frag1 - CO₂ (44 Da) frag2 Fragment 2 m/z = 113 M_plus_H->frag2 - CO (28 Da)

Caption: Predicted ESI-MS Fragmentation Pathway.

The primary fragmentation pathway involves the loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group, a highly characteristic fragmentation for this functional group. A secondary fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from the pyridazinone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the compound's polarity and presence of exchangeable protons, DMSO-d₆ is the recommended solvent for analysis.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons on the pyridazine ring and the exchangeable protons of the amide and carboxylic acid.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-5~7.8 - 8.2Doublet (d)1HCH on ringOlefinic proton deshielded by adjacent C=C and C=N bonds.
H-6~8.4 - 8.8Doublet (d)1HCH on ringOlefinic proton deshielded by adjacent nitrogen and C=C bond. Data from similar structures show this proton is typically downfield.
NH> 12.0Broad Singlet (br s)1HAmide protonExchangeable proton, chemical shift is highly dependent on concentration and solvent.
COOH> 13.0Broad Singlet (br s)1HCarboxylic acid protonHighly deshielded and exchangeable proton, often very broad.
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will confirm the presence of the five unique carbon atoms in the molecule, including two distinct carbonyl carbons.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
C-5~125 - 130Aromatic CHStandard chemical shift for an sp² carbon in a heterocyclic ring.
C-6~140 - 145Aromatic CHDeshielded by the adjacent electronegative nitrogen atom.
C-4~145 - 150Quaternary Csp² carbon attached to the carboxylic acid and part of the C=C bond.
C-3 (Oxo)~160 - 165C=O (Amide)Carbonyl carbon of the pyridazinone ring.
COOH~165 - 170C=O (Acid)Carbonyl carbon of the carboxylic acid group.

Standard Experimental Protocols

Acquiring high-quality spectroscopic data requires careful sample preparation and adherence to established instrument protocols.

General Sample Preparation
  • NMR: Accurately weigh approximately 5-10 mg of the compound. Dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical to observe the exchangeable NH and OH protons. Transfer the solution to a clean, dry 5 mm NMR tube.

  • MS (ESI): Prepare a dilute solution of the sample (~0.1 mg/

The Emergence of 3-Oxo-2,3-dihydropyridazine-4-carboxylic Acid Derivatives as Potent and Selective ITK Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical overview of a novel class of Interleukin-2-inducible T-cell kinase (ITK) inhibitors centered around the 3-oxo-2,3-dihydropyridazine-4-carboxylic acid scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, oncology, and medicinal chemistry. This document will elucidate the therapeutic rationale for ITK inhibition, detail the design and synthesis of this promising class of inhibitors, and provide comprehensive, field-proven protocols for their biological evaluation.

Section 1: The Therapeutic Rationale for ITK Inhibition

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family, predominantly expressed in T-cells, natural killer (NK) cells, and mast cells.[1][2] ITK is a critical component of the T-cell receptor (TCR) signaling cascade.[2] Upon TCR engagement, a series of phosphorylation events leads to the activation of ITK, which in turn phosphorylates and activates phospholipase C-γ1 (PLCγ1).[3][4] This activation triggers downstream signaling pathways, including calcium mobilization and the activation of transcription factors such as NFAT and NF-κB, which are essential for T-cell proliferation, differentiation, and cytokine production.[1][4][5]

Given its central role in T-cell function, dysregulation of ITK signaling is implicated in a variety of pathologies. Elevated ITK activity is associated with T-cell-mediated autoimmune diseases, allergic inflammatory conditions like asthma, and certain T-cell malignancies.[1][2][6] Consequently, the selective inhibition of ITK presents a compelling therapeutic strategy to modulate aberrant T-cell responses in these diseases.[1][7] By targeting ITK, it is possible to dampen the overactive immune responses characteristic of autoimmune and allergic disorders, as well as to impede the proliferation of malignant T-cells.[2][8]

View the ITK Signaling Pathway Diagram

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR T-Cell Receptor (TCR) Engagement LCK LCK Activation TCR->LCK Stimulation LAT_SLP76 LAT/SLP-76 Scaffolding Complex LCK->LAT_SLP76 Phosphorylates ITK ITK (Inactive) LCK->ITK Phosphorylates LAT_SLP76->ITK Recruits ITK_active ITK (Active) p-ITK (Tyr511) ITK->ITK_active PLCg1 PLCγ1 (Inactive) ITK_active->PLCg1 Phosphorylates PLCg1_active p-PLCγ1 (Tyr783) (Active) PLCg1->PLCg1_active PIP2 PIP2 PLCg1_active->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Mobilization IP3->Ca_flux PKC_MAPK PKC/MAPK Activation DAG->PKC_MAPK NFAT_NFkB NFAT/NF-κB Activation Ca_flux->NFAT_NFkB PKC_MAPK->NFAT_NFkB Cytokines Cytokine Production (e.g., IL-2, IL-4, IL-5) NFAT_NFkB->Cytokines Proliferation T-Cell Proliferation & Differentiation NFAT_NFkB->Proliferation Inhibitor 3-Oxo-2,3-dihydropyridazine -4-carboxylic acid derivative Inhibitor->ITK_active Inhibits

Caption: Simplified ITK signaling cascade upon T-cell receptor (TCR) activation.

Section 2: The 3-Oxo-2,3-dihydropyridazine Scaffold: Design and Synthesis

Recent research has identified the 3-oxo-2,3-dihydropyridazine scaffold as a novel and promising chemotype for the development of selective ITK inhibitors.[9] The design of these compounds often employs a structure-guided approach, utilizing molecular docking to predict favorable interactions within the ATP-binding site of the ITK kinase domain.[9] A modular synthetic strategy is typically employed to allow for systematic structural diversification at key positions of the scaffold, facilitating the exploration of structure-activity relationships (SAR).[9]

A general synthetic scheme involves the initial construction of the pyridazinone core, followed by substitutions at various positions to optimize potency, selectivity, and pharmacokinetic properties.[9] For instance, Suzuki-Miyaura coupling reactions are commonly used to introduce a variety of aryl and heteroaryl substituents at the C-6 position of the pyridazinone ring.[9] Further modifications at other positions, such as the N-2 position, can be achieved through nucleophilic substitution reactions.[9] This modular approach enables the rapid generation of a library of analogues for biological screening.[9]

View a Representative Synthetic Workflow Diagram

Synthesis_Workflow start Starting Materials (e.g., 4-bromo-6-chloropyridazin-3(2H)-one) step1 Nucleophilic Substitution (e.g., with an amine-containing fragment) start->step1 intermediate1 Intermediate A (Substituted Pyridazinone) step1->intermediate1 step2 Suzuki-Miyaura Coupling (with various boronic acids) intermediate1->step2 final_product Final 3-Oxo-2,3-dihydropyridazine Derivatives (Library of Compounds) step2->final_product evaluation Biological Evaluation (Kinase Assay, Cellular Assays) final_product->evaluation

Caption: A generalized workflow for the synthesis of 3-oxo-2,3-dihydropyridazine derivatives.

Section 3: In Vitro and Cellular Evaluation of ITK Inhibitors

A multi-tiered approach is essential for the comprehensive evaluation of novel ITK inhibitors. This typically begins with in vitro biochemical assays to determine the direct inhibitory activity against the ITK enzyme, followed by cellular assays to assess the compound's effect on ITK signaling and T-cell function in a more physiologically relevant context.

In Vitro Biochemical Kinase Inhibition Assay

The primary objective of this assay is to determine the half-maximal inhibitory concentration (IC50) of the test compound against ITK. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[3]

Protocol: ITK TR-FRET Kinase Assay [3]

  • Reagent Preparation:

    • Prepare a serial dilution of the this compound derivative in 100% DMSO. Subsequently, dilute this series in the appropriate kinase buffer to achieve the desired final assay concentrations.

    • Prepare a solution containing the ITK enzyme in kinase buffer.

    • Prepare a solution of a fluorescein-labeled substrate and ATP in kinase buffer. The ATP concentration should be at its apparent Km for ITK.

    • Prepare a detection mix containing a europium-labeled anti-phosphotyrosine antibody.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add the ITK enzyme solution to all wells except the "no enzyme" controls.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the kinase reaction by adding the detection mix.

    • Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description
IC50The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Cellular Assays for ITK Target Engagement and Functional Effects

Cellular assays are crucial to confirm that the inhibitor can penetrate the cell membrane, engage with its target (ITK), and elicit the desired functional response (i.e., inhibition of T-cell activation). The human T-cell leukemia line, Jurkat, is a widely used model for these studies.[10]

This technique directly assesses the inhibitor's ability to block the phosphorylation of ITK and its downstream substrate, PLCγ1.[4]

Protocol: Western Blot for p-ITK and p-PLCγ1 [4]

  • Cell Culture and Treatment:

    • Culture Jurkat cells in appropriate media (e.g., RPMI-1640 with 10% FBS).[11]

    • Pre-treat the cells with varying concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-10 minutes) to activate the TCR signaling pathway.[12]

  • Cell Lysis and Protein Quantification:

    • Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated ITK (p-ITK Tyr511) and phosphorylated PLCγ1 (p-PLCγ1 Tyr783). Also, probe separate blots with antibodies against total ITK and total PLCγ1 as loading controls.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

It is essential to determine if the observed inhibition of T-cell function is due to specific ITK inhibition or general cytotoxicity. The MTT assay is a common colorimetric method for assessing cell viability.[13][14]

Protocol: MTT Cytotoxicity Assay [13][14]

  • Cell Seeding:

    • Seed Jurkat or other relevant cell lines (e.g., CCRF-CEM) in a 96-well plate at an optimal density.[15]

    • Incubate for 24 hours to allow the cells to acclimate.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours). Include a vehicle control.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add a solubilization agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value for cytotoxicity.

Cell Line Description
JurkatHuman T-cell leukemia line, expresses ITK.[9]
CCRF-CEMHuman T-cell leukemia line, expresses ITK.[9]
RamosHuman B-cell lymphoma line, BTK-positive, for selectivity assessment.[9]
K562Human myelogenous leukemia line, ITK/BTK-null, for selectivity assessment.[9]

Section 4: Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the in vitro and cellular assays are used to establish a structure-activity relationship (SAR). This involves correlating the chemical modifications made to the 3-oxo-2,3-dihydropyridazine scaffold with the observed biological activity.[16] For example, SAR analysis might reveal that certain substituents at the C-6 position enhance ITK inhibitory potency, while modifications at the N-2 position improve selectivity over other kinases, such as Bruton's tyrosine kinase (BTK).[9] This iterative process of design, synthesis, and testing is crucial for optimizing lead compounds with the desired potency, selectivity, and drug-like properties.

View the Lead Optimization Workflow Diagram

Lead_Optimization design Structure-Guided Design (Molecular Docking) synthesis Synthesis of Analogues design->synthesis testing Biological Testing (In Vitro & Cellular Assays) synthesis->testing sar SAR Analysis testing->sar sar->design Iterative Cycle lead_op Lead Optimization (Improved Potency, Selectivity, ADME) sar->lead_op preclinical Preclinical Candidate lead_op->preclinical

Caption: The iterative cycle of lead optimization for ITK inhibitors.

Section 5: Conclusion and Future Directions

The this compound scaffold represents a promising new avenue for the development of potent and selective ITK inhibitors. The modular synthesis allows for extensive SAR exploration, and the described in vitro and cellular assays provide a robust framework for their biological characterization. Future work in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to identify candidates for preclinical and clinical development. The ultimate goal is to translate the therapeutic potential of ITK inhibition into novel treatments for a range of T-cell-mediated diseases.

References

The Immunomodulatory Landscape of Pyridazinone-Based Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Unveiling the Therapeutic Potential of the Pyridazinone Scaffold

The relentless pursuit of novel therapeutic agents capable of precise immunomodulation is a cornerstone of modern drug discovery. Chronic inflammation underpins a vast spectrum of human diseases, ranging from autoimmune disorders to neurodegenerative conditions and cancer.[1][2] The pyridazinone core, a six-membered heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[2][3] This guide provides an in-depth technical exploration of the immunomodulatory effects of pyridazinone-based compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of action, the nuanced effects on various immune cell populations, and the practical experimental methodologies required to assess these activities, all grounded in robust scientific evidence.

Deciphering the Molecular Mechanisms: How Pyridazinones Modulate Immune Signaling

The immunomodulatory effects of pyridazinone derivatives are not monolithic; instead, they arise from the engagement and modulation of multiple intracellular signaling pathways that are pivotal to the inflammatory response.

The Central Role of NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response, orchestrating the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] A significant body of evidence points to the inhibition of the NF-κB signaling cascade as a primary mechanism through which pyridazinone compounds exert their anti-inflammatory effects.[5][6]

Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and subsequently degraded, allowing the NF-κB dimers (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.[7][8] Several studies have demonstrated that certain pyridazinone derivatives can effectively block this translocation, thereby preventing the downstream expression of pro-inflammatory mediators.[5][9] For instance, a screening of a library of pyridazinone compounds identified several derivatives that inhibited LPS-induced NF-κB transcriptional activity in human monocytic THP1-Blue cells.[6][9] This inhibition of NF-κB activation is a key event that leads to the suppression of inflammatory cytokine production.

Interplay with the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 MAPK, JNK, and ERK, are another critical set of signaling cascades that regulate inflammation and cellular stress responses.[10] There is significant crosstalk between the MAPK and NF-κB pathways, where MAPK activation can enhance NF-κB-mediated gene expression.[4][11] Some pyridinyl-based compounds, which share structural similarities with pyridazinones, have been shown to be potent inhibitors of p38 MAP kinase.[11] The inhibition of p38 MAPK can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β at the translational level.[12] While direct evidence for widespread p38 MAPK inhibition by pyridazinones is still an active area of research, the documented effects on cytokine production strongly suggest an interaction with this pathway. The interplay between these two major inflammatory pathways presents a compelling rationale for the broad anti-inflammatory profile of pyridazinone derivatives.

Pyridazinone_Signaling_Pathway Pyridazinone-Mediated Immunomodulatory Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor e.g., TLR4 MAPK_Pathway MAPK Pathway (e.g., p38) Receptor->MAPK_Pathway Activates IKK IKK Complex Receptor->IKK Activates LPS LPS LPS->Receptor NFkB_n NF-κB MAPK_Pathway->NFkB_n Potentiates Activity IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Pyridazinone Pyridazinone Compound Pyridazinone->MAPK_Pathway Inhibits Pyridazinone->IKK Inhibits DNA DNA NFkB_n->DNA Binds to κB sites Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Induces Transcription

Pyridazinone Signaling Pathway Diagram
Additional Molecular Targets

The versatility of the pyridazinone scaffold allows for its interaction with other key enzymes involved in the inflammatory process.

  • Cyclooxygenase-2 (COX-2) Inhibition: Some pyridazinone derivatives have been identified as selective inhibitors of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[13][14][15] This mechanism of action is shared with non-steroidal anti-inflammatory drugs (NSAIDs).[3]

  • Phosphodiesterase 4 (PDE4) Inhibition: Certain pyridazinone analogs have been shown to inhibit PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[16][17] Increased intracellular cAMP levels have anti-inflammatory effects, including the suppression of cytokine production from immune cells.[16]

Impact on Immune Cell Function: A Cell-by-Cell Analysis

The immunomodulatory effects of pyridazinone-based compounds are manifested through their influence on the function of various immune cells.

Macrophages and Monocytes: The Innate Immune Sentinels

Macrophages and monocytes are key players in the innate immune response and are major sources of pro-inflammatory cytokines. A substantial body of research has demonstrated the potent inhibitory effects of pyridazinone derivatives on these cells.

  • Inhibition of Pro-inflammatory Cytokine Production: Numerous studies have shown that pyridazinone compounds can significantly reduce the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), from LPS-stimulated macrophages and monocytes.[1][6][16][18] For example, certain pyridazinone derivatives have been shown to inhibit the LPS-induced secretion of TNF-α, IL-6, and nitric oxide (NO) in macrophage cultures.[14][18]

T-Lymphocytes: Modulating the Adaptive Immune Response

The effects of pyridazinone derivatives on T-lymphocytes, the central cells of the adaptive immune system, are an emerging area of interest. While much of the focus has been on innate immunity, recent findings suggest that these compounds can also modulate T-cell activity. A patent application has described pyridazinone derivatives as potential T-cell activators, suggesting a complex and context-dependent role in adaptive immunity.[14] Further research is needed to fully elucidate the impact of different pyridazinone scaffolds on T-cell proliferation, differentiation, and cytokine production.

Quantitative Assessment of Immunomodulatory Activity

The following table summarizes the reported in vitro immunomodulatory activities of selected pyridazinone derivatives, providing a quantitative overview of their potency.

Compound Class/ExampleCell TypeStimulusCytokine/Mediator InhibitedIC50 / % InhibitionReference
Pyridazinone DerivativesHuman THP1-Blue monocytic cellsLPSNF-κB activity48 compounds showed activity[6]
Pyridazinone DerivativesHuman MonoMac-6 monocytic cellsLPSIL-6Potent inhibition observed[6]
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-oneHuman primary macrophagesLPSIL-628% reduction at 20 µM[16]
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-oneHuman primary macrophagesLPSIL-825% reduction at 20 µM[16]
Pyridazinone Derivative [I]Macrophage culturesLPSTNF-α, IL-6, NOEffective inhibition[14]
Pyridazinone Derivative [II]Macrophage culturesLPSTNF-α, IL-6, NOEffective inhibition[14]
6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones--InflammationPromising activity[19]

Experimental Workflow: In Vitro Cytokine Release Assay

To assess the immunomodulatory potential of novel pyridazinone compounds, a robust and reproducible in vitro cytokine release assay using human peripheral blood mononuclear cells (PBMCs) is essential.

Principle

This assay measures the ability of a test compound to modulate the production and release of key cytokines from PBMCs that have been stimulated with an inflammatory agent, typically LPS. The levels of cytokines in the cell culture supernatant are then quantified using a multiplex immunoassay or ELISA.

Detailed Protocol

Materials:

  • Ficoll-Paque PLUS

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test pyridazinone compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Multiplex cytokine immunoassay kit (e.g., Luminex-based) or individual ELISA kits for TNF-α, IL-6, IL-1β, and IL-10.

Procedure:

  • Isolation of PBMCs:

    • Isolate PBMCs from fresh human whole blood from healthy donors using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

    • Wash the isolated PBMCs twice with sterile PBS.

    • Resuspend the cells in complete RPMI 1640 medium (supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin).

    • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

  • Cell Seeding:

    • Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium.

    • Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom cell culture plate.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test pyridazinone compound in DMSO.

    • Prepare serial dilutions of the test compound in complete RPMI 1640 medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent-induced toxicity.

    • Add 50 µL of the diluted compound to the appropriate wells.

    • Include a vehicle control (medium with the same final concentration of DMSO as the test compound wells) and a positive control (a known anti-inflammatory drug).

  • Stimulation:

    • Prepare a working solution of LPS in complete RPMI 1640 medium. A final concentration of 100 ng/mL is often used, but this should be optimized for your specific cell system.

    • Add 50 µL of the LPS solution to all wells except for the unstimulated control wells (which receive 50 µL of medium).

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours. The incubation time should be optimized based on the kinetics of cytokine production.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 400 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Cytokine Quantification:

    • Measure the concentration of TNF-α, IL-6, IL-1β, and IL-10 in the collected supernatants using a validated multiplex immunoassay or individual ELISAs, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the vehicle-treated, LPS-stimulated control.

    • Plot the dose-response curve and determine the IC50 value for each cytokine.

Cytokine_Release_Assay_Workflow Experimental Workflow for In Vitro Cytokine Release Assay Start Start: Whole Blood PBMC_Isolation PBMC Isolation (Ficoll Gradient) Start->PBMC_Isolation Cell_Seeding Cell Seeding (1x10^5 cells/well) PBMC_Isolation->Cell_Seeding Compound_Treatment Compound Treatment (Pyridazinone dilutions) Cell_Seeding->Compound_Treatment Stimulation Stimulation (LPS) Compound_Treatment->Stimulation Incubation Incubation (37°C, 18-24h) Stimulation->Incubation Supernatant_Collection Supernatant Collection (Centrifugation) Incubation->Supernatant_Collection Cytokine_Quantification Cytokine Quantification (ELISA / Multiplex) Supernatant_Collection->Cytokine_Quantification Data_Analysis Data Analysis (IC50 determination) Cytokine_Quantification->Data_Analysis End End Data_Analysis->End

Cytokine Release Assay Workflow Diagram

Structure-Activity Relationship (SAR) and Drug Development Insights

The immunomodulatory activity of pyridazinone derivatives is highly dependent on the nature and position of substituents on the pyridazinone ring.[3] SAR studies have revealed several key structural features that influence their anti-inflammatory potency. For instance, the substitution at the N-2 and C-6 positions of the pyridazinone core has been shown to be critical for activity.[19] A comprehensive understanding of SAR is crucial for the rational design and optimization of novel pyridazinone-based immunomodulatory agents with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion and Future Perspectives

Pyridazinone-based compounds represent a promising class of immunomodulatory agents with the potential to address a significant unmet medical need in the treatment of inflammatory diseases. Their ability to target key inflammatory signaling pathways, particularly the NF-κB and potentially MAPK pathways, and to suppress the production of pro-inflammatory cytokines from key immune cells underscores their therapeutic potential.

Future research should focus on several key areas:

  • Elucidation of Precise Molecular Targets: While the effects on key signaling pathways are established, the direct molecular targets for many pyridazinone derivatives remain to be fully elucidated.

  • Exploring the Effects on Adaptive Immunity: A deeper understanding of the impact of these compounds on T-cell and B-cell function is warranted.

  • In Vivo Efficacy and Safety: Promising in vitro candidates must be rigorously evaluated in relevant animal models of inflammatory diseases to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Development of Selective Inhibitors: The design of pyridazinone derivatives with high selectivity for specific molecular targets will be crucial for minimizing off-target effects and improving the therapeutic index.

The continued exploration of the rich chemical space of pyridazinone derivatives holds great promise for the development of the next generation of safe and effective immunomodulatory therapies.

References

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of 3-Oxo-2,3-dihydropyridazine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-oxo-2,3-dihydropyridazine-4-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its inherent structural features and synthetic tractability make it a versatile template for the design of potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this class of compounds, offering insights into the rational design of novel therapeutic agents. We will delve into the synthetic strategies for molecular diversification, analyze the impact of substitutions on biological activity, and provide detailed experimental protocols for their evaluation.

The this compound Core: A Foundation for Diverse Bioactivity

The pyridazine ring is a key component in several clinically approved drugs, highlighting its pharmacological relevance.[1] The this compound core, in particular, presents multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.[1][2] These derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, and immunomodulatory activities.[1][2]

This guide will focus on the SAR of these derivatives as inhibitors of two key enzymes: Xanthine Oxidase (XO) and Interleukin-2-inducible T-cell Kinase (ITK), showcasing the adaptability of this scaffold for different therapeutic targets.

Crafting the Core: Synthetic Strategies for Diversification

A concise and modular synthetic strategy is paramount for the efficient exploration of the SAR of the this compound scaffold.[1] A common and effective approach begins with a pre-functionalized pyridazine core, such as 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, which allows for systematic diversification at key positions.[3]

General Synthetic Workflow

The overall synthetic strategy can be visualized as a convergent approach, allowing for the independent modification of different parts of the molecule.

G cluster_0 Core Synthesis cluster_1 C6-Position Diversification cluster_2 N2-Position Diversification cluster_3 C4-Carboxylic Acid Modification start Starting Materials core 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid start->core c6_mod Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) core->c6_mod Step 1 n2_mod N-Alkylation/Arylation c6_mod->n2_mod Step 2 c4_mod Amide/Ester/Hydrazide Formation n2_mod->c4_mod Step 3 final Diverse Library of Derivatives c4_mod->final

Caption: General synthetic workflow for the diversification of the this compound core.

Experimental Protocol: Suzuki-Miyaura Coupling for C6-Aryl Diversification

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties at the C6 position of the pyridazine ring.[3][4][5]

Materials:

  • 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid derivative

  • Aryl/heteroaryl boronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • Dioxane/Water (4:1 mixture)

  • Nitrogen atmosphere

Procedure:

  • To a solution of the 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid derivative in a dioxane/water mixture, add the aryl/heteroaryl boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Degas the reaction mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C6-aryl derivative.

Decoding the Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives can be significantly influenced by the nature and position of various substituents.

Impact of C6-Substituents

The C6-position offers a prime location for introducing diversity, often through aryl or heteroaryl groups via Suzuki-Miyaura coupling.[3] The electronic and steric properties of these substituents play a crucial role in target engagement.

  • Xanthine Oxidase (XO) Inhibition: For XO inhibitors, aryl groups at the C6 position are common. The nature of the substituents on this aryl ring can modulate potency. For example, electron-withdrawing or electron-donating groups can influence the electronic distribution of the pyridazine core and its interaction with the enzyme's active site.[6]

  • ITK Inhibition: In the context of ITK inhibition, a variety of (hetero)aryl substitutions at the C-6 position have been explored. The incorporation of both electron-rich and electron-deficient substituents is well-tolerated, suggesting that this position can be modified to optimize physicochemical properties without compromising potency.[1][2]

Role of N2-Substituents

The N2-position of the pyridazine ring provides another handle for chemical modification. Substituents at this position can influence solubility, metabolic stability, and receptor interactions.

  • Cannabinoid Receptor (CB2R) Ligands: Studies on pyridazinone-4-carboxamides as CB2R ligands have shown that N2-substitution is critical for affinity and selectivity. For instance, introducing a 4-F-benzyl group at the N2 position can improve the solubility and lead to compounds with nanomolar affinity and high selectivity for CB2R.[7]

Modifications of the C4-Carboxylic Acid Moiety

The carboxylic acid group at the C4-position is a key interaction point for many biological targets. Its modification into amides, esters, or hydrazides can significantly alter the binding mode and pharmacological profile of the compounds.

  • Xanthine Oxidase (XO) Inhibition: Conversion of the C4-carboxylic acid to a carbohydrazide has been shown to be a successful strategy for developing potent XO inhibitors. Molecular docking studies suggest that the hydrazide moiety engages in a novel interaction mode with the active site of XO, distinct from the binding of carboxylic acid-bearing inhibitors like febuxostat.[6][8]

  • ITK Inhibition: In the development of ITK inhibitors, the C4-position is often functionalized as a carboxamide. This allows for the introduction of various amine substituents that can form key hydrogen bonds and hydrophobic interactions within the kinase active site.[1][3]

SAR Summary Table
Position of ModificationType of ModificationTargetImpact on ActivityReference(s)
C6 Aryl/Heteroaryl SubstitutionXO, ITKModulates potency and physicochemical properties.[1][2][6]
N2 Alkyl/Aryl SubstitutionCB2RInfluences solubility, affinity, and selectivity.[7]
C4 Carboxylic Acid to CarbohydrazideXOEnhances potency through a different binding mode.[6][8]
C4 Carboxylic Acid to CarboxamideITKEnables key interactions within the kinase active site.[1][3]

Mechanism of Action: A Visual Exploration

Understanding how these derivatives interact with their biological targets at a molecular level is crucial for rational drug design.

Inhibition of Xanthine Oxidase

Derivatives of this compound can act as potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and implicated in conditions like gout.

G cluster_0 Xanthine Oxidase Active Site cluster_1 Inhibitor Binding enzyme XO Active Site (Molybdenum Center) binding Key Interactions: - Hydrogen Bonds - Hydrophobic Interactions - Coordination with Molybdenum enzyme->binding Blocks Substrate Access inhibitor 3-Oxo-pyridazine Derivative inhibitor->binding result Inhibition of Uric Acid Production binding->result

Caption: Schematic representation of the inhibition of Xanthine Oxidase by a 3-oxo-2,3-dihydropyridazine derivative.

Molecular docking studies have revealed that the carbohydrazide derivatives can bind to the active site of XO through a novel interaction mode, different from that of the carboxylic acid-bearing drug, febuxostat.[6] This highlights the importance of exploring different functional groups at the C4 position.

Inhibition of Interleukin-2-inducible T-cell Kinase (ITK)

ITK is a non-receptor tyrosine kinase that plays a critical role in T-cell signaling and is a promising target for autoimmune diseases and T-cell malignancies.

G cluster_0 ITK Signaling Pathway tcr T-Cell Receptor (TCR) Activation itk_act ITK Activation tcr->itk_act plc PLCγ1 Phosphorylation itk_act->plc result Blocked T-Cell Activation itk_act->result downstream Downstream Signaling (Ca²⁺ flux, NFAT activation) plc->downstream inhibitor 3-Oxo-pyridazine ITK Inhibitor inhibitor->itk_act Inhibits Kinase Activity

Caption: Inhibition of the ITK signaling pathway by a 3-oxo-2,3-dihydropyridazine derivative.

Derivatives of 3-oxo-2,3-dihydropyridazine have been designed as selective ITK inhibitors.[1][3] Molecular docking studies show that these compounds can bind to the ATP-binding pocket of ITK, forming key interactions with residues in the hinge region and other parts of the active site.[3] This prevents the phosphorylation of downstream targets like PLCγ1, thereby inhibiting T-cell activation.[6]

Biological Evaluation: Standardized Protocols

To ensure the reliability and reproducibility of SAR data, standardized biological assays are essential.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of XO by monitoring the formation of uric acid from xanthine.[9][10]

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Test compounds and positive control (e.g., Allopurinol)

  • Potassium phosphate buffer (pH 7.5)

  • 96-well UV-transparent microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare solutions of the test compounds and allopurinol at various concentrations in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the potassium phosphate buffer, the test compound solution (or vehicle for control), and the xanthine oxidase solution.

  • Pre-incubate the mixture at 25°C for 15 minutes.

  • Initiate the reaction by adding the xanthine substrate solution.

  • Immediately measure the increase in absorbance at 295 nm over time, which corresponds to the formation of uric acid.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro ITK Kinase Inhibition Assay

A common method to assess ITK inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[6][11]

Materials:

  • Recombinant ITK enzyme

  • Fluorescently labeled substrate (e.g., a peptide derived from PLCγ1)

  • ATP

  • Test compounds

  • Assay buffer

  • Europium-labeled anti-phospho-substrate antibody

  • 384-well plate

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the test compound, ITK enzyme, and the substrate/ATP mixture.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the europium-labeled antibody, which specifically binds to the phosphorylated substrate.

  • After another incubation period, measure the TR-FRET signal. A decrease in the FRET signal indicates inhibition of the kinase activity.

  • Calculate the IC₅₀ values from the dose-response curves.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly versatile platform for the development of potent and selective inhibitors of various biological targets. The systematic exploration of the structure-activity relationships, guided by rational design and efficient synthetic strategies, has led to the identification of promising lead compounds for different therapeutic areas.

Future research in this field should continue to leverage the synthetic tractability of this core to explore novel chemical space. The integration of computational modeling with experimental screening will further accelerate the discovery of next-generation therapeutics based on this remarkable scaffold. By understanding the intricate interplay between chemical structure and biological function, we can continue to unlock the full therapeutic potential of this compound derivatives.

References

Methodological & Application

Synthesis of 3-Oxo-2,3-dihydropyridazine-4-carboxylic Acid: A Comprehensive Protocol from γ-Oxo Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Medicinal Chemists

Abstract The 3-oxo-2,3-dihydropyridazine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory effects[1][2]. The inclusion of a 4-carboxylic acid moiety provides a critical handle for further molecular elaboration and can play a key role in binding to biological targets, such as xanthine oxidase[3]. This application note provides a detailed, in-depth guide for the synthesis of 3-oxo-2,3-dihydropyridazine-4-carboxylic acid from γ-oxo carboxylic acid precursors. We will explore the underlying reaction mechanism, provide a robust step-by-step experimental protocol, discuss process optimization, and present methods for the characterization of the final compound, empowering researchers in drug discovery and development.

Mechanistic Insights: The Cyclocondensation Pathway

The cornerstone of this synthesis is the cyclocondensation reaction between a suitable γ-oxo carboxylic acid and hydrazine. This transformation is a reliable and widely adopted method for constructing the pyridazinone heterocycle[4][5]. The reaction proceeds through a well-established two-stage mechanism involving initial hydrazone formation followed by intramolecular cyclization.

Stage 1: Hydrazone Formation The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic ketone carbonyl of the γ-oxo acid. This step is analogous to imine formation and results in a tetrahedral intermediate[6][7]. This intermediate subsequently eliminates a molecule of water to form a stable hydrazone. The rate-limiting step at neutral pH is typically the dehydration of the tetrahedral intermediate[6].

Stage 2: Intramolecular Cyclization and Dehydration Once the hydrazone is formed, the terminal amino group of the hydrazine moiety acts as an intramolecular nucleophile, attacking the carboxylic acid carbonyl. This ring-closing step forms a new six-membered heterocyclic intermediate. Subsequent dehydration of this intermediate yields the stable 4,5-dihydropyridazin-3(2H)-one ring system[4][8]. Depending on the substrate and reaction conditions, this dihydro- intermediate may be the final product or can be subsequently oxidized to the fully aromatic pyridazinone.

The overall mechanism is depicted below:

Caption: Figure 1: Reaction Mechanism for Pyridazinone Formation.

Experimental Guide: Synthesis Protocol

This protocol details the synthesis of 6-phenyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid as a representative example. The choice of a γ-oxo acid with a phenyl group at the γ-position (e.g., 4-oxo-4-phenyl-2-butenoic acid derivative) leads to the corresponding 6-phenyl substituted pyridazinone, a common core in many biologically active molecules.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(Benzoyl)maleic acid (or similar precursor)≥97%CommercialThe key γ-oxo acid.
Hydrazine Hydrate (H₂NNH₂·H₂O)≥98%CommercialCaution: Toxic and corrosive. Handle in a fume hood.
Ethanol (EtOH)AnhydrousCommercialReaction solvent.
Acetic Acid (AcOH)GlacialCommercialCan be used as a solvent or co-solvent.
Hydrochloric Acid (HCl)2 MIn-house prepFor acidification during work-up.
Deionized Water (H₂O)N/AIn-houseFor washing and work-up.
Round-bottom flask, reflux condenserN/AStandard labware
Magnetic stirrer/hotplateN/AStandard labware
Büchner funnel, filter paperN/AStandard labwareFor product isolation.
Step-by-Step Synthesis Procedure

The workflow for the synthesis is straightforward, involving reaction setup, reflux, product isolation, and purification.

G Figure 2: Experimental Workflow A 1. Reagent Setup Dissolve γ-oxo acid in Ethanol in a round-bottom flask. B 2. Hydrazine Addition Add hydrazine hydrate dropwise at room temperature with stirring. A->B C 3. Reflux Heat the mixture to reflux (approx. 80°C) for 2-4 hours. Monitor by TLC. B->C D 4. Isolation Cool to room temperature. Acidify with HCl to precipitate the product. C->D E 5. Purification Filter the solid using a Büchner funnel. Wash with cold water. D->E F 6. Final Product Recrystallize from Ethanol/Water. Dry under vacuum. E->F

Caption: Figure 2: Experimental Workflow.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the γ-oxo carboxylic acid precursor (e.g., 2-(benzoyl)maleic acid, 10 mmol) in ethanol (100 mL). Stir until a homogeneous solution is formed.

  • Hydrazine Addition: To the stirring solution at room temperature, add hydrazine hydrate (12 mmol, 1.2 equivalents) dropwise over 5 minutes. An exothermic reaction may be observed.

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux for 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Product Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product may begin to precipitate. Slowly add 2 M HCl to the stirred mixture until the pH is approximately 2-3 to ensure complete protonation of the carboxylic acid and facilitate precipitation.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any unreacted hydrazine and salts.

  • Purification and Drying: Purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol/water mixture. Dry the purified white or off-white solid in a vacuum oven at 60°C to a constant weight.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Yield: Typically 75-90%.

  • Melting Point: Compare with literature values. For example, 6-(4-Chloro-3-methylphenyl)-2-(4-fluorobenzyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has a reported melting point of 209-210 °C[9].

  • ¹H NMR: Expect characteristic signals for the pyridazinone ring protons and the substituent protons. The carboxylic acid proton will appear as a broad singlet, typically downfield (>10 ppm).

  • ¹³C NMR: Expect signals for the carbonyl carbons (C=O) of the amide and carboxylic acid in the range of 160-170 ppm, in addition to signals for the aromatic and aliphatic carbons[9].

  • IR Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹), and a C=O stretch for the cyclic amide (lactam) around 1665 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ or [M-H]⁻ should correspond to the calculated molecular weight (e.g., for C₅H₄N₂O₃, the exact mass is 140.02 Da)[10][11].

Process Optimization and Troubleshooting

Achieving high yield and purity depends on careful control of reaction parameters.

ParameterRecommended ConditionRationale & Impact on Outcome
Solvent Ethanol, Methanol, Acetic AcidProtic solvents facilitate proton transfer steps in the mechanism. Acetic acid can act as both a solvent and a catalyst[4].
Stoichiometry 1.1 - 1.5 eq. HydrazineA slight excess of hydrazine ensures complete consumption of the limiting γ-oxo acid. A large excess can complicate purification.
Temperature RefluxThermal energy is required to overcome the activation energy for the dehydration and cyclization steps, driving the reaction to completion.
Reaction Time 2 - 18 hoursVaries with substrate reactivity[4]. Monitor by TLC to avoid formation of degradation byproducts from prolonged heating.
pH at Work-up Acidic (pH 2-3)Ensures the carboxylic acid is in its neutral, less soluble form, maximizing precipitation and yield.

Troubleshooting Common Issues:

  • Low Yield: May result from incomplete reaction (extend reflux time), product loss during work-up (ensure complete precipitation and careful filtration), or formation of side products.

  • Impure Product: Often due to unreacted starting material or side products. Ensure efficient washing of the crude solid and optimize the recrystallization solvent system for best results.

  • Reaction Stalls: If the starting γ-oxo acid is sterically hindered or electronically deactivated, a stronger acid catalyst or higher boiling point solvent may be necessary.

Conclusion

The synthesis of 3-oxo-2,3-dihydropyridazine-4-carboxylic acids via cyclocondensation of γ-oxo acids with hydrazine is a highly efficient and versatile method. It provides a direct route to a valuable heterocyclic scaffold that is central to the development of new therapeutic agents[2]. By understanding the reaction mechanism and carefully controlling the experimental parameters outlined in this guide, researchers can reliably produce these important compounds in high yield and purity, paving the way for further exploration in medicinal chemistry and drug discovery programs.

References

Application Notes & Protocols: Synthesis of Pyridazinone Cores via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Pyridazinone Scaffold

The pyridazinone moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant biological activities, including applications as therapeutic agents and agrochemicals.[1] Its synthesis and functionalization are of paramount importance in medicinal chemistry and drug development. Among the modern synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the C-C bond formation necessary to construct and diversify the pyridazinone core.[1][2][3] This reaction offers a reliable pathway to introduce aryl, heteroaryl, or other organic fragments onto the pyridazinone ring with high efficiency and functional group tolerance.[4][5]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective use of the Suzuki-Miyaura coupling for the synthesis of substituted pyridazinones. We will delve into the mechanistic underpinnings, provide field-proven protocols, and discuss critical parameters to ensure successful and reproducible outcomes.

Mechanistic Insight: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][6][7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the halopyridazinone, forming a Pd(II) intermediate. The electron-deficient nature of the pyridazine ring can facilitate this step.[1]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[8] This complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[6][7]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide Ar-Pd(II)Ln-X (Pyridazinone Intermediate) OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation PdII_Diaryl Ar-Pd(II)Ln-R (Di-organic Intermediate) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Coupled Product (Ar-R) RedElim->Product Exits Cycle Halopyridazinone Halopyridazinone (Ar-X) Halopyridazinone->OxAdd Enters Cycle Boronic_Acid Organoboron Reagent (R-B(OR)2) Boronic_Acid->Transmetalation Activated by Base Base Base Base->Transmetalation caption Fig. 1: Suzuki-Miyaura Catalytic Cycle for Pyridazinone Synthesis.

Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle for Pyridazinone Synthesis.

Core Components and Experimental Considerations

The success of the Suzuki-Miyaura coupling for pyridazinone synthesis hinges on the judicious selection of several key components.

The Pyridazinone Substrate (Halopyridazinone)

Typically, chloro- or bromopyridazinones are used as the electrophilic coupling partners.[1][9] While iodides are more reactive, their stability and cost often make chlorides and bromides more practical choices. The reactivity order is generally I > Br > Cl. The position of the halogen on the pyridazinone ring will dictate the regioselectivity of the coupling.

The Organoboron Reagent

A wide array of aryl- and heteroarylboronic acids are commercially available, allowing for extensive diversification of the pyridazinone core.[10][11] Boronate esters (e.g., pinacol esters) can also be employed and sometimes offer enhanced stability and solubility. It is crucial to use high-quality boronic acids, as impurities can negatively impact the reaction.

The Palladium Catalyst and Ligands

The choice of the palladium source and the supporting ligand is critical for achieving high yields and good reaction kinetics.

  • Palladium Precatalysts: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. For challenging couplings, specialized precatalysts like Buchwald's palladacycles (e.g., XPhos Pd G3) can be highly effective.[12][13]

  • Ligands: Phosphine ligands are essential for stabilizing the palladium catalyst and modulating its reactivity.[14] For electron-deficient pyridazinone substrates, electron-rich and bulky phosphines like SPhos, XPhos, or DavePhos can accelerate the oxidative addition and reductive elimination steps.[9][12][14]

The Base

The base plays a crucial role in activating the boronic acid for transmetalation.[8] The choice of base can significantly influence the reaction outcome.

  • Inorganic Bases: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[1][14] Cesium carbonate is a stronger base and can be effective for less reactive substrates.

  • Organic Bases: In some cases, organic bases like triethylamine (TEA) may be employed.

The Solvent System

A variety of solvents can be used, often in aqueous mixtures. The choice depends on the solubility of the reactants and the reaction temperature.

  • Common Solvents: Dioxane, toluene, dimethoxyethane (DME), and tetrahydrofuran (THF) are frequently used, often with water as a co-solvent.[1]

General Experimental Workflow

The following diagram outlines a typical workflow for setting up a Suzuki-Miyaura coupling reaction for pyridazinone synthesis.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Halopyridazinone, Boronic Acid, and Base to Reaction Vessel B 2. Add Solvent(s) A->B C 3. Degas the Mixture (e.g., Ar sparging) B->C D 4. Add Palladium Catalyst and Ligand under Inert Atmosphere C->D E 5. Heat to Reaction Temperature with Stirring D->E F 6. Monitor Reaction Progress (TLC, LC-MS) E->F G 7. Cool to Room Temperature and Quench F->G H 8. Aqueous Workup (Extraction) G->H I 9. Dry, Filter, and Concentrate Organic Layer H->I J 10. Purify by Chromatography I->J caption Fig. 2: General Experimental Workflow.

Caption: Fig. 2: General Experimental Workflow.

Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 6-Chloropyridazinones

This protocol is adapted from a facile synthesis of 6-aryl-5-N-substituted pyridazinones and is particularly useful for rapid reaction optimization and library synthesis.[9][15]

Materials:

  • 6-chloro-5-(dialkylamino)pyridazinone (1.0 equiv)

  • Arylboronic acid (3.0 equiv)

  • Palladium catalyst (e.g., Pd-SPhos catalyst system, 5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 4:1)

  • Microwave reaction vial

Procedure:

  • To a microwave reaction vial, add the 6-chloropyridazinone, arylboronic acid, and base.

  • Add the palladium catalyst.

  • Add the dioxane/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 135-140 °C for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Conventional Thermal Suzuki-Miyaura Coupling of 3-Bromopyridazines

This protocol is based on the synthesis of π-conjugated molecules and is suitable for larger-scale reactions.[1]

Materials:

  • 3-Bromo-6-(thiophen-2-yl)pyridazine (1.0 equiv)

  • (Hetero)arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2 M aqueous solution, 2.0 equiv)

  • Solvent mixture (DME/Ethanol, 4:1)

Procedure:

  • In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve the 3-bromopyridazine and the (hetero)arylboronic acid in the DME/ethanol solvent mixture.

  • Add the aqueous Na₂CO₃ solution.

  • Bubble nitrogen or argon through the solution for 15-20 minutes to degas the mixture.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80 °C and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC. Reaction times can be up to 48 hours.[1]

  • Upon completion, cool the mixture to room temperature.

  • Extract the mixture with chloroform (3 x 20 mL).

  • Wash the combined organic layers with a saturated NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions and reported yields for the Suzuki-Miyaura coupling on pyridazinone and pyridazine cores, providing a comparative overview for starting point optimization.

SubstrateBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)TimeYield (%)Reference
6-chloro-5-dialkylaminopyridazinoneArylboronic acidPd-SPhos (5)K₂CO₃ (3)Dioxane/H₂O135-140 (µW)30 min50-85[9][15]
3-bromo-6-(thiophen-2-yl)pyridazine(Hetero)aryl-boronic acidsPd(PPh₃)₄ (5)Na₂CO₃ (2)DME/EtOH/H₂O8048 h14-28[1][16]
4,5-dibromo-2-methylpyridazin-3(2H)-onePhenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)Toluene/H₂O10024 h41 (mono-arylated)[17]

Troubleshooting and Field-Proven Insights

  • Low Yields: Low yields can sometimes be attributed to competitive side reactions such as homocoupling of the boronic acid or hydrolytic deboronation.[1] Using a slight excess of the boronic acid and ensuring anhydrous conditions (before the addition of aqueous base) can mitigate these issues. The quality of the boronic acid is paramount; if in doubt, use a freshly opened bottle or purify it before use.[12]

  • Reaction Stalling: If the reaction stalls, this could be due to catalyst deactivation. The addition of a more robust ligand, such as a Buchwald-type biarylphosphine ligand, can often improve catalyst longevity and turnover.[12] Increasing the temperature or switching to a higher-boiling point solvent may also be beneficial.

  • Electron-Deficient Substrates: Pyridazinones are electron-deficient heterocycles, which can make the oxidative addition step more facile.[1] However, if the boronic acid partner is also electron-deficient, the transmetalation step may become rate-limiting.[13][18] In such cases, using a stronger base (e.g., K₃PO₄ or Cs₂CO₃) and an electron-rich, bulky ligand is recommended to accelerate the reaction.[12]

  • Steric Hindrance: For sterically demanding coupling partners (e.g., ortho-substituted arylboronic acids), bulky ligands like XPhos or SPhos are essential to facilitate both the transmetalation and reductive elimination steps.[12] Higher reaction temperatures and longer reaction times may also be necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the synthesis and functionalization of the pyridazinone core. By carefully selecting the substrate, catalyst system, base, and solvent, researchers can achieve high yields and access a vast chemical space of novel pyridazinone derivatives. The protocols and insights provided in these application notes serve as a robust starting point for developing efficient and scalable syntheses in the pursuit of new pharmaceuticals and other advanced materials.

References

Application Notes and Protocols for Amide Coupling of 3-Oxo-2,3-dihydropyridazine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Pyridazinone Carboxamides in Drug Discovery

The 3-oxo-2,3-dihydropyridazine-4-carboxamide scaffold is a privileged core structure in modern medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, including potential applications as kinase inhibitors, anticancer agents, and modulators of various signaling pathways.[1][2] The amide bond at the C4 position serves as a critical linker, allowing for the systematic introduction of diverse chemical moieties to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Given the electron-deficient nature of the pyridazinone ring system, the formation of this crucial amide bond is not always trivial. Standard coupling conditions may prove sluggish or lead to undesired side reactions. This guide provides a comprehensive overview of robust and efficient amide coupling protocols specifically tailored for 3-oxo-2,3-dihydropyridazine-4-carboxylic acid and its derivatives. We will delve into the mechanistic rationale behind reagent selection, offer detailed step-by-step protocols, and provide a troubleshooting guide to overcome common challenges.

Understanding the Chemistry: Activating the Carboxyl Group

Direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a variety of coupling reagents. The activated intermediate, typically a highly reactive ester or acyl-isourea, is then susceptible to nucleophilic attack by the amine to form the desired amide bond.

The choice of coupling reagent is paramount and depends on the substrate's steric and electronic properties. For an electron-deficient heterocyclic carboxylic acid like our title compound, powerful activating agents are often required to achieve high yields and reaction rates.

Recommended Coupling Protocols

We present two primary, field-proven protocols for the successful synthesis of 3-oxo-2,3-dihydropyridazine-4-carboxamides: one utilizing the highly efficient uronium salt HATU, and a second, cost-effective method employing a carbodiimide (EDC) with key additives.

Protocol 1: High-Efficiency Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent renowned for its high efficiency, rapid reaction times, and ability to suppress racemization.[3][4] It is particularly effective for challenging substrates, including electron-deficient carboxylic acids and sterically hindered amines.

Mechanism of Action: The reaction begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester intermediate, with the release of tetramethylurea. The amine then attacks this active ester to furnish the final amide product.[3][5][6]

Experimental Workflow: HATU-Mediated Coupling

Caption: General workflow for HATU-mediated amide coupling.

Detailed Step-by-Step Methodology (HATU Protocol):

  • Reagent Preparation:

    • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the this compound derivative (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.1-0.2 M).

    • Ensure all glassware is oven-dried and reagents are anhydrous, as water can hydrolyze the activated intermediate.[3]

  • Activation:

    • To the stirred solution of the carboxylic acid, add N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).

    • Add HATU (1.1-1.2 eq) to the mixture in one portion.

    • Stir the reaction mixture at room temperature (20-25 °C) for 10-15 minutes to allow for the pre-activation of the carboxylic acid. The solution may change color.

  • Amine Addition:

    • Add the desired amine (1.0-1.2 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, an additional equivalent of DIPEA should be added.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed. Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide.[7]

Protocol 2: Robust and Economical Coupling with EDC, HOBt, and DMAP

For a more cost-effective approach, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely used coupling reagent. However, for electron-deficient substrates, the use of additives is crucial to enhance efficiency and prevent side reactions. A protocol employing EDC in combination with 4-(Dimethylamino)pyridine (DMAP) and a catalytic amount of 1-Hydroxybenzotriazole (HOBt) has proven highly effective.[5]

Mechanism of Action: EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to rearrangement. HOBt intercepts this intermediate to form a more stable HOBt-ester. DMAP then acts as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate, which is readily attacked by the amine.[5] This dual-additive system significantly accelerates the reaction for less reactive substrates.

Experimental Workflow: EDC/HOBt/DMAP Coupling

Caption: General workflow for EDC/HOBt/DMAP amide coupling.

Detailed Step-by-Step Methodology (EDC/HOBt/DMAP Protocol):

  • Reagent Preparation:

    • To a stirred solution of the this compound derivative (1.0 eq) and the desired amine (1.2 eq) in anhydrous acetonitrile or Dichloromethane (DCM, approx. 0.1 M), add DMAP (1.0 eq) and HOBt (0.1 eq).

  • Reaction Initiation:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add EDC hydrochloride (1.2 eq) to the mixture in one portion.

    • Allow the reaction to warm to room temperature (20-25 °C) and stir.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS. These reactions may require longer times, typically 12-24 hours.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dilute the residue with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes will remove the urea byproduct from EDC, excess HOBt, and DMAP.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Comparative Overview of Protocols

The choice between these protocols will depend on the specific requirements of the synthesis, such as the value of the starting materials, the scale of the reaction, and the required purity of the final product.

FeatureProtocol 1: HATUProtocol 2: EDC/HOBt/DMAP
Reactivity Very HighModerate to High
Reaction Time Typically 1-4 hoursTypically 12-24 hours
Cost HighLow to Moderate
Byproduct Removal Aqueous work-upAqueous work-up
Racemization Risk Very Low[3]Low (suppressed by HOBt)
Ideal For Difficult couplings, valuable substrates, rapid synthesisScale-up, cost-sensitive projects, standard couplings

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive coupling reagent (hydrolyzed).2. Presence of water in the reaction.3. Insufficient activation time (for HATU).4. Amine is a poor nucleophile (e.g., highly electron-deficient aniline).1. Use fresh, high-purity coupling reagents.2. Ensure all glassware is dry and use anhydrous solvents.3. Increase the pre-activation time to 30 minutes.4. Gently heat the reaction (40-50°C). For the EDC protocol, ensure a full equivalent of DMAP is used.[5]
Multiple Spots on TLC / Impure Product 1. Side reaction of amine with HATU (guanidinylation).2. Formation of N-acylurea byproduct (with EDC).3. Degradation of starting material or product.1. Ensure the carboxylic acid is pre-activated with HATU before adding the amine.2. Ensure HOBt and DMAP are used with EDC to minimize this side reaction.3. Monitor the reaction closely and avoid excessive heating or prolonged reaction times.
Difficulty in Purification 1. Byproducts from coupling reagents co-eluting with the product.2. Unreacted starting materials remaining.1. Perform a thorough aqueous work-up as described in the protocols to remove water-soluble byproducts.2. Drive the reaction to completion by using a slight excess (1.1-1.2 eq) of the less valuable reactant (acid or amine).

Conclusion

The amide coupling of this compound derivatives is a critical transformation for the synthesis of novel therapeutic agents. By selecting the appropriate coupling protocol, researchers can efficiently and reliably generate diverse libraries of these valuable compounds. The high-efficiency HATU protocol is recommended for challenging substrates and rapid synthesis, while the EDC/HOBt/DMAP method provides a robust and economical alternative for larger-scale work. Careful attention to anhydrous conditions, reagent stoichiometry, and proper work-up procedures will ensure high yields and purity of the final carboxamide products.

References

In Vitro Kin-EZ™ Application and Protocol: Interleukin-2-inducible T-cell Kinase (ITK) Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases, is a critical component of the T-cell receptor (TCR) signaling cascade.[1][2] Its pivotal role in T-cell activation, differentiation, and cytokine production makes it a compelling therapeutic target for a range of autoimmune and inflammatory diseases.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reliable in vitro biochemical assay to identify and characterize inhibitors of ITK. We will delve into the scientific principles underpinning the assay, provide detailed, step-by-step protocols for a widely used luminescence-based assay, and offer expert insights into data interpretation and quality control.

Introduction: The Significance of ITK in T-Cell Signaling

Upon engagement of the T-cell receptor (TCR) with a peptide-MHC complex on an antigen-presenting cell, a complex signaling cascade is initiated.[5] This cascade leads to the activation of key enzymes, including ITK.[5] Activated ITK phosphorylates and activates its primary downstream substrate, Phospholipase C-γ1 (PLCγ1).[1][6] This phosphorylation event is a crucial checkpoint, triggering the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG).[6][7] These messengers, in turn, propagate the signal, leading to calcium mobilization and the activation of transcription factors such as NFAT and NF-κB, which are essential for T-cell activation and effector functions.[3]

Given its central role, the dysregulation of ITK activity has been implicated in the pathophysiology of various T-cell-mediated diseases.[3] Consequently, the development of potent and selective ITK inhibitors represents a promising therapeutic strategy.[8] In vitro kinase assays are the foundational tool in the drug discovery process, enabling the high-throughput screening of compound libraries to identify initial hits and the detailed characterization of lead candidates.

ITK Signaling Pathway Overview

To contextualize the assay, it's essential to visualize the position of ITK within the broader TCR signaling pathway.

ITK_Signaling_Pathway TCR_pMHC TCR-pMHC Engagement LCK LCK (activated) TCR_pMHC->LCK activates ZAP70 ZAP-70 LCK->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates ITK ITK LAT_SLP76->ITK recruits & activates PLCg1 PLCγ1 ITK->PLCg1 phosphorylates (Y783) PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux Transcription_Factors NFAT, NF-κB Activation DAG->Transcription_Factors Ca_Flux->Transcription_Factors T_Cell_Response T-Cell Activation & Differentiation Transcription_Factors->T_Cell_Response

Caption: Simplified ITK Signaling Cascade Downstream of the T-Cell Receptor.

Choosing the Right In Vitro Assay Platform

A variety of in vitro kinase assay formats are available, each with its own advantages and disadvantages. The selection of an appropriate platform is critical and depends on factors such as throughput requirements, sensitivity, and the nature of the inhibitors being studied.

Assay TechnologyPrincipleAdvantagesDisadvantages
Radiometric (e.g., HotSpot™) Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into a substrate.[9]"Gold standard," high sensitivity, direct measurement of phosphorylation.Requires handling of radioactive materials, low throughput, waste disposal issues.
Luminescence (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction.[10][11] ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate light.[12]High sensitivity, broad dynamic range, compatible with high ATP concentrations, suitable for HTS.[13][14]Indirect measurement, susceptible to ATPases in impure enzyme preps.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.Homogeneous, real-time kinetics possible.Can be prone to compound interference, requires specific fluorescently labeled substrates.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (e.g., LanthaScreen™, HTRF®) Measures the transfer of energy between a donor fluorophore (e.g., Europium) and an acceptor fluorophore.[15][16] In kinase assays, this is typically achieved using a phosphorylation-specific antibody.[17]Homogeneous, ratiometric detection minimizes interference, high sensitivity, suitable for HTS.[16][18]Requires specific antibodies and labeled substrates, can be more expensive.
Coupled Enzyme (e.g., Z'-LYTE™) A FRET-based method where a phosphorylated peptide is resistant to cleavage by a protease, preserving the FRET signal.[19][20]Ratiometric, robust, suitable for a wide range of kinases.[20][21]Indirect, multi-step which can add to variability.

For the purposes of this protocol, we will focus on the ADP-Glo™ Luminescence-Based Assay due to its high sensitivity, robustness, and suitability for high-throughput screening of ITK inhibitors.[10][11][22]

Materials and Reagents

Sourcing high-quality reagents is paramount for a successful and reproducible kinase assay.

ComponentRecommended Source & Cat. No.StorageKey Considerations
Recombinant Human ITK Enzyme Promega (V4091) or BPS Bioscience (40033)-80°CUse a preparation with high purity and specific activity. The catalytic domain (e.g., amino acids 352-end) is often sufficient.[23] Avoid repeated freeze-thaw cycles.
Kinase Substrate Poly(Glu, Tyr) 4:1-20°CA generic tyrosine kinase substrate suitable for ITK.[23] Other specific peptide substrates can be used but may require optimization.
ATP Sigma-Aldrich (A7699)-20°CPrepare a concentrated stock solution (e.g., 10 mM) in ultrapure water and store in aliquots.
ADP-Glo™ Kinase Assay Kit Promega (V9101)-20°CKit contains ADP-Glo™ Reagent, Kinase Detection Reagent, and Ultra-Pure ATP.[22]
Assay Plates Corning (3574) - White, low-volume 384-well platesRoom TempWhite plates are essential for maximizing luminescent signal.
ITK Kinase Buffer See Table Below4°CThe buffer composition is critical for optimal enzyme activity.[2]
Test Compounds (Inhibitors) User-definedPer supplierPrepare stock solutions in 100% DMSO.
DMSO Sigma-Aldrich (D2650)Room TempUse anhydrous, molecular biology grade.
ITK Kinase Buffer Composition
ComponentFinal ConcentrationPurpose
Tris-HCl, pH 7.540 mMBuffering agent to maintain optimal pH for enzyme activity.
MgCl₂20 mMDivalent cation essential for ATP binding and catalysis.
MnCl₂2 mMCan enhance the activity of some tyrosine kinases.
BSA0.1 mg/mLCarrier protein to prevent enzyme sticking to plasticware and stabilize activity.
DTT0.5 mMReducing agent to maintain cysteine residues in a reduced state.

Experimental Protocol: ADP-Glo™ Assay for ITK

This protocol is designed for a 384-well plate format with a final reaction volume of 10 µL. It is crucial to perform initial optimization experiments to determine the optimal enzyme concentration and ATP concentration (ideally at or near the Kₘ for ATP).

Workflow Overview

Caption: General workflow for the ITK ADP-Glo™ kinase assay.

Part 1: Reagent Preparation
  • 1X Kinase Buffer: Prepare the ITK Kinase Buffer as described in the table above. Keep on ice.

  • Test Compound (Inhibitor) Plate: Prepare a serial dilution of your test inhibitors.

    • Create a 10-point, 4-fold serial dilution of the compound in 100% DMSO.

    • From this, create a 4X final assay concentration working stock by diluting in 1X Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • 4X Enzyme Solution: Dilute the recombinant ITK enzyme to a 4X working concentration in 1X Kinase Buffer. The optimal concentration should be determined empirically but is typically in the range of 1-5 ng/µL.

  • 4X Substrate/ATP Solution: Prepare a solution containing the Poly(Glu, Tyr) substrate and ATP at 4X their final desired concentrations in 1X Kinase Buffer. A common starting point is 100 µM ATP and 0.2 mg/mL substrate.

Part 2: Kinase Reaction
  • Dispense Inhibitor: Add 2.5 µL of the 4X test compound dilutions to the appropriate wells of a white 384-well plate.

    • For positive control wells (100% activity), add 2.5 µL of 1X Kinase Buffer containing the same percentage of DMSO as the compound wells.

    • For negative control wells (0% activity), add 2.5 µL of 1X Kinase Buffer with DMSO.

  • Dispense Enzyme: Add 2.5 µL of the 4X ITK enzyme solution to all wells except the negative controls. For negative controls, add 2.5 µL of 1X Kinase Buffer.

  • Pre-incubation: Gently mix the plate on a plate shaker for 30 seconds and then incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Reaction: Add 5 µL of the 4X Substrate/ATP solution to all wells to start the kinase reaction.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.[2]

Part 3: Signal Detection
  • Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.

  • Incubation: Incubate the plate for 40 minutes at room temperature.[2]

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and simultaneously catalyzes the conversion of the new ATP into a luminescent signal.

  • Final Incubation: Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[2]

  • Read Plate: Measure the luminescence using a plate reader (e.g., BMG LABTECH PHERAstar or similar).

Data Analysis and Interpretation

  • Data Normalization:

    • The "no enzyme" wells represent 100% inhibition (background signal).

    • The "DMSO vehicle" wells represent 0% inhibition (maximum signal).

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(Signal_Compound - Signal_Background) / (Signal_Max - Signal_Background)])

  • IC₅₀ Curve Fitting:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism, XLfit) to determine the IC₅₀ value. The IC₅₀ is the concentration of inhibitor required to reduce the kinase activity by 50%.

  • Quality Control - Z'-Factor:

    • The Z'-factor is a statistical parameter used to assess the quality and robustness of a high-throughput assay. It is calculated using the signals from the positive (max signal) and negative (background) controls. Z' = 1 - [(3 * (SD_Max + SD_Background)) / |Mean_Max - Mean_Background|]

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.

Field-Proven Insights & Troubleshooting

  • ATP Concentration Matters: The IC₅₀ value of an ATP-competitive inhibitor will be highly dependent on the ATP concentration used in the assay. It is standard practice to run the assay at the Kₘ value of ATP for the kinase to allow for a standardized comparison of inhibitor potencies.

  • Enzyme Quality is Key: The purity and activity of the recombinant kinase are critical. Inconsistent enzyme activity can lead to poor reproducibility. Always perform an enzyme titration to determine the linear range of the assay.

  • DMSO Sensitivity: High concentrations of DMSO can inhibit kinase activity. Always keep the final DMSO concentration consistent across all wells and ideally at or below 1%.

  • Compound Interference: While luminescence assays are less prone to interference than fluorescence-based assays, some compounds can absorb or scatter light. Visually inspect plates and review raw data for any anomalies.

  • Edge Effects: In 384-well plates, evaporation from the outer wells can concentrate reagents and affect results. Consider not using the outermost wells for critical measurements or use plate seals to minimize evaporation.

Conclusion

This application note provides a detailed, robust, and validated protocol for the in vitro screening and characterization of ITK inhibitors using the ADP-Glo™ kinase assay. By understanding the underlying principles of ITK signaling and adhering to best practices in assay execution and data analysis, researchers can confidently identify and advance novel therapeutic candidates targeting this important immunokinase. The transition from biochemical potency to cellular efficacy is a significant hurdle in drug discovery, and a well-characterized biochemical assay is the essential first step in this journey.[24]

References

Cell-based assay for measuring 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid activity

Author: BenchChem Technical Support Team. Date: December 2025

A Cell-Based ELISA for Quantifying the Anti-inflammatory Activity of 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid via Prostaglandin E2 Inhibition

Abstract

The 3-oxo-2,3-dihydropyridazine scaffold is a versatile pharmacophore with demonstrated therapeutic potential across a range of biological targets, including roles in immunomodulation and anti-inflammatory responses.[1][2] This application note provides a detailed protocol for a robust, cell-based assay to quantify the bioactivity of this compound (3ODPCA) by measuring its inhibitory effect on prostaglandin E2 (PGE2) production in a lipopolysaccharide (LPS)-stimulated macrophage cell line. The described methodology offers a reliable framework for screening and characterizing 3ODPCA and its analogs, providing critical data for drug discovery and development programs targeting inflammatory pathways.

Introduction: The Therapeutic Potential of 3ODPCA

This compound (3ODPCA) and its derivatives have garnered significant interest due to their diverse pharmacological activities. The core pyridazine ring is a key feature in several clinically approved drugs, and its derivatives have been explored as inhibitors of various enzymes and modulators of cellular signaling pathways.[1] Specifically, 3ODPCA has been reported to possess anti-inflammatory properties, potentially through the inhibition of prostaglandin E2 and nitric oxide production.[3] Prostaglandins, particularly PGE2, are critical lipid mediators of inflammation, and their synthesis is a key target for many anti-inflammatory drugs.

The production of PGE2 is primarily regulated by the cyclooxygenase (COX) enzymes. In the context of inflammation, the inducible COX-2 isoform is upregulated in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), leading to a surge in PGE2 synthesis. Therefore, measuring the inhibition of LPS-induced PGE2 production in a relevant cell model, such as macrophages, provides a direct and physiologically relevant assessment of a compound's anti-inflammatory potential.

This guide details a comprehensive, step-by-step protocol for assessing 3ODPCA activity using a competitive enzyme-linked immunosorbent assay (ELISA) to quantify PGE2 levels in cell culture supernatants.

Scientific Principles of the Assay

This assay is designed to quantify the dose-dependent inhibition of PGE2 production by 3ODPCA in a cellular context. The workflow is based on the following principles:

  • Cellular Model: RAW 264.7 murine macrophages are used as the model system. These cells are well-characterized and respond robustly to LPS by upregulating COX-2 and producing significant amounts of PGE2.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce a potent inflammatory response and stimulate PGE2 production.

  • Compound Treatment: Cells are pre-treated with varying concentrations of 3ODPCA before LPS stimulation. If 3ODPCA has anti-inflammatory activity, it will inhibit the downstream production of PGE2.

  • Endpoint Measurement: The concentration of PGE2 released into the cell culture supernatant is quantified using a competitive ELISA. This immunoassay provides high sensitivity and specificity for the detection of PGE2.

Experimental Workflow Diagram

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment & Stimulation cluster_2 Sample Collection & Analysis seed_cells Seed RAW 264.7 cells in 96-well plates incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compound Add 3ODPCA serial dilutions (pre-treatment) incubate_24h->add_compound incubate_1h Incubate for 1h add_compound->incubate_1h add_lps Add LPS (1 µg/mL) to induce inflammation incubate_1h->add_lps incubate_18h Incubate for 18h add_lps->incubate_18h collect_supernatant Collect cell culture supernatant incubate_18h->collect_supernatant run_elisa Perform PGE2 competitive ELISA collect_supernatant->run_elisa read_plate Read absorbance at 450 nm run_elisa->read_plate calculate_ic50 Calculate PGE2 concentration and IC50 value read_plate->calculate_ic50

Caption: High-level workflow for the cell-based PGE2 inhibition assay.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
RAW 264.7 Cell LineATCCTIB-71
DMEM, High GlucoseGibco11965092
Fetal Bovine Serum (FBS), Heat-InactivatedGibco26140079
Penicillin-Streptomycin (100X)Gibco15140122
Lipopolysaccharide (LPS) from E. coli O111:B4Sigma-AldrichL4391
This compoundSigma-AldrichCustom Synthesis
Prostaglandin E2 ELISA KitCayman Chemical514010
DMSO, AnhydrousSigma-Aldrich276855
96-well flat-bottom cell culture platesCorning3596
Phosphate Buffered Saline (PBS)Gibco10010023

Detailed Experimental Protocol

Cell Culture and Maintenance
  • Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days, ensuring they do not exceed 80% confluency to maintain optimal health and responsiveness.

Assay Protocol: Step-by-Step

Day 1: Cell Seeding

  • Harvest RAW 264.7 cells using a cell scraper.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension in complete culture medium to a final concentration of 2.5 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (25,000 cells/well).

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

Day 2: Compound Treatment and LPS Stimulation

  • Prepare 3ODPCA Stock Solution: Dissolve 3ODPCA in DMSO to create a high-concentration stock (e.g., 50 mM).

    • Expert Insight: Due to the carboxylic acid moiety, 3ODPCA may have limited aqueous solubility. DMSO is an appropriate solvent, but the final concentration in the cell culture medium should be kept low (≤0.5%) to avoid solvent-induced cytotoxicity.

  • Prepare Serial Dilutions: Perform serial dilutions of the 3ODPCA stock solution in serum-free DMEM to create working solutions that are 2X the final desired concentrations.

  • Pre-treat Cells:

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the 2X 3ODPCA dilutions to the appropriate wells. Include a "vehicle control" (DMSO at the same final concentration as the highest 3ODPCA dose) and a "no treatment" control.

    • Incubate the plate for 1 hour at 37°C. This pre-incubation allows the compound to enter the cells before the inflammatory stimulus is introduced.

  • Stimulate with LPS:

    • Prepare a 2 µg/mL solution of LPS in serum-free DMEM.

    • Add 100 µL of this LPS solution to all wells except for the "unstimulated" control wells. Add 100 µL of serum-free DMEM to the unstimulated wells. This results in a final LPS concentration of 1 µg/mL.

    • The final volume in each well will be 200 µL.

  • Incubate: Return the plate to the incubator for 18-24 hours.

Day 3: Supernatant Collection and PGE2 Quantification

  • Centrifuge the Plate: To pellet any detached cells, centrifuge the 96-well plate at 500 x g for 5 minutes.

  • Collect Supernatants: Carefully collect the supernatants without disturbing the cell monolayer.

  • Perform PGE2 ELISA: Quantify the PGE2 concentration in the collected supernatants according to the manufacturer's instructions for the chosen ELISA kit (e.g., Cayman Chemical Cat. No. 514010). This typically involves:

    • Adding standards and samples to a pre-coated plate.

    • Adding a PGE2-acetylcholinesterase conjugate (tracer).

    • Adding a PGE2 monoclonal antibody.

    • Incubating the plate.

    • Washing the plate.

    • Adding a developing solution (Ellman's Reagent).

    • Reading the absorbance at the recommended wavelength (typically 405-420 nm).

Data Analysis and Interpretation

  • Generate a Standard Curve: Plot the absorbance values of the PGE2 standards against their known concentrations. Use a four-parameter logistic fit to generate a standard curve.

  • Calculate PGE2 Concentrations: Use the standard curve to interpolate the concentration of PGE2 in each experimental sample.

  • Normalize Data: Express the PGE2 concentration in each treated well as a percentage of the vehicle-treated, LPS-stimulated control wells (which represents 100% PGE2 production).

  • Determine IC50: Plot the normalized PGE2 concentration against the logarithm of the 3ODPCA concentration. Use a non-linear regression model (log[inhibitor] vs. response -- variable slope) to calculate the IC50 value, which is the concentration of 3ODPCA that inhibits PGE2 production by 50%.

Representative Data (Hypothetical)
3ODPCA (µM)PGE2 (pg/mL)% Inhibition
0 (Unstimulated)50-
0 (LPS only)12000%
0.1108010%
184030%
1060050%
5024080%
10015087.5%
IC50 - 10 µM

Pathway Visualization

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2 COX-2 Gene Expression NFkB->COX2 AA Arachidonic Acid COX2->AA Enzymatic Action PGE2 Prostaglandin E2 (PGE2) AA->PGE2 Inflammation Inflammation PGE2->Inflammation ODPCA 3ODPCA ODPCA->NFkB Inhibition? ODPCA->COX2 Inhibition?

References

Application Notes and Protocols for Western Blot Analysis of ITK Phosphorylation Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Western blot analysis to investigate the inhibition of Interleukin-2-inducible T-cell Kinase (ITK) phosphorylation. This document offers in-depth technical protocols and the scientific rationale behind key experimental steps, ensuring robust and reproducible results.

Scientific Introduction: The Critical Role of ITK Phosphorylation in T-Cell Signaling

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that serves as a crucial mediator in T-cell receptor (TCR) signaling pathways.[1][2] Upon TCR engagement, a signaling cascade is initiated, leading to the activation of ITK. This activation is a multi-step process involving its recruitment to the plasma membrane and subsequent phosphorylation by upstream kinases like Lck.[3][4][5] The phosphorylation of ITK, particularly at key tyrosine residues such as Y511 in the activation loop, is a pivotal event for its catalytic activity.[1][4]

Once activated, ITK phosphorylates its downstream targets, most notably Phospholipase C gamma 1 (PLCγ1) at tyrosine 783.[3][6] This phosphorylation of PLCγ1 triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG).[1][7] These molecules, in turn, instigate downstream signaling events, including calcium mobilization and the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which are essential for T-cell proliferation, differentiation, and cytokine production.[1][6]

Given its central role in T-cell activation, aberrant ITK signaling is implicated in various autoimmune diseases and T-cell malignancies.[8][9] Consequently, ITK has emerged as a significant therapeutic target, and the development of small molecule inhibitors that block its phosphorylation and subsequent activation is an active area of research.[8][9][10] Western blotting is a cornerstone technique for assessing the efficacy of these inhibitors by directly visualizing and quantifying the phosphorylation status of ITK and its downstream substrates.[6][11][12]

Visualizing the ITK Signaling Pathway and Inhibition

The following diagram illustrates the simplified ITK signaling cascade upon T-cell receptor (TCR) activation and highlights the point of intervention for ITK inhibitors.

ITK_Signaling_Pathway cluster_cytoplasm Cytoplasm TCR TCR Engagement Lck Lck TCR->Lck activates ITK_mem ITK Lck->ITK_mem phosphorylates (Y511) PLCg1 PLCγ1 ITK_mem->PLCg1 phosphorylates (Y783) PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ITK_cyto ITK ITK_cyto->ITK_mem recruitment Inhibitor ITK Inhibitor Inhibitor->ITK_mem inhibits phosphorylation Ca_flux Ca²⁺ Mobilization IP3->Ca_flux NFkB NF-κB Activation DAG->NFkB NFAT NFAT Activation Ca_flux->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB->Gene_Expression

Caption: Simplified ITK signaling cascade upon T-cell receptor (TCR) activation.

Principle of the Western Blot Assay for ITK Phosphorylation

Western blotting is a powerful immunodetection technique that allows for the specific identification and semi-quantitative analysis of proteins in a complex mixture, such as a cell lysate.[12] The methodology for analyzing ITK phosphorylation relies on the use of highly specific primary antibodies that recognize either the total ITK protein or its phosphorylated form at a specific tyrosine residue (e.g., p-ITK Y511).[13][14][15]

The core principle involves the following key stages:

  • Protein Separation: Total cellular proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a solid support membrane, typically polyvinylidene difluoride (PVDF) or nitrocellulose.

  • Immunodetection: The membrane is incubated with a primary antibody specific for the phosphorylated ITK protein. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is then added.

  • Signal Generation: A chemiluminescent substrate is applied to the membrane, which is catalyzed by the HRP enzyme to produce light.[12] This light is captured by a digital imaging system or X-ray film, revealing a band corresponding to the molecular weight of the phosphorylated ITK protein.

By comparing the intensity of the p-ITK band in inhibitor-treated samples to that of untreated controls, the efficacy of the inhibitor can be determined. To ensure accurate quantification, the p-ITK signal is normalized to the total ITK protein levels and a loading control (e.g., GAPDH or β-actin).[13]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for performing a Western blot analysis to assess the inhibition of ITK phosphorylation in a human T-cell line, such as Jurkat cells.

Experimental Workflow Overview

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis start Seed Jurkat Cells treatment Pre-treat with ITK Inhibitor start->treatment stimulation Stimulate with anti-CD3/CD28 treatment->stimulation lysis Cell Lysis (with phosphatase inhibitors) stimulation->lysis quantification Protein Quantification (BCA Assay) lysis->quantification denaturation Denature with Laemmli Buffer quantification->denaturation sds_page SDS-PAGE denaturation->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (p-ITK, Total ITK, GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging densitometry Densitometry Analysis imaging->densitometry normalization Normalization & Quantification densitometry->normalization

Caption: Step-by-step workflow for Western blot analysis of ITK signaling.

Materials and Reagents
Reagent/MaterialRecommended Source/Specification
Jurkat T-cell lineATCC or equivalent
RPMI-1640 MediumGibco or equivalent
Fetal Bovine Serum (FBS)Gibco or equivalent
Penicillin-StreptomycinGibco or equivalent
ITK Inhibitor (e.g., CTA056, BMS-509744)BenchChem or equivalent
Anti-CD3 and Anti-CD28 antibodiesBioLegend or equivalent
Lysis Buffer (e.g., RIPA buffer)Cell Signaling Technology or equivalent
Protease and Phosphatase Inhibitor CocktailThermo Fisher Scientific or equivalent
BCA Protein Assay KitThermo Fisher Scientific or equivalent
4x Laemmli Sample BufferBio-Rad or equivalent
4-12% Bis-Tris Polyacrylamide GelsBio-Rad or equivalent
PVDF MembraneMillipore or equivalent
Tris-Buffered Saline with Tween-20 (TBST)Prepare in-house or purchase pre-made
Bovine Serum Albumin (BSA)Sigma-Aldrich or equivalent
Primary Antibody: Rabbit anti-p-ITK (Y511/Y512)Thermo Fisher Scientific (PA5-64523) or CUSABIO
Primary Antibody: Mouse anti-Total ITKSanta Cruz Biotechnology or equivalent
Primary Antibody: Mouse anti-GAPDHCell Signaling Technology or equivalent
HRP-conjugated anti-rabbit IgGCell Signaling Technology or equivalent
HRP-conjugated anti-mouse IgGCell Signaling Technology or equivalent
Enhanced Chemiluminescent (ECL) SubstrateThermo Fisher Scientific or equivalent
Step-by-Step Protocol

1. Cell Culture and Treatment: a. Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. b. Seed cells at a density of 1 x 10⁶ cells/mL. c. Pre-treat cells with the desired concentrations of the ITK inhibitor or vehicle (DMSO) for 1-2 hours.[6] d. Stimulate the cells with activating antibodies (e.g., anti-CD3 and anti-CD28) for a short period (e.g., 2-5 minutes) to induce ITK phosphorylation.[16]

2. Cell Lysis and Protein Extraction: a. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS). c. Lyse the cell pellet with ice-cold lysis buffer containing a freshly added protease and phosphatase inhibitor cocktail.[16] This step is critical to preserve the phosphorylation state of the proteins. d. Incubate on ice for 30 minutes with occasional vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein extract.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[6][16]

4. SDS-PAGE: a. Denature 20-40 µg of protein from each sample by adding 4x Laemmli sample buffer and heating at 95-100°C for 5 minutes.[6][16] b. Load the samples onto a 4-12% Bis-Tris polyacrylamide gel. c. Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.

5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[6][16] PVDF membranes are recommended for their robustness, especially if stripping and reprobing is required.[13]

6. Immunoblotting: a. Blocking: Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.[16] It is crucial to avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can lead to high background. [17] b. Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ITK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[16] c. Washing: Wash the membrane three times for 10 minutes each with TBST.[16] d. Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[16] e. Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

7. Signal Detection: a. Incubate the membrane with an ECL substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using a digital imaging system or X-ray film.

8. Stripping and Reprobing (for Total ITK and Loading Control): a. To normalize the data, the same membrane should be probed for total ITK and a loading control. b. Incubate the membrane in a mild stripping buffer for 10-20 minutes at room temperature.[16] c. Wash the membrane extensively with TBST. d. Block the membrane again with 5% BSA in TBST for 1 hour. e. Repeat the immunoblotting steps (6b-7b) with the primary antibodies for total ITK and then for a loading control like GAPDH.

Data Analysis and Interpretation

A successful Western blot will show a dose-dependent decrease in the p-ITK signal in cells treated with the inhibitor.

Quantitative Analysis:

  • Use densitometry software (e.g., ImageJ) to measure the band intensity for p-ITK, total ITK, and the loading control (e.g., GAPDH) for each sample.

  • Normalize the p-ITK signal by dividing it by the total ITK signal for each corresponding lane. This accounts for any variations in the total amount of ITK protein.

  • Further normalize this ratio to the loading control to correct for any inconsistencies in protein loading.

  • Plot the normalized p-ITK levels against the inhibitor concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of ITK phosphorylation).

Example Data Presentation:

Inhibitor Conc. (µM)p-ITK (Y511) IntensityTotal ITK IntensityGAPDH IntensityNormalized p-ITK/Total ITKFinal Normalized p-ITK
0 (Vehicle)1.001.051.020.951.00
0.10.751.021.010.740.78
10.401.080.990.370.40
100.121.041.030.120.13

Troubleshooting Common Western Blot Issues

ProblemPotential Cause(s)Recommended Solution(s)
Weak or No Signal - Inefficient phosphorylation induction.- Dephosphorylation of samples.- Inactive primary/secondary antibody.- Insufficient protein loaded.- Optimize stimulation time and conditions.- Always use fresh phosphatase inhibitors in lysis buffer and keep samples on ice.- Use a positive control to verify antibody activity.- Load more protein (20-40 µg) per lane.[16]
High Background - Inappropriate blocking agent.- Insufficient washing.- Primary antibody concentration too high.- Use 5% BSA in TBST for blocking; avoid milk.- Increase the number and duration of wash steps.- Optimize the primary antibody dilution.
Non-specific Bands - Primary antibody cross-reactivity.- Protein degradation.- Use a more specific, validated primary antibody.- Ensure protease inhibitors are always used during sample preparation.
Inconsistent Results - Uneven protein transfer.- Inaccurate protein quantification.- Variable incubation times.- Ensure good contact between the gel and membrane during transfer.- Carefully perform protein quantification for all samples.- Standardize all incubation and washing times.

References

Application Notes and Protocols for Preclinical Evaluation of 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid in a Rodent Model of Endometriosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A New Therapeutic Avenue for Endometriosis

Endometriosis is a chronic and debilitating gynecological disease characterized by the growth of endometrial-like tissue outside the uterine cavity, primarily on the pelvic peritoneum and ovaries. This ectopic tissue growth is associated with chronic pelvic pain, inflammation, and infertility, significantly impacting the quality of life for millions of women worldwide. Current therapeutic strategies often have limitations, including significant side effects and high recurrence rates, underscoring the urgent need for novel, effective, and well-tolerated treatments.

Animal models are indispensable tools for investigating the pathophysiology of endometriosis and for the preclinical evaluation of new therapeutic agents. Among these, rodent models, particularly mice and rats, are widely used due to their cost-effectiveness, well-characterized biology, and the availability of transgenic strains. Surgically induced endometriosis in these models, where uterine tissue is auto-transplanted to ectopic sites, effectively mimics key aspects of human endometriotic lesions, including the presence of endometrial glands and stroma.

This document provides a detailed guide for establishing a robust surgical mouse model of endometriosis and outlines a comprehensive protocol for evaluating the therapeutic potential of 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid (3ODPCA). 3ODPCA is a pyridazine derivative that has shown promise in treating endometriosis due to its anti-inflammatory properties. Pyridazine and its derivatives have been recognized for their diverse pharmacological activities, including anti-inflammatory and anti-angiogenic effects, which are key pathological processes in endometriosis.

PART 1: Establishment of a Murine Surgical Model of Endometriosis

The cornerstone of this research is a well-established and validated animal model. The following protocol details the surgical induction of endometriosis in mice via autologous uterine tissue transplantation.

Rationale for Model Selection

The syngeneic mouse model of surgically induced endometriosis is chosen for its ability to recapitulate the key histopathological features of human endometriosis in an immunocompetent animal. This allows for the study of the compound's effect on both the endometriotic lesions and the associated immune response. The surgical engraftment method provides control over the initial size and location of the lesions, facilitating accurate and reproducible assessment of treatment efficacy.

Animal Selection and Husbandry
  • Species and Strain: Female BALB/c mice, 8-10 weeks old. This strain is commonly used and has a well-characterized immune system.

  • Housing: Mice should be housed in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment and minimize suffering.

Surgical Induction Protocol

This protocol is adapted from established methods of surgically inducing endometriosis in mice.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 6-0 silk)

  • Sterile saline solution

  • Analgesics (e.g., buprenorphine)

  • Disinfectant (e.g., 70% ethanol, povidone-iodine)

Step-by-Step Procedure:

  • Anesthesia and Preparation: Anesthetize the donor mouse using isoflurane. Confirm proper anesthetic depth by a negative response to a toe pinch. Apply ophthalmic ointment to the eyes to prevent drying. Shave the abdomen and disinfect the surgical site with alternating scrubs of povidone-iodine and 70% ethanol.

  • Uterine Horn Excision (Donor Mouse): Make a midline abdominal incision to expose the peritoneal cavity. Ligate the uterine horns at the uterine-tubal junction and the cervix. Carefully excise the uterine horns and place them in a sterile petri dish containing cold, sterile saline.

  • Endometrial Tissue Preparation: Longitudinally open the uterine horns and cut them into small fragments (approximately 2x2 mm).

  • Surgical Implantation (Recipient Mouse): Anesthetize the recipient mouse and prepare the surgical site as described in step 1. Make a midline abdominal incision. Suture four uterine fragments to the peritoneal wall, two on each side of the incision, using 6-0 silk suture. Ensure the endometrial side of the tissue is facing the peritoneal cavity.

  • Closure and Post-Operative Care: Close the abdominal wall and skin with sutures. Administer a subcutaneous injection of analgesic (e.g., buprenorphine) for pain management. Monitor the animals closely during recovery until they are ambulatory.

Model Validation

After a period of 2-4 weeks to allow for the establishment and growth of endometriotic lesions, the model should be validated. This involves sacrificing a subset of animals to confirm the presence of cystic, vascularized lesions. Histological examination of these lesions should confirm the presence of endometrial glands and stroma, characteristic of endometriosis.

PART 2: Preclinical Testing of this compound (3ODPCA)

This section outlines the experimental design for evaluating the efficacy of 3ODPCA in the established endometriosis mouse model.

Rationale for Investigating 3ODPCA

This compound has been identified as a potential therapeutic agent for endometriosis due to its anti-inflammatory properties. It is hypothesized to inhibit the production of inflammatory mediators like prostaglandin E2 and nitric oxide. The pyridazinone core is a well-established scaffold in medicinal chemistry, with many derivatives exhibiting potent anti-inflammatory and anti-angiogenic activities, both of which are crucial in the pathogenesis of endometriosis.

Experimental Design and Treatment Groups

A randomized, placebo-controlled study design is essential for robust and unbiased results.

Experimental Groups:

  • Group 1: Sham Control: Mice undergo a sham surgery (abdominal incision and closure without tissue implantation) and receive the vehicle control.

  • Group 2: Endometriosis Control: Mice with surgically induced endometriosis receive the vehicle control.

  • Group 3: 3ODPCA Treatment (Low Dose): Mice with surgically induced endometriosis receive a low dose of 3ODPCA.

  • Group 4: 3ODPCA Treatment (High Dose): Mice with surgically induced endometriosis receive a high dose of 3ODPCA.

  • Group 5: Positive Control: Mice with surgically induced endometriosis receive a known effective treatment for endometriosis, such as leuprolide acetate (a GnRH agonist).

Dosage and Administration:

The optimal dosage of 3ODPCA should be determined through preliminary dose-ranging studies. Administration can be oral (gavage) or intraper

Introduction: The Central Role of ITK in T-Cell Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this document provides an in-depth guide to utilizing calcium flux assays for the functional assessment of Interleukin-2-inducible T-cell kinase (ITK) inhibitors in the context of T-cell activation. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols.

T-cell activation is a critical initiating event in the adaptive immune response, triggered by the engagement of the T-cell receptor (TCR) with a specific antigen. This engagement sets off a highly orchestrated signaling cascade that culminates in T-cell proliferation, differentiation, and the execution of effector functions.[1] A key mediator in this pathway is the Interleukin-2-inducible T-cell kinase (ITK), a non-receptor tyrosine kinase belonging to the Tec family.[2][3][4]

Upon TCR stimulation, ITK is recruited to a signaling complex at the cell membrane and becomes activated.[4][5] Its primary role is to phosphorylate and activate Phospholipase C-γ1 (PLCγ1).[2][5][6][7] Activated PLCγ1 then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][7][8]

IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.[6][7] This initial, rapid increase in intracellular calcium is followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE) channels in the plasma membrane.[8][9] This entire process, the rapid increase and sustained elevation of intracellular Ca²⁺, is termed "calcium flux." It is an indispensable signal for the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), which drives the expression of key genes, including Interleukin-2 (IL-2), essential for T-cell proliferation.[1][7][10]

Given its pivotal role, ITK has emerged as a significant therapeutic target for a range of T-cell-mediated diseases, including autoimmune disorders and certain T-cell malignancies.[5][11][12] ITK inhibitors are designed to block the kinase activity of ITK, thereby preventing the activation of PLCγ1 and abrogating the downstream calcium flux.[9][11] Consequently, a calcium flux assay serves as a direct and functionally relevant method to determine the cellular potency and mechanism of action of novel ITK inhibitors.[6][13]

T_Cell_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum TCR TCR/CD3 Lck Lck TCR->Lck Activates ITK ITK Lck->ITK Phosphorylates & Activates PLCg1 PLCγ1 ITK->PLCg1 Phosphorylates & Activates PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds SOCE SOCE Channel Ca_Cytosol ↑ [Ca²⁺]i (Calcium Flux) SOCE->Ca_Cytosol Influx ER_Ca Ca²⁺ Store ER_Ca->Ca_Cytosol Release IP3R->ER_Ca Opens Stimulus Antigen (e.g., anti-CD3) Stimulus->TCR Stimulation ITK_Inhibitor ITK Inhibitor ITK_Inhibitor->ITK BLOCKS Ca_Cytosol->SOCE Depletion activates NFAT NFAT Activation Gene Expression Ca_Cytosol->NFAT

Figure 1: T-Cell signaling cascade leading to calcium flux and the point of ITK inhibition.

Principle of the Fluorometric Calcium Flux Assay

The assay quantifies changes in intracellular calcium concentration ([Ca²⁺]i) using fluorescent indicators. The most common dyes, such as Fluo-4 acetoxymethyl (AM) or Indo-1 AM, are cell-permeant.[14][15]

  • Dye Loading : The AM ester form of the dye is lipophilic, allowing it to passively cross the plasma membrane into the T-cell.[16]

  • Dye Trapping : Once inside the cell, ubiquitous intracellular esterases cleave the AM ester group. This hydrolysis renders the dye molecule charged and membrane-impermeant, effectively trapping it within the cytoplasm.[14][16]

  • Fluorescence Detection : In its calcium-free state, the dye exhibits low fluorescence. Upon T-cell stimulation and the subsequent rise in [Ca²⁺]i, the dye binds to free calcium ions. This binding event causes a conformational change in the dye molecule, resulting in a dramatic increase in its fluorescence intensity.[16][17]

  • Quantification : This change in fluorescence is monitored over time using a flow cytometer or a fluorescence microplate reader. The kinetic profile of fluorescence intensity directly correlates with the dynamics of intracellular calcium mobilization.[13][16]

Experimental Workflow

The overall process is a multi-step procedure requiring careful preparation and timing to ensure robust and reproducible results.

Workflow A 1. T-Cell Preparation (Culture & Harvest) B 2. Dye Loading (e.g., Fluo-4 AM, 37°C) A->B C 3. Inhibitor Incubation (Dose-response concentrations) B->C D 4. Baseline Acquisition (Flow Cytometer, ~60s) C->D E 5. Cell Stimulation (e.g., anti-CD3/CD28) D->E F 6. Kinetic Data Acquisition (Monitor fluorescence, ~5-10 min) E->F G 7. Data Analysis (AUC, Peak MFI, IC50) F->G

Figure 2: High-level experimental workflow for the ITK inhibitor calcium flux assay.

Detailed Materials and Protocols

Materials
  • Cells : Jurkat T-cells (e.g., ATCC TIB-152) or freshly isolated primary T-cells.

  • Culture Medium : RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[18]

  • Assay Buffer : Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • ITK Inhibitor : Stock solution (e.g., 10 mM in DMSO).

  • Calcium Indicator : Fluo-4 AM (e.g., Thermo Fisher F14201) or Indo-1 AM (e.g., Molecular Probes I-1203). Prepare a 1 mM stock in anhydrous DMSO.

  • Dispersion Agent (Optional) : Pluronic® F-127, 20% solution in DMSO.[6]

  • Anion-Exchange Inhibitor : Probenecid. Prepare a 250 mM stock in 1 M NaOH.

  • T-Cell Stimulants :

    • Physiological: Purified anti-human CD3 antibody (clone UCHT1 or OKT3) and anti-human CD28 antibody.

    • Bypass Control: Ionomycin and Phorbol 12-myristate 13-acetate (PMA).[18][19]

  • Equipment : Flow cytometer with a 488 nm laser (for Fluo-4) and time-course acquisition capability, 37°C water bath or incubator, centrifuge, flow cytometry tubes.

Protocol 1: T-Cell Preparation

Causality: Healthy, non-activated cells in the logarithmic growth phase are crucial for a robust and synchronous response to stimulation. Over-confluent or starved cells will exhibit poor viability and blunted signaling.

  • Culture Jurkat T-cells to a density of 0.5-1.0 x 10⁶ cells/mL.

  • On the day of the assay, harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet once with pre-warmed (37°C) RPMI-1640 medium without supplements.

  • Resuspend the cells in Assay Buffer and perform a cell count using a hemocytometer or automated cell counter. Adjust the cell density to 2 x 10⁶ cells/mL.

Protocol 2: Calcium Indicator Dye Loading

Causality: Probenecid is included to inhibit organic anion transporters in the cell membrane, which can actively pump the negatively charged dye out of the cell, thus ensuring better dye retention and a stronger signal.[6] Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble AM ester dyes in aqueous media.

  • Prepare the Loading Buffer: Assay Buffer containing 2.5 mM Probenecid.

  • In a microfuge tube, prepare the Fluo-4 AM working solution. For each 1 mL of cell suspension, mix:

    • 2 µL of 1 mM Fluo-4 AM stock (Final concentration: 2 µM).

    • (Optional) 2 µL of 20% Pluronic F-127.

  • Add the Fluo-4 AM working solution to the T-cell suspension (at 2 x 10⁶ cells/mL). The final cell density during loading will be ~1 x 10⁶ cells/mL after volume addition.

  • Incubate the cells for 30-45 minutes at 37°C in the dark.[6][14]

  • After incubation, add 5 volumes of Loading Buffer to the cells and centrifuge at 300 x g for 5 minutes to wash away excess extracellular dye.

  • Gently resuspend the cell pellet in fresh, pre-warmed Loading Buffer to a final concentration of 1 x 10⁶ cells/mL.

  • Allow cells to rest for 20-30 minutes at room temperature in the dark to ensure complete de-esterification of the dye.

Protocol 3: ITK Inhibitor Treatment and Flow Cytometry Acquisition

Causality: A stable baseline reading is essential to establish the resting state of the cells before stimulation. This baseline is used for normalization and accurate quantification of the response.[6][13] The assay is run at 37°C to maintain physiological conditions for optimal enzyme kinetics and cellular responses.[20]

  • Aliquot 500 µL of the dye-loaded cell suspension (500,000 cells) into each flow cytometry tube. Prepare tubes for each inhibitor concentration, a vehicle control (DMSO), and an unstimulated control.

  • Prepare serial dilutions of the ITK inhibitor in Loading Buffer. Add a small volume (e.g., 1-2 µL) of each inhibitor dilution to the corresponding tubes. For the vehicle control, add the equivalent volume of DMSO.

  • Incubate the cells with the inhibitor for 15-30 minutes at 37°C.

  • Prepare the stimulant solution. For example, a 10X solution of anti-CD3 (10 µg/mL) and anti-CD28 (10 µg/mL).

  • Equilibrate a tube on the flow cytometer for 2-3 minutes at 37°C.

  • Begin acquisition. Record the baseline fluorescence (e.g., FITC channel for Fluo-4) versus time for 60 seconds.[6]

  • Without stopping the recording, uncap the tube and add 55 µL of the 10X stimulant solution. Briefly mix by gentle vortexing or flicking and immediately place the tube back on the cytometer.

  • Continue recording the fluorescence for an additional 5-7 minutes to capture the full kinetic response.[6][13]

  • (Optional) At the end of the run, add a calcium ionophore like Ionomycin (final concentration 1 µg/mL) to determine the maximal fluorescence signal (Fmax), which confirms cell viability and successful dye loading.[13]

  • Repeat steps 5-9 for all inhibitor concentrations and controls.

Data Analysis and Interpretation

  • Gating Strategy : In your analysis software, create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main T-cell population, excluding debris. Follow with a doublet discrimination gate (e.g., FSC-H vs. FSC-A) to analyze only single cells.

  • Kinetic Analysis : For the gated population, plot the median fluorescence intensity (MFI) of the Fluo-4 signal on the Y-axis against time on the X-axis. This will generate kinetic response curves for each condition.

  • Quantification : The inhibitory effect can be quantified using several metrics. The Area Under the Curve (AUC) is often the most robust as it integrates both the magnitude and duration of the calcium signal.[13]

    • Calculate the AUC for the vehicle control (AUC_vehicle) and for each inhibitor concentration (AUC_inhibitor).

    • Calculate the Percent Inhibition: % Inhibition = (1 - (AUC_inhibitor / AUC_vehicle)) * 100

  • Dose-Response Curve and IC₅₀ Calculation : Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to generate a dose-response curve and determine the IC₅₀ value, which is the concentration of inhibitor required to achieve 50% inhibition of the calcium flux response.[21]

Example Data Presentation
ITK Inhibitor [nM]Log [Inhibitor]AUC (Arbitrary Units)% Inhibition
0 (Vehicle)-150,0000%
10135,00010%
10182,50045%
501.740,50073%
100222,50085%
5002.715,00090%

Essential Controls for a Self-Validating Assay

To ensure the trustworthiness of the results, a comprehensive set of controls is mandatory.

  • Vehicle Control (0% Inhibition) : Cells treated with the same concentration of DMSO used for the highest inhibitor dose. This represents the maximal, uninhibited TCR-mediated response.

  • Unstimulated Control (Baseline) : Dye-loaded cells to which only buffer is added instead of a stimulant. This establishes the baseline fluorescence and confirms that the cells are not spontaneously activated.

  • Positive Control (Maximal Flux) : Cells stimulated with a calcium ionophore like Ionomycin (1-2 µg/mL). This bypasses all proximal signaling to directly flood the cell with calcium, indicating the maximal possible signal from the dye and confirming cell health and proper dye loading.[13][14]

  • Negative Control (Chelator) : Pre-treating cells with an extracellular calcium chelator like EGTA (5-10 mM) before stimulation can help dissect the contribution of extracellular influx versus intracellular store release.[14]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No response to anti-CD3 stimulation 1. Poor cell health.2. Inactive antibody.3. ITK/PLCγ pathway defect in cells.4. Incorrect instrument settings.1. Use cells in log-phase growth.2. Test a new lot of antibody; ensure proper storage.3. Stimulate with PMA/Ionomycin; a response here confirms downstream pathways are intact.4. Check laser alignment and filter sets.
High baseline fluorescence 1. Incomplete removal of extracellular dye.2. Cell death leading to membrane leakage.3. Autofluorescence.1. Ensure thorough washing after dye loading.2. Check cell viability via Trypan Blue; use a viability dye in the assay.3. Run an unstained cell control to measure background.
Low signal-to-noise ratio 1. Insufficient dye loading.2. Use of calcium-free buffer.3. Probenecid was omitted.1. Optimize dye concentration and incubation time (1-5 µM Fluo-4 AM is typical).2. Ensure Assay Buffer contains physiological levels of Ca²⁺ (e.g., HBSS with Ca²⁺/Mg²⁺).3. Always include probenecid in the loading and assay buffer.
High well-to-well variability 1. Inconsistent cell numbers.2. Inaccurate pipetting of inhibitor or stimulant.3. Cell clumping.1. Be precise with cell counting and aliquoting.2. Use calibrated pipettes; add stimulant consistently across samples.3. Gently triturate cell suspension before aliquoting; consider adding DNase if clumping is severe.

References

Application Notes & Protocols: Investigating 3-Oxo-2,3-dihydropyridazine-4-carboxylic Acid in T-Cell Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Novel Scaffold for Targeting T-Cell Malignancies

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological cancer characterized by the malignant transformation of T-cell progenitors.[1] Despite advancements in chemotherapy, a significant number of patients experience relapse, underscoring the urgent need for more targeted and effective therapies.[2] A central axis in T-cell signaling and oncogenesis is the Interleukin-2-inducible T-cell kinase (ITK), a non-receptor tyrosine kinase critical for T-cell receptor (TCR) signaling pathways that govern proliferation, differentiation, and survival.[3][4] Aberrant ITK activity has been implicated in the pathophysiology of T-cell malignancies, making it a compelling therapeutic target.

Recent research has identified the 3-oxo-2,3-dihydropyridazine scaffold as a promising chemical starting point for the development of selective ITK inhibitors.[3][4] A study on novel derivatives of this core structure demonstrated potent and selective inhibition of ITK, leading to cytotoxic effects in ITK-expressing leukemia cell lines such as Jurkat and CCRF-CEM.[3][4] This pioneering work establishes the 3-oxo-2,3-dihydropyridazine core, including the parent molecule 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid , as a molecule of significant interest for hypothesis-driven research in T-cell leukemia.

These application notes provide a comprehensive guide for researchers to investigate the potential of this compound and its derivatives as anti-leukemic agents. We present a logical workflow, from initial cell viability screening to mechanistic studies on apoptosis, cell cycle progression, and target engagement within the ITK signaling pathway.

Principle of Investigation: Targeting the ITK Signaling Cascade

The central hypothesis for the anti-leukemic potential of this compound is its ability to function as an inhibitor of ITK. In T-cells, TCR engagement activates ITK, which in turn phosphorylates downstream effectors like PLCγ1. This initiates a cascade involving calcium mobilization and activation of transcription factors (e.g., NFAT, NF-κB) that drive cell proliferation and survival.[2] By inhibiting ITK, compounds based on the 3-oxo-2,3-dihydropyridazine scaffold can theoretically abrogate these pro-survival signals, leading to cell cycle arrest and apoptosis in malignant T-cells.

ITK_Signaling_Pathway

Experimental Workflow

A tiered approach is recommended to systematically evaluate the compound. The workflow begins with broad cytotoxic screening and progressively narrows to specific mechanistic assays.

Experimental_Workflow

Part 1: Cell Culture & Compound Preparation

Cell Line Selection and Maintenance

The Jurkat cell line (Clone E6-1) is an appropriate and widely used model for T-cell acute lymphoblastic leukemia.[5] It is an immortalized line of human T lymphocytes that expresses ITK.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[5]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[1]

  • Subculturing: Jurkat cells grow in suspension. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL. Split cultures every 2-3 days by centrifuging the cell suspension, removing a portion of the old medium, and resuspending the cells in fresh medium to the desired density.[6]

Preparation of this compound Stock Solution
  • Solvent: Due to its chemical structure, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in sterile DMSO.

    • Ensure the compound is fully dissolved. Gentle warming or vortexing may be required.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

  • Vehicle Control: For all experiments, a vehicle control (DMSO at the same final concentration used for the compound) must be included to account for any solvent-induced effects. The final DMSO concentration in the culture medium should ideally be ≤ 0.1%.

Part 2: Tier 1 Protocol - In Vitro Cytotoxicity Screening

The initial step is to determine if this compound exhibits cytotoxic or anti-proliferative effects on T-cell leukemia cells. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[7]

MTT Cell Viability Assay Protocol

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Jurkat cells

  • Complete RPMI-1640 medium

  • 96-well flat-bottom microplates

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Count Jurkat cells and adjust the density to 1 x 10⁵ cells/mL in fresh medium.

    • Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate. Include wells for vehicle control and untreated controls.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in culture medium from the stock solution. A common starting range is 0.1 µM to 100 µM.

    • Add the desired final concentrations of the compound (or vehicle control) to the appropriate wells.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate for an additional 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.[8]

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Incubate the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete solubilization.[7]

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[7]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (OD_Treated / OD_VehicleControl) * 100

  • Plot the % Viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

  • Calculate the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

ParameterExpected Outcome for Active Compound
Cell Viability Dose-dependent decrease
IC₅₀ Value A quantifiable value indicating potency

Part 3: Tier 2 Protocols - Apoptosis and Cell Cycle Analysis

If the compound demonstrates significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Flow cytometry is a powerful tool to distinguish between apoptosis and necrosis and to analyze the compound's effect on cell cycle progression.

Annexin V & Propidium Iodide (PI) Apoptosis Assay

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[9]

Procedure:

  • Cell Treatment: Seed Jurkat cells (e.g., 5 x 10⁵ cells/mL) in culture plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect cells by centrifugation (e.g., 500 x g for 5 minutes).[10]

  • Washing: Wash cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-Annexin V and 5 µL of PI.[10]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Viable Cells: Annexin V-negative / PI-negative

  • Early Apoptotic Cells: Annexin V-positive / PI-negative

  • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive

Cell Cycle Analysis by PI Staining

Principle: Propidium Iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[11] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment: Treat Jurkat cells as described in the apoptosis assay (Section 3.1).

  • Cell Harvesting: Collect cells by centrifugation.

  • Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet and slowly add it dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping.[12]

    • Fix the cells overnight or for at least 2 hours at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[13]

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the linear scale.

Data Interpretation:

  • Analyze the DNA content histogram to quantify the percentage of cells in each phase (G0/G1, S, G2/M).

  • An accumulation of cells in a specific phase (e.g., G1 or G2/M arrest) compared to the control suggests interference with cell cycle progression.

AssayParameter MeasuredExpected Outcome for Active Compound
Annexin V/PI Phosphatidylserine exposureIncrease in Annexin V-positive cells
Cell Cycle DNA contentAccumulation of cells in G0/G1 or G2/M phase

Part 4: Tier 3 Protocol - Target Engagement & Pathway Analysis

The final step is to verify that the compound engages its intended target, ITK, and modulates the downstream signaling pathway. Western blotting is the gold-standard technique for this analysis.

Western Blot for ITK Pathway Proteins

Principle: This technique separates proteins by size via SDS-PAGE, transfers them to a membrane, and uses specific antibodies to detect the levels of total and phosphorylated proteins of interest. A decrease in the phosphorylated form of a protein relative to its total amount indicates inhibition of the upstream kinase.

Procedure:

  • Cell Treatment and Stimulation:

    • Pre-treat Jurkat cells with the compound (at IC₅₀ and 2x IC₅₀) for 1-2 hours.

    • To robustly activate the TCR pathway, stimulate the cells with activating antibodies (e.g., anti-CD3 and anti-CD28) or phytohemagglutinin (PHA) for a short period (e.g., 5-15 minutes) before harvesting.[3][14]

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-ITK (e.g., Tyr511)

      • Total ITK

      • Phospho-ERK1/2 (Thr202/Tyr204) [3]

      • Total ERK1/2

      • GAPDH or β-Actin (as a loading control)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL chemiluminescent substrate and an imaging system.[15]

Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the phosphorylated protein signal to the total protein signal for each lane.

  • Compare the normalized phospho-protein levels in compound-treated samples to the stimulated vehicle control to determine the extent of inhibition. A significant decrease in p-ITK and p-ERK levels would confirm on-target activity.

Conclusion and Future Directions

Following this structured workflow will provide a robust dataset to evaluate the potential of this compound as a therapeutic lead for T-cell leukemia. Positive results—demonstrated cytotoxicity, induction of apoptosis, and confirmed inhibition of the ITK signaling pathway—would provide a strong rationale for further preclinical development. This could include optimization of the lead compound through medicinal chemistry to improve potency and selectivity, followed by in vivo studies in animal models of T-ALL. The 3-oxo-2,3-dihydropyridazine scaffold represents a valuable avenue for the discovery of next-generation targeted therapies for patients with T-cell malignancies.

References

Application Notes & Protocols for Pyridazinone Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of pyridazinone derivatives in oncology. The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with diverse and potent pharmacological activities, particularly as kinase inhibitors in cancer therapy.[1] This guide delineates the primary mechanisms of action, provides detailed protocols for preclinical evaluation, and synthesizes data on key derivatives.

Part 1: Core Mechanisms of Pyridazinone Derivatives in Oncology

The therapeutic efficacy of pyridazinone derivatives in cancer stems from their ability to target key signaling nodes that drive tumor growth, proliferation, survival, and metastasis. These compounds are predominantly designed as ATP-competitive inhibitors, occupying the ATP-binding pocket of protein kinases and thereby blocking downstream signal transduction.

Targeting Angiogenesis and Proliferation: VEGFR Inhibitors

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are crucial mediators of angiogenesis, the process of forming new blood vessels essential for tumor growth and metastasis.[2][3] Inhibition of VEGFR-2 is a cornerstone of many anti-cancer therapies.[3]

Mechanism of Action: Pyridazinone derivatives have been successfully developed as potent VEGFR-2 inhibitors.[4][5] By binding to the ATP pocket of the VEGFR-2 kinase domain, these compounds prevent its autophosphorylation and subsequent activation of downstream pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways. This blockade results in the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately starving the tumor of its blood supply. Some diarylurea derivatives based on pyridazinone scaffolds, designed as surrogates for sorafenib, have demonstrated significant VEGFR-2 inhibition.[6][7]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates VEGF VEGF VEGF->VEGFR2 Binds Pyridazinone Pyridazinone Derivative Pyridazinone->VEGFR2 Inhibits ATP-binding Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK ERK ERK->Proliferation mTOR mTOR mTOR->Proliferation

Caption: A streamlined workflow for the preclinical evaluation of pyridazinone derivatives.

Protocol 2.1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ value of a test compound against a target kinase (e.g., VEGFR-2, c-Met).

Materials:

  • Target Kinase (e.g., recombinant human VEGFR-2)

  • LanthaScreen™ Eu-labeled Anti-Tag Antibody

  • Alexa Fluor™ 647-labeled ATP-competitive Kinase Tracer

  • Test Pyridazinone Derivative (serial dilutions in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare Reagents: Dilute kinase, antibody, and tracer to 2X final concentration in Assay Buffer.

  • Compound Plating: Dispense 2 µL of serially diluted test compound into the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Add 4 µL of the 2X kinase solution to all wells except the "no enzyme" control.

  • Tracer/Antibody Mix Addition: Add 4 µL of the 2X tracer/antibody mixture to all wells.

  • Incubation: Centrifuge the plate briefly (1000 rpm, 1 min), cover, and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the Emission Ratio (665 nm / 615 nm). Normalize the data to the controls and fit the resulting dose-response curve using a four-parameter logistic model to determine the IC₅₀.

  • Expert Insight: The choice of tracer is critical. It must bind competitively with the test compound to the kinase's ATP site. The final DMSO concentration should be kept constant across all wells (typically ≤1%) to avoid solvent-induced artifacts.

  • Validation Checkpoint: The Z'-factor for the assay (calculated from high and low controls) should be ≥ 0.5 to ensure the assay is robust and suitable for screening.

Protocol 2.2: Cell-Based Antiproliferative Assay (Sulforhodamine B - SRB Assay)

This assay measures the cytotoxicity of a pyridazinone derivative against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, EBC-1) [4][8]* Growth medium appropriate for cell lines

  • Test Compound (serial dilutions)

  • Trichloroacetic acid (TCA), 10% (w/v), ice-cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72-96 hours in a humidified incubator (37°C, 5% CO₂).

  • Cell Fixation: Gently add 50 µL of ice-cold 10% TCA to each well (on top of the 100 µL of medium) and incubate for 60 minutes at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilize: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Air dry. Add 200 µL of 10 mM Tris base solution to solubilize the bound dye.

  • Read Absorbance: Measure the optical density at 510 nm.

  • Data Analysis: Calculate the percentage of growth inhibition (GI) relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

  • Expert Insight: The SRB assay measures total cellular protein content, making it a reliable endpoint for cell density. The initial cell seeding density must be optimized to ensure cells remain in the logarithmic growth phase throughout the experiment.

  • Validation Checkpoint: A positive control (e.g., Doxorubicin) should be run in parallel to confirm cell line sensitivity and assay performance.

Protocol 2.3: Western Blot Analysis of Target Engagement

This protocol verifies that the test compound inhibits the phosphorylation of its target kinase and downstream effectors in a cellular context.

Materials:

  • Cancer cell line known to have an active target pathway (e.g., EBC-1 for c-Met) [8]* Test Compound

  • Ligand for stimulation (if necessary, e.g., HGF for c-Met)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Grow cells to 70-80% confluency. Serum starve overnight if necessary. Pre-treat with various concentrations of the test compound for 2-4 hours.

  • Stimulation: If the pathway is ligand-dependent, stimulate the cells with the appropriate ligand (e.g., HGF) for 10-15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour. Incubate with primary antibody overnight at 4°C. Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash thoroughly and add ECL substrate. Image the blot using a chemiluminescence detection system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal.

  • Expert Insight: The pre-treatment time and ligand stimulation time are critical parameters that must be optimized. Phosphatase inhibitors in the lysis buffer are absolutely essential to preserve the phosphorylation state of proteins.

  • Validation Checkpoint: A loading control (e.g., β-actin or GAPDH) is mandatory to ensure equal protein loading. The total protein levels of the kinase should not change significantly with short-term inhibitor treatment.

Part 3: Data Synthesis and Representative Derivatives

The preclinical evaluation of pyridazinone derivatives has yielded several promising lead compounds. The data below summarizes the activity of representative molecules from the literature.

Table 1: In Vitro Activity of Selected Pyridazinone Derivatives

Compound IDTarget(s)AssayIC₅₀ / GI₅₀Cancer Cell Line(s)Reference
Compound 19 c-MetKinase Assay1.1 nMEBC-1 (NSCLC)[8][9]
Compound 5b VEGFR-2Kinase Assay92.2% Inh. @ 10µMHCT-116 (Colon)[4]
Compound 17a VEGFR-2Kinase Assay180 nMMelanoma, NSCLC[6][7]
Compound 2m c-Met / HDAC1Kinase Assay0.71 nM / 38 nMEBC-1, HCT-116[10]
Pyr-1 Apoptosis InducerCytotoxicity~0.5-2 µMHL-60, CEM, MDA-MB-231[11]
BePI (13b) Aurora KinasesProliferation63 nMHeLa (Cervical)[12]
A61 TFAP4/Wnt path.Proliferation~5-fold > 5-FUGastric Cancer Cells[13]

Case Study: Compound 2m, a Dual c-Met/HDAC Inhibitor The development of compound 2m represents a rational drug design strategy to overcome therapy resistance. [10]By merging the pharmacophores of a c-Met inhibitor and an HDAC inhibitor, a single molecule was created that could simultaneously block a key oncogenic signaling pathway and modulate epigenetic regulation. Western blot analysis confirmed that 2m dose-dependently inhibited the phosphorylation of c-Met and its downstream effectors Akt and Erk. [10]Concurrently, it increased the levels of acetylated-Histone H3 (Ac-H3) and the tumor suppressor p21, hallmarks of HDAC inhibition. [10]This dual-action mechanism resulted in greater antiproliferative activity against EBC-1 and HCT-116 cells than reference drugs targeting only one pathway. [10]

Conclusion

Pyridazinone derivatives represent a versatile and highly tractable scaffold for the development of targeted cancer therapeutics. Their proven ability to potently inhibit a range of clinically relevant kinases—including VEGFR-2, c-Met, and Aurora kinases—underscores their broad potential in oncology. The application of robust preclinical workflows, as detailed in this guide, is essential for identifying and advancing the most promising candidates toward clinical development. Future research will likely focus on developing next-generation derivatives with improved selectivity, novel dual-targeting mechanisms, and optimized pharmacokinetic properties to further enhance their therapeutic index.

References

Troubleshooting & Optimization

Technical Support Center: Stability of Pyridazinone Derivatives in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridazinone derivatives represent a vital class of heterocyclic compounds, forming the structural core of numerous molecules with significant biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3] As researchers and drug development professionals, the integrity of your experimental data hinges on the stability of these compounds in aqueous environments. Unrecognized degradation can lead to erroneous structure-activity relationships (SAR), inconsistent bioassay results, and significant delays in research pipelines.

This technical support center is designed to provide you with expert-driven troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the causal understanding and practical methodologies needed to anticipate, identify, and mitigate stability issues, ensuring the accuracy and reproducibility of your work.

Troubleshooting Guide: Addressing Common Stability Challenges

This section addresses specific issues you may encounter during your experiments. The format is designed to help you quickly diagnose the problem and implement a robust solution.

Q1: I've observed a rapid loss of my parent pyridazinone compound after preparing it in an aqueous buffer. What are the likely causes, and how can I prevent this?

A1: This is a critical and common issue. The loss of your compound is almost certainly due to chemical degradation, which is accelerated by several environmental factors in your aqueous solution. The primary culprits are pH, temperature, oxidation, and light.

Causality and Mitigation Strategies:

  • pH-Mediated Hydrolysis: The pyridazinone ring, particularly if it contains ester or amide functionalities, can be susceptible to hydrolysis. Both highly acidic and highly alkaline conditions can catalyze the cleavage of these bonds or even the core heterocyclic ring.[4][5] The stability of many heterocyclic compounds is highly pH-dependent.[6][7]

    • Actionable Solution: Perform a pH-rate profile study. Prepare your compound in a series of buffers across a wide pH range (e.g., pH 3 to pH 10). Analyze the concentration of the parent compound at initial and subsequent time points (e.g., 0, 2, 4, 8, 24 hours). This will identify the pH at which your derivative exhibits maximum stability. For all future experiments, use a buffer at this optimal pH.

  • Thermal Degradation: Chemical reaction rates, including degradation, are often exponentially related to temperature. What might be stable for days at 4°C could degrade within hours at 37°C. Excessively high temperatures during synthesis or handling can also lead to decomposition.[4][8]

    • Actionable Solution: Whenever possible, prepare solutions on ice and store them at 4°C for short-term use or in aliquots at -80°C for long-term storage. If your experiment must be conducted at physiological temperatures (37°C), include time-course stability controls to quantify the rate of degradation during the assay itself.

  • Oxidative Degradation: The two adjacent nitrogen atoms in the pyridazinone ring can be susceptible to oxidation.[8] This is particularly relevant if your buffer components are not freshly prepared or if the compound is exposed to atmospheric oxygen for extended periods, especially in the presence of trace metal ion contaminants.

    • Actionable Solution: Use high-purity water (e.g., Milli-Q) and analytical-grade buffer reagents. If oxidation is strongly suspected, you can degas your buffer by sparging with nitrogen or argon before adding your compound. As a last resort, a small amount of an antioxidant like EDTA could be added to chelate metal ions, but you must first verify that the antioxidant does not interfere with your assay.

  • Photodegradation: Many complex organic molecules are sensitive to light, particularly in the UV spectrum. Energy from light can promote electrons to excited states, leading to bond cleavage and rearrangement.

    • Actionable Solution: This is the simplest issue to resolve. Always prepare and store your solutions in amber glass vials or tubes wrapped in aluminum foil to protect them from light.[9]

Troubleshooting Workflow for Unexpected Degradation

G start Unexpected Degradation Observed (Loss of Parent Compound) check_ph Is solution pH controlled with a buffer? start->check_ph ph_yes Run pH-Rate Profile (pH 3-10) check_ph->ph_yes Yes ph_no Buffer solution to pH 7.4 (or desired physiological pH) check_ph->ph_no No check_temp Are solutions prepared/stored cold (e.g., on ice, at 4°C)? ph_yes->check_temp ph_no->check_temp resolve Problem Resolved temp_yes Include 37°C stability control during experiment check_temp->temp_yes Yes temp_no Implement cold handling procedures. Store at 4°C or -80°C. check_temp->temp_no No check_light Are solutions protected from light? temp_yes->check_light temp_no->check_light light_yes Suspect Oxidation. Use fresh, high-purity reagents. check_light->light_yes Yes light_no Use amber vials or wrap containers in foil. check_light->light_no No degas Degas buffers (N2/Ar). Consider EDTA. light_yes->degas light_no->resolve degas->resolve

Caption: Troubleshooting workflow for diagnosing compound degradation.

Q2: My pyridazinone derivative has very poor aqueous solubility, forcing me to use a high percentage of DMSO. How does this impact my stability assessment?

A2: This is a classic challenge in drug development.[10] Poor solubility can confound stability results in two ways:

  • Masking Degradation: If your compound precipitates out of solution over time, it will appear as a "loss of parent compound" by HPLC analysis of the supernatant, which can be mistaken for chemical degradation.

  • Solvent Effects: The co-solvent itself (e.g., DMSO) can influence the stability of your compound. While often considered inert, DMSO can alter the polarity of the medium, potentially accelerating certain degradation pathways (solvolysis).

Actionable Solutions:

  • Determine Kinetic Solubility: First, determine the maximum soluble concentration of your compound in your final aqueous buffer containing a low percentage of DMSO (e.g., 1%). This ensures you are working with a truly dissolved substance.

  • Run a Co-Solvent Control: When performing your stability study, include a control sample of your compound in 100% DMSO (or your primary stock solvent) stored under the same conditions. This will tell you if the compound is unstable in the stock solution itself.

  • Minimize Co-Solvent Percentage: Always use the lowest possible percentage of the organic co-solvent required to maintain solubility in the final aqueous solution. A final concentration of <1% DMSO is standard for most biological assays.

  • Visually Inspect Samples: Before every analytical timepoint, visually inspect your samples for any signs of precipitation (cloudiness, particulates). Centrifuge the samples before analysis to ensure only the soluble fraction is injected.

Q3: The results from my stability-indicating HPLC method are not reproducible. What analytical issues could be at play?

A3: Reproducibility issues often point to problems with the analytical method itself or sample handling. A robust, validated, stability-indicating method is non-negotiable for reliable data.[11][12]

Common Analytical Pitfalls and Solutions:

  • Non-Stability-Indicating Method: Your HPLC method may not be separating the parent compound from one or more degradation products. If a degradant co-elutes, the parent peak area will not decrease as it should, masking the instability.

    • Solution: The method must be validated for specificity through forced degradation studies.[9] (See Protocol section below). Using a photodiode array (PDA) detector to assess peak purity is essential for identifying co-eluting species.

  • Adsorption to Surfaces: "Sticky" compounds can adsorb to the surfaces of plastic tubes, pipette tips, or glass vials. This leads to a perceived loss of compound that is not due to chemical degradation.

    • Solution: Use low-adsorption polypropylene labware or silanized glass vials. Include a "time zero" sample that has undergone all handling steps to quantify any initial loss due to adsorption.

  • Autosampler Instability: The compound may be degrading in the HPLC autosampler while waiting for injection, especially if the autosampler is not temperature-controlled.

    • Solution: Perform an autosampler stability test by placing a single prepared sample in the autosampler and injecting it repeatedly over a prolonged period (e.g., 24 hours).[13] If degradation is observed, the autosampler must be cooled (e.g., to 4°C) or the run sequence must be shortened.

Frequently Asked Questions (FAQs)

  • How should I prepare and store a stock solution of my pyridazinone derivative? Prepare a high-concentration stock (e.g., 10-50 mM) in a high-purity, anhydrous organic solvent like DMSO or ethanol. Ensure the compound is fully dissolved. Store this stock solution in small, single-use aliquots in tightly sealed vials at -20°C or, preferably, -80°C to minimize freeze-thaw cycles.

  • What are the ideal general storage conditions for aqueous solutions of pyridazinone derivatives? Based on the principles discussed, the ideal conditions are cold, dark, and buffered to the optimal pH . Specifically: store at 4°C, protect from light with amber vials, and use a buffer system determined to be optimal for your specific molecule.

  • How do I design a simple preliminary stability study for my compound in an aqueous buffer?

    • Preparation: Prepare a solution of your compound in the desired aqueous buffer at a known concentration.

    • Storage: Aliquot the solution into separate, sealed, light-protected vials. Store sets of these vials at different temperatures (e.g., 4°C, 25°C, and 40°C).[11]

    • Sampling: At predetermined time points (e.g., 0, 4, 8, 24, 48 hours and 1 week), remove one vial from each temperature condition.

    • Analysis: Analyze the samples immediately using a validated, stability-indicating HPLC method.[12]

    • Evaluation: Calculate the percentage of the parent compound remaining relative to the time-zero sample. A loss of >10% is typically considered significant.

Data Presentation

The following table summarizes the key factors influencing the stability of pyridazinone derivatives in aqueous solutions and the recommended strategies to ensure experimental integrity.

FactorPotential Effect on StabilityCausalityMitigation Strategy
pH Degradation in acidic or alkaline conditionsCatalysis of hydrolysis, ring opening/cleavageDetermine optimal pH via a pH-rate profile study; use buffers.
Temperature Accelerated degradation at higher temperaturesIncreased reaction kinetics of degradation pathwaysPrepare solutions on ice; store at 4°C or -80°C; run thermal controls.
Light Photodegradation, leading to bond cleavageExcitation of electrons leading to reactive statesUse amber vials or wrap containers in foil to protect from light.
Oxygen/Oxidants Oxidative cleavage of the heterocyclic ringReaction with dissolved oxygen or contaminating oxidantsUse high-purity water/reagents; degas buffers with N₂/Ar if necessary.
Solubility Precipitation mistaken for degradationCompound concentration exceeds its solubility limit in the aqueous mediumDetermine kinetic solubility; use minimal co-solvent; visually inspect samples.

Experimental Protocols

Protocol: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade the pyridazinone derivative under various stress conditions to identify potential degradation products and validate that the analytical method is "stability-indicating."[9]

Materials:

  • Pyridazinone derivative

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid or Trifluoroacetic acid (HPLC grade)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with PDA or UV detector and preferably a Mass Spectrometer (MS)

  • pH meter, calibrated oven, photostability chamber or UV lamp

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the pyridazinone derivative in a suitable solvent (e.g., acetonitrile or methanol).

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small vial.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 8 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 8 hours.

    • Oxidation: 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Stress: High-purity water. Incubate at 60°C for 48 hours.

    • Photolytic Stress: High-purity water. Expose to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of high-purity water. Store at 4°C, protected from light.

  • Sample Neutralization (for acid/base): Before analysis, neutralize the acid and base hydrolysis samples to approximately pH 7 using an equivalent amount of NaOH or HCl, respectively.

  • Analysis:

    • Dilute all samples (including the control) to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze all samples by your HPLC-UV/MS method.

    • Success Criteria: The method is considered stability-indicating if:

      • Significant degradation (~10-30%) of the parent compound is observed in at least some of the stress conditions.

      • The peaks for the newly formed degradation products are well-resolved from the parent compound peak (resolution > 1.5).

      • The mass balance is close to 100% (i.e., the sum of the parent peak area and all degradant peak areas remains constant).

General Workflow for a Stability Study

G prep_stock 1. Prepare Concentrated Stock (e.g., 10 mg/mL in DMSO) dilute 2. Dilute Stock into Aqueous Buffer (to final experimental concentration) prep_stock->dilute aliquot 3. Aliquot into Light-Protected Vials dilute->aliquot storage 4. Store Sets of Vials under Varied Conditions aliquot->storage cond_a Condition A (e.g., 4°C, Dark) storage->cond_a cond_b Condition B (e.g., 25°C, Dark) storage->cond_b cond_c Condition C (e.g., 40°C, Dark) storage->cond_c sampling 5. Pull Samples at Pre-defined Time Points (t=0, 4, 8, 24h, etc.) cond_a->sampling cond_b->sampling cond_c->sampling analyze 6. Analyze by Validated Stability-Indicating HPLC Method sampling->analyze calculate 7. Calculate % Remaining & Identify Degradants analyze->calculate

Caption: A typical experimental workflow for assessing aqueous stability.

References

Technical Support Center: Synthesis of 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during the synthesis of this and related pyridazinone derivatives. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to support your research and development endeavors.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Low yields are a frequent challenge in pyridazinone synthesis. A systematic approach to troubleshooting can help identify and resolve the underlying issues.

Potential Cause Suggested Solution(s)
Incomplete Reaction Optimize Reaction Conditions: Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint. Water Removal: The cyclization step to form the pyridazinone ring produces water. Employing a Dean-Stark apparatus or adding molecular sieves can help drive the reaction equilibrium towards the product.
Purity of Starting Materials Purify Reagents: Ensure the purity of the starting materials, such as γ-ketoacids or dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to undesirable side reactions. It is often best to use freshly purified reagents.
Side Reactions Control Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of hydrazine can sometimes help to drive the cyclization to completion. pH Adjustment: The pH of the reaction medium can be critical, especially in the cyclocondensation of γ-ketoacids with hydrazine. An acidic medium can catalyze the dehydration step, but highly acidic conditions may promote side reactions.
Product Degradation Modify Workup: The pyridazinone product may be unstable under certain workup conditions. Use milder extraction and purification techniques, and avoid strong acids or bases if the product is sensitive.
Issue 2: Formation of Multiple Products/Isomers

The appearance of multiple spots on a TLC plate indicates the presence of side products or isomers. Understanding the potential side reactions is crucial for minimizing their formation.

Side Reaction Explanation & Mitigation
Hydrazone Formation The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone can be a major byproduct. Solution: Optimize reaction conditions (temperature, catalyst) to favor the intramolecular cyclization over the stability of the hydrazone intermediate.
Formation of Regioisomers When using unsymmetrical 1,4-dicarbonyl compounds, two different regioisomeric pyridazinone products can form. Solution: The regioselectivity can often be controlled by adjusting reaction conditions or by using specific catalysts to direct the reaction to the desired isomer.
Ester Hydrolysis If the starting material is an ester (e.g., diethyl 2-formylbutanedioate), the ester group can be hydrolyzed under the reaction conditions, especially if acidic or basic conditions are used. Solution: Protect the ester group if it is sensitive to the reaction conditions, or use milder conditions for the cyclization. Alternatively, the hydrolysis can be carried out in a subsequent step.
Decarboxylation The carboxylic acid group on the pyridazine ring can be susceptible to decarboxylation, especially at elevated temperatures. Solution: Perform the reaction and purification at the lowest effective temperatures. The stability of the carboxylic acid is also influenced by the pH of the solution.
N-N Bond Cleavage Under harsh conditions, such as high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the pyridazinone ring can cleave, leading to a complex mixture of degradation products. Solution: Avoid extreme temperatures and the use of harsh reagents.

Workflow for Troubleshooting Low Yield

G start Low Yield of Pyridazinone check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp eval_solvent Evaluate Solvent Choice optimize_temp->eval_solvent adjust_ph Adjust Reaction pH eval_solvent->adjust_ph remove_water Consider Water Removal adjust_ph->remove_water monitor Monitor Reaction by TLC/LC-MS remove_water->monitor reevaluate Re-evaluate monitor->reevaluate reevaluate->check_purity If necessary improved Improved Yield reevaluate->improved success Optimization Successful improved->success G start γ-Ketoacid + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Nucleophilic Addition cyclization Intramolecular Cyclization hydrazone->cyclization Dehydration side_product Side Products (e.g., Isomers, Degradation) hydrazone->side_product Incomplete Reaction dihydropyridazinone Dihydropyridazinone cyclization->dihydropyridazinone product 3-Oxo-2,3-dihydropyridazine -4-carboxylic acid dihydropyridazinone->product Tautomerization/ Oxidation (if needed) product->side_product Degradation

Technical Support Center: Troubleshooting Cell Permeability of 3-Oxo-2,3-dihydropyridazine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 3-oxo-2,3-dihydropyridazine-4-carboxylic acid derivatives. This class of compounds, while holding significant therapeutic promise in areas like oncology and immunology, frequently presents a formidable challenge in drug development: poor cell permeability.[1] This guide is designed to provide you with a foundational understanding of these permeability issues, robust troubleshooting strategies, and detailed experimental protocols to overcome these hurdles in your research.

Section 1: Understanding the Core Permeability Challenge

The primary obstacle to achieving adequate cell permeability with this scaffold lies in its inherent physicochemical properties, particularly the presence of the carboxylic acid moiety.[2][3] At a physiological pH of ~7.4, this functional group is predominantly deprotonated, forming a negatively charged carboxylate.[4] This ionization dramatically increases the molecule's polarity, making it difficult to passively diffuse across the lipophilic barrier of the cell membrane. This core issue is often compounded by other molecular characteristics.

main 3-Oxo-2,3-dihydropyridazine- 4-carboxylic acid Derivative charge Negative Charge at Physiological pH main->charge Carboxylic Acid Moiety h_bond High Hydrogen Bonding Potential main->h_bond N-H, C=O Groups efflux Substrate for Efflux Pumps (e.g., P-gp) main->efflux lipophilicity Low Lipophilicity (LogP) main->lipophilicity result Poor Cell Permeability charge->result h_bond->result efflux->result lipophilicity->result

Caption: Key physicochemical factors hindering cell permeability.

Section 2: Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows high potency in my biochemical assay but has no activity in my cell-based assay. Why?

This is a classic and common problem. The discrepancy almost certainly points to poor cell permeability. The carboxylic acid group on your molecule is likely ionized at the pH of your cell culture media (~7.4), making it too polar to cross the cell membrane and reach its intracellular target.[4] Additionally, the scaffold contains multiple hydrogen bond donors and acceptors, which favor interaction with the aqueous media over partitioning into the lipid bilayer.[5][6]

Q2: How can I quickly screen a series of my derivatives for passive permeability?

The Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal tool for this purpose.[7] It is a non-cell-based, high-throughput assay that measures a compound's ability to diffuse across a lipid-infused artificial membrane.[8][9] Because it isolates passive diffusion, it provides a clean, rapid assessment of how structural changes affect this specific property, without the complexities of active transport or cell metabolism.[7][10]

Q3: How do I know if my compound is being actively pumped out of the cells by efflux transporters?

If you suspect active efflux, you need to perform a bidirectional Caco-2 permeability assay .[10][11] This "gold standard" assay measures permeability across a polarized monolayer of Caco-2 cells in both directions: apical to basolateral (A→B), mimicking absorption, and basolateral to apical (B→A), representing efflux.[12] If the permeability in the B→A direction is significantly higher than in the A→B direction (typically an Efflux Ratio > 2), it strongly indicates that your compound is a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[10]

Q4: I synthesized an ester prodrug to improve permeability, but the cell-based activity is still low. What could be wrong?

There are two primary possibilities:

  • Insufficient Hydrolysis: The ester prodrug successfully enters the cell but is not being efficiently cleaved by intracellular esterases to release the active carboxylic acid parent. The stability of the ester can vary significantly based on its structure.[13]

  • Poor Aqueous Solubility: You may have overcompensated. By making the prodrug highly lipophilic, you might have drastically reduced its aqueous solubility in the cell culture medium.[13][14] If the compound crashes out of solution, its effective concentration available to permeate the cells is very low. A careful balance between lipophilicity and solubility is critical.

Q5: My compound has a high Caco-2 permeability value, but still shows low oral bioavailability in animal models. What other factors are at play?

High Caco-2 permeability is an excellent indicator but doesn't guarantee in vivo success. Other factors that can lead to low bioavailability include:

  • First-Pass Metabolism: The compound may be rapidly metabolized in the intestinal wall or the liver after absorption.

  • Poor Solubility in GI Fluids: The compound may not dissolve sufficiently in the stomach or intestines to be absorbed.

  • Chemical or Enzymatic Instability: The compound could be degrading in the gastrointestinal tract.

Section 3: Troubleshooting Workflow & Experimental Protocols

A systematic approach is crucial for diagnosing and solving permeability issues. The following workflow provides a logical progression from initial screening to in-depth mechanistic studies.

start Start: Potent Compound, Low Cellular Activity pampa PAMPA Screening (Passive Permeability) start->pampa low_pampa Result: Low Pe (<1 x 10⁻⁶ cm/s) pampa->low_pampa Analyze Pe high_pampa Result: High Pe (>5 x 10⁻⁶ cm/s) pampa->high_pampa Analyze Pe prodrug Action: Synthesize Ester Prodrugs low_pampa->prodrug caco2 Bidirectional Caco-2 Assay high_pampa->caco2 efflux_ratio Calculate Efflux Ratio (ER) caco2->efflux_ratio er_high Result: ER > 2 efflux_ratio->er_high Analyze Ratio er_low Result: ER < 2 efflux_ratio->er_low Analyze Ratio efflux_issue Conclusion: Active Efflux is a Major Contributor er_high->efflux_issue other_issue Conclusion: Poor Passive Permeability Confirmed. Investigate Metabolism/Solubility. er_low->other_issue

Caption: A systematic workflow for permeability assessment.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method to assess the passive permeability of compounds across a lipid membrane, simulating gastrointestinal absorption.[15]

Materials:

  • PAMPA plate (96-well filter plate, e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plate

  • Lecithin solution (e.g., 1% w/v in dodecane)[16]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds dissolved in DMSO (10 mM stock)

  • High and low permeability control compounds (e.g., Caffeine and Mannitol)[11]

  • Plate reader or LC-MS for quantification

Procedure:

  • Prepare Lipid Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor filter plate, ensuring the membrane is fully coated.[16]

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare Donor Solutions: Dilute the 10 mM stock of your test and control compounds to a final concentration of 50-100 µM in PBS. The final DMSO concentration should be ≤ 1%.

  • Start Assay: Add 150-200 µL of the donor solution to each well of the lipid-coated filter plate.

  • Assemble and Incubate: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for 16-18 hours in a humidified chamber to prevent evaporation.[8][15]

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

Data Analysis & Interpretation: The effective permeability coefficient (Pe) is calculated using established formulas.[7]

Permeability ClassEffective Permeability (Pe) (x 10⁻⁶ cm/s)Expected Passive Absorption
Low < 1Poor
Medium 1 - 5Moderate
High > 5High
Protocol 2: Bidirectional Caco-2 Permeability Assay

This assay is the industry standard for predicting in vivo intestinal absorption and identifying active transport mechanisms.[17][18]

Materials:

  • Caco-2 cells

  • Culture medium (e.g., DMEM with 10% FBS, NEAA, Pen/Strep)[17]

  • Transwell® permeable supports (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)[17]

  • TEER (Transepithelial Electrical Resistance) meter

  • Test and control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, and Talinolol as a P-gp substrate)[10]

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture & Seeding: Culture Caco-2 cells according to standard protocols. Seed cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[17]

  • Differentiation: Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow them to differentiate into a polarized monolayer with tight junctions.[17]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with high TEER values (e.g., > 200 Ω·cm²), which indicate well-formed tight junctions.[19]

  • Transport Experiment:

    • Wash the monolayers twice with pre-warmed (37°C) transport buffer.

    • For A→B Transport: Add the test compound (e.g., at 10 µM) in transport buffer to the apical (donor) side. Add fresh transport buffer to the basolateral (receiver) side.

    • For B→A Transport: Add the test compound in transport buffer to the basolateral (donor) side. Add fresh transport buffer to the apical (receiver) side.

  • Incubation & Sampling: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[17] At the end of the incubation, collect samples from both donor and receiver compartments.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

Data Analysis & Interpretation: The apparent permeability coefficient (Papp) is calculated for both A→B and B→A directions.[17]

Papp (cm/s) = (dQ/dt) / (A * C₀)

  • dQ/dt = Rate of drug transport

  • A = Surface area of the membrane

  • C₀ = Initial concentration in the donor chamber

The Efflux Ratio (ER) is then calculated: ER = Papp (B→A) / Papp (A→B)

Papp (A→B) (x 10⁻⁶ cm/s)Expected Human AbsorptionReference
< 1Low (<50%)[17]
1 - 10Moderate (50-85%)[12][17]
> 10High (>85%)[12][17]
Efflux Ratio (ER)InterpretationReference
< 2No significant active efflux[10]
> 2Potential substrate for efflux transporters[10]
Section 4: Strategies for Improving Permeability
Strategy 1: The Prodrug Approach

The most effective and widely used strategy for overcoming the permeability issues of carboxylic acid-containing compounds is the prodrug approach.[20] By masking the polar carboxylic acid as a more lipophilic ester, you create a neutral molecule that can more readily diffuse across the cell membrane.[13]

Example Data:

CompoundMoietyPapp (A→B) (x 10⁻⁶ cm/s)Fold Increase vs. Parent
Lead-COOH Parent Carboxylic Acid0.2-
Lead-COOMe Methyl Ester Prodrug4.522.5x
Lead-COOEt Ethyl Ester Prodrug6.834.0x

This strategy relies on the presence of intracellular esterases to cleave the ester and release the active parent drug inside the cell.[13]

References

Technical Support Center: Navigating the Off-Target Effects of Pyridazinone-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazinone-based kinase inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate the complexities of their off-target effects. As kinase inhibitors often target the highly conserved ATP-binding pocket, unintended interactions with other kinases are a common challenge.[1] This can lead to unexpected experimental outcomes, cellular toxicity, and misinterpretation of the inhibitor's biological role.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the use of pyridazinone-based kinase inhibitors.

Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with our pyridazinone-based inhibitor. Could these be off-target effects?

A1: It is highly plausible that unexpected cellular phenotypes arise from off-target effects. Small molecule inhibitors can interact with proteins other than their intended target, leading to a range of cellular responses.[2] In some cases, the desired therapeutic effect may even be mediated through these off-target interactions.[2] Therefore, it is crucial to experimentally validate that the observed phenotype is a direct result of modulating the intended target.[2]

Q2: What are some common cellular consequences of off-target effects that we should be aware of?

A2: Off-target effects can manifest in various ways, often leading to cellular toxicity. Common mechanisms of cell toxicity include the overproduction of reactive oxygen species (ROS), subsequent oxidative stress, mitochondrial dysfunction, and DNA damage.[2] These can lead to apoptosis, necrosis, or other forms of cell death, as well as alterations in cell signaling pathways unrelated to the primary target.[2]

Q3: How can we experimentally determine if the observed efficacy of our compound is due to an off-target effect?

A3: A definitive way to test this is to see if the compound's efficacy is maintained even in the absence of its intended target.[2] Using a technique like CRISPR/Cas9-mediated gene knockout to create a cell line that does not express the target protein is a robust method.[2] If the compound still elicits the same response in these knockout cells, it strongly indicates that the effect is mediated through one or more off-target interactions.[2]

Q4: At what concentration should I use my pyridazinone-based inhibitor to minimize off-target effects?

A4: It is recommended to use the lowest concentration of the inhibitor that still produces the desired on-target effect.[1] A comprehensive dose-response curve is essential to identify the optimal concentration range.[3] Concentrations significantly higher than the IC50 or Ki value for the primary target are more likely to engage lower-affinity off-targets.[1] For cell-based assays, a potent inhibitor should ideally have an IC50 value of less than 1 µM.[1]

Part 2: Troubleshooting Guides

This section provides structured troubleshooting for specific issues you may encounter.

Issue 1: Unexpected Phenotype Observed

Your experiment with a pyridazinone-based inhibitor is showing an unexpected phenotype that doesn't align with the known function of the primary target kinase.

Systematic Troubleshooting Workflow:

G A Observe Unexpected Phenotype B Biochemical Screen: Broad Kinome Profiling (e.g., KINOMEscan™) A->B In Vitro C Cell-Based Screen: Unbiased Chemical Proteomics (e.g., MIB/MS) A->C In Cellulo D Potential Off-Target(s) Identified? B->D C->D E Validate Off-Target(s) D->E Yes F Phenotype may not be due to a direct off-target kinase. Consider other mechanisms. D->F No G Phenotype is likely due to off-target effect. E->G

Caption: Workflow for investigating unexpected phenotypes.

Pillar 1: Initial Verification

  • Verify Compound Integrity: Confirm the purity and concentration of your inhibitor stock. Degradation or incorrect concentration can lead to misleading results.[4]

  • Review Experimental Conditions: Ensure that assay conditions, such as ATP concentration, are appropriate, as results for ATP-competitive inhibitors can be sensitive to these parameters.[4]

  • Literature Review: Search for published kinase selectivity profiles for your specific pyridazinone-based inhibitor or structurally similar compounds. This may reveal known off-targets.[4]

Pillar 2: Experimental Validation

If initial checks do not resolve the issue, proceed with a workflow to experimentally identify potential off-targets.

  • In Vitro Validation:

    • Broad Kinome Profiling: Screen the inhibitor against a large panel of kinases to determine its selectivity profile.[5] This provides a direct assessment of which other kinases your compound inhibits.

    • Direct Enzymatic Assay: Perform an in-vitro kinase assay using a purified, recombinant suspected off-target kinase. Determine the IC50 value of your inhibitor against this kinase and compare it to its IC50 for the primary target.[4]

  • Cell-Based Validation:

    • Cellular Thermal Shift Assay (CETSA): This technique confirms if your inhibitor binds to the suspected off-target protein inside the cell.[3][6] Ligand binding stabilizes the target protein against thermal denaturation.[6]

    • Rescue Experiments: Transfect cells with a mutated version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[1][3]

    • Use a Structurally Different Inhibitor: Treat your cells with a different, structurally unrelated inhibitor that targets the same primary protein. If you observe the same phenotype, it is more likely to be a genuine on-target effect.[1][3]

    • Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the suspected off-target kinase. If the unexpected phenotype disappears or is diminished, it strongly suggests the phenotype is mediated by that off-target.[3][4]

Issue 2: High Cellular Toxicity at Low Concentrations

You observe high levels of cell death even at low concentrations of your inhibitor.

Potential Cause: The inhibitor may have potent off-target effects on kinases essential for cell survival (e.g., pro-survival kinases like AKT or ERK).[7]

Troubleshooting Steps:

  • Titrate Concentration: Carefully determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity.[7]

  • Perform Kinome Profiling: Screen the inhibitor against a broad kinase panel to identify potential off-targets that could explain the phenotype.[1][7]

  • Consult Off-Target Databases: Check publicly available databases for known off-targets of your inhibitor at the concentrations used.[7]

  • Rescue Experiment: If a specific off-target survival kinase is suspected, try overexpressing a drug-resistant mutant of that kinase to see if it rescues the cells.[7]

Issue 3: Inconsistent Results Between Different Cell Lines

Your experimental results vary significantly between different cell lines or even different batches of the same primary cells.

Potential Cause: Different cell types have varying kinome expression profiles. A cell line might express an off-target that is absent in another, leading to different responses.[7] Primary cells from different donors can also have significant biological variability.[7]

Troubleshooting Steps:

  • Characterize Kinome Expression: If possible, perform proteomic analysis to compare the kinome expression profiles of the different cell lines.

  • Standardize Cell Culture: Ensure consistent cell passage number, confluency, and media conditions across experiments to minimize variability.

  • Test in a Panel of Cell Lines: Using a broader panel of cell lines can help identify patterns and determine if the observed effect is cell-type specific.

Part 3: Key Experimental Protocols

This section provides detailed methodologies for crucial experiments in assessing off-target effects.

Protocol 1: Kinome Profiling using Multiplexed Inhibitor Beads and Mass Spectrometry (MIB/MS)

This chemical proteomics approach identifies kinases that bind to a broad-spectrum of kinase inhibitors immobilized on beads, allowing for the assessment of a compound's selectivity across the kinome within a cellular lysate.[7][8]

Experimental Workflow:

G A Prepare Cell Lysate B Incubate Lysate with Multiplexed Inhibitor Beads (MIBs) A->B C Wash Beads to Remove Non-specifically Bound Proteins B->C D Elute Bound Kinases C->D E Tryptic Digestion D->E F LC-MS/MS Analysis E->F G Data Analysis to Identify and Quantify Bound Kinases F->G

Caption: MIB/MS experimental workflow.

Step-by-Step Methodology:

  • Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.

  • MIB Incubation: Incubate the cell lysate with the MIBs. The beads are coupled with a mixture of kinase inhibitors that can bind a large portion of the kinome.

  • Washing: Thoroughly wash the beads to remove proteins that are not specifically bound to the immobilized inhibitors.

  • Elution: Elute the bound kinases from the beads, often using a denaturing agent.

  • Sample Preparation for Mass Spectrometry: The eluted proteins are then digested into peptides, typically with trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were bound to the MIBs.[8]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context by measuring changes in a protein's thermal stability upon ligand binding.[6][9]

Experimental Workflow:

G A Treat Cells with Inhibitor or Vehicle Control B Heat Cells at a Range of Temperatures A->B C Lyse Cells and Separate Soluble and Precipitated Fractions B->C D Analyze Soluble Fraction by Western Blot or Mass Spec C->D E Generate Melting Curves to Determine Target Stabilization D->E

Caption: CETSA experimental workflow.

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with the pyridazinone-based inhibitor or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of different temperatures for a short period (e.g., 3 minutes).[10]

  • Lysis and Fractionation: Lyse the cells (e.g., through freeze-thaw cycles) and separate the soluble protein fraction from the precipitated proteins by centrifugation.[10][11]

  • Protein Analysis: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.[10][11]

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate "melting curves." A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates that the compound has bound to and stabilized the target protein.[10]

Part 4: Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Example Kinome Profiling Data for a Pyridazinone-Based Inhibitor

Kinase TargetIC50 (nM) - On-TargetIC50 (nM) - Off-Target 1IC50 (nM) - Off-Target 2Selectivity (Fold vs. Off-Target 1)
Primary Target 55001500100
Inhibitor X

Table 2: Example CETSA Data Summary

Target ProteinVehicle Control Tm (°C)Inhibitor-Treated Tm (°C)ΔTm (°C)
Primary Target 52.558.0+5.5
Suspected Off-Target 55.059.5+4.5
Non-Target Control 60.260.3+0.1

References

Preventing homocoupling in Suzuki reactions with pyridyl compounds.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Advanced Suzuki-Miyaura Cross-Coupling Reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into one of the most common yet challenging aspects of working with pyridyl compounds: the prevention of homocoupling side reactions. This resource moves beyond simple protocols to explain the underlying chemistry, helping you not only to solve current issues but also to anticipate and prevent future ones.

Troubleshooting Guide: Addressing Homocoupling in Real-Time

This section is for researchers who are actively encountering problems in their experiments. The questions are designed to diagnose and resolve specific issues related to the formation of bipyridyl and other homocoupled byproducts.

Q1: My reaction is producing a significant amount of bipyridyl homocoupling product, and my yield of the desired heteroaryl-aryl product is low. What is the primary cause and how do I fix it?

A1: The formation of a bipyridyl byproduct is a classic sign that your catalytic cycle is being compromised by a competing homocoupling pathway. This is most often initiated by the presence of palladium(II) species and is severely exacerbated by dissolved oxygen.[1][2] The active catalyst in a Suzuki reaction is Pd(0). If oxygen is present, it can oxidize your Pd(0) catalyst to Pd(II).[2][3] This Pd(II) can then undergo two successive transmetalations with your pyridylboronic acid, followed by reductive elimination to produce the unwanted bipyridyl homocoupling product and regenerate Pd(0).[3]

Immediate Corrective Actions:

  • Rigorous Degassing is Non-Negotiable: The single most effective way to suppress this side reaction is to scrupulously remove all dissolved oxygen from your solvents, reagents, and reaction headspace.[1][4]

    • Procedure: Use a minimum of three freeze-pump-thaw cycles for your solvents. Alternatively, sparging the solvent with a vigorous stream of inert gas (Argon or high-purity Nitrogen) for at least 20-30 minutes can be effective.[5][6] Ensure the reaction is set up and runs entirely under a positive pressure of an inert atmosphere.

  • Add a Mild Reductant: The inclusion of a mild reducing agent can help "scavenge" residual Pd(II) species without interfering with the main catalytic cycle.

    • Recommendation: Adding potassium formate (HCOOK) has been shown to be effective at minimizing the concentration of free Pd(II), thereby suppressing homocoupling.[7][8]

Q2: I've degassed my solvents thoroughly, but I'm still observing homocoupling. Could my choice of catalyst or base be the problem?

A2: Absolutely. While oxygen is the most common culprit, your choice of catalyst, ligand, and base creates a delicate kinetic balance between the desired cross-coupling and undesired side reactions. Pyridyl substrates are particularly sensitive due to the coordinating ability of the ring nitrogen, which can inhibit the catalyst.[6][7]

Catalyst and Ligand Optimization:

  • Avoid Pd(II) Precursors When Possible: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the initial reduction to Pd(0) can itself be a source of homocoupling.[3] Consider switching to a direct Pd(0) source like Pd(PPh₃)₄ or, even better, a modern palladium pre-catalyst.

  • Employ Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ are often inefficient for challenging heteroaryl couplings.[6] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[4][9][10] These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination, making the desired cross-coupling pathway kinetically dominant over the homocoupling pathway.

Base Selection Strategy:

  • The Base is Critical: The base activates the boronic acid for transmetalation.[11] For sensitive pyridylboronic acids, which are prone to protodeboronation (another major side reaction), the choice is crucial.[5][12]

  • Recommendations: Start with weaker inorganic bases like K₂CO₃ or Cs₂CO₃.[4][13] While stronger bases like K₃PO₄ can be effective, they can also accelerate the decomposition of the boronic acid.[14] Always use a fresh, anhydrous, and finely powdered base to ensure maximum reactivity and accurate stoichiometry.[6]

Ligand TypeExample LigandsRecommended Base (Starting Point)Key Considerations
Buchwald Ligands SPhos, XPhos, RuPhosK₂CO₃, K₃PO₄Excellent for sterically hindered and electron-deficient pyridyl halides. Promotes fast reductive elimination.[15][16]
N-Heterocyclic Carbenes IPr, SIMesK₃PO₄, Cs₂CO₃Strong σ-donors, highly effective for coupling aryl chlorides. Can offer high stability.[10]
Standard Phosphines PPh₃, PCy₃K₂CO₃Generally not recommended for pyridyl couplings due to slow reaction rates that allow side reactions to dominate.[6]

Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions about the Suzuki-Miyaura reaction involving pyridyl compounds.

Q3: Why are pyridylboronic acids, especially 2-pyridylboronic acid, so notoriously difficult to work with?

A3: The difficulty arises from two main chemical properties of the pyridyl moiety:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center.[14] This can stabilize intermediates in the catalytic cycle undesirably or even lead to catalyst deactivation, slowing down the reaction and allowing side reactions like homocoupling to become more prominent. 2-substituted pyridines are particularly problematic due to their ability to form a stable 5-membered chelate with the metal center, which can be difficult to break up for the reaction to proceed.[17]

  • Protodeboronation: Pyridylboronic acids are highly susceptible to protodeboronation, a reaction where the C-B bond is cleaved by a proton source (often water), replacing the boronic acid group with a hydrogen atom.[4][6] This side reaction is often base-promoted and effectively removes your nucleophile from the reaction mixture, leading to low yields. 2-pyridylboronic acids are especially prone to this decomposition pathway.[12] Using boronate esters (e.g., pinacol esters) can increase stability against this pathway.[4]

Q4: What is the mechanistic difference between the desired Suzuki cycle and the homocoupling pathway?

A4: The two pathways diverge based on the oxidation state of the palladium and the sequence of events.

  • The Desired Suzuki Cycle (Pd(0)/Pd(II)): This is the productive pathway. It starts with an active Pd(0) species which undergoes oxidative addition with the pyridyl halide (Ar-X). This forms a Pd(II) intermediate. This intermediate then undergoes transmetalation with the base-activated boronic acid (Ar'-B(OR)₂). The final step is reductive elimination, which forms the desired Ar-Ar' bond and regenerates the active Pd(0) catalyst.

  • The Homocoupling Side-Reaction (Pd(II)-Mediated): This pathway is parasitic to the main cycle. It typically begins with a Pd(II) species (either from the precatalyst or from oxidation of Pd(0) by O₂). This Pd(II) species reacts with two molecules of the boronic acid in successive transmetalations to form a diaryl-palladium(II) complex (Ar'-Pd-Ar'). This complex then undergoes reductive elimination to form the homocoupled product (Ar'-Ar') and Pd(0).[3] While this does generate the active Pd(0) catalyst, it consumes two equivalents of your valuable boronic acid for every molecule of byproduct formed.

Suzuki_Cycles cluster_0 Desired Suzuki Cross-Coupling Cycle cluster_1 Parasitic Homocoupling Cycle Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (+ Ar-X) O2 O₂ (Trace) Trans L₂Pd(II)(Ar)(Ar') OxAdd->Trans Transmetalation (+ Ar'-B(OR)₂) Trans->Pd0 Reductive Elimination (- Ar-Ar') PdII Pd(II)X₂ Trans1 Pd(II)(Ar')(X) PdII->Trans1 Transmetalation 1 (+ Ar'-B(OR)₂) Trans2 Pd(II)(Ar')₂ Trans1->Trans2 Transmetalation 2 (+ Ar'-B(OR)₂) Pd0_homo L₂Pd(0) Trans2->Pd0_homo Reductive Elimination (- Ar'-Ar') O2->PdII Oxidizes Pd(0) to Pd(II) Troubleshooting_Workflow start High Homocoupling Observed q1 Did you rigorously degas all solvents and use an inert atmosphere? start->q1 a1_no Action: Implement strict degassing (Freeze-Pump-Thaw) and maintain inert atmosphere. q1->a1_no No a1_yes Yes q1->a1_yes a1_no->q1 q2 What is your Pd source? a1_yes->q2 a2_pd2 Pd(II) (e.g., Pd(OAc)₂) q2->a2_pd2 a2_pd0 Pd(0) or Pre-catalyst q2->a2_pd0 a2_action Action: Switch to a modern Pd(0) pre-catalyst (e.g., G2/G3) to bypass problematic in-situ reduction. a2_pd2->a2_action q3 What ligand are you using? a2_pd0->q3 a2_action->q3 a3_simple Simple phosphine (PPh₃) q3->a3_simple a3_bulky Bulky, e⁻-rich ligand q3->a3_bulky a3_action Action: Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) to accelerate cross-coupling. a3_simple->a3_action q4 Is your base anhydrous and finely powdered? a3_bulky->q4 a3_action->q4 a4_no Action: Use fresh, oven-dried, finely powdered base. Consider screening bases (K₂CO₃, Cs₂CO₃, K₃PO₄). q4->a4_no No a4_yes Yes q4->a4_yes a4_no->q4 end_node Problem Resolved / Further Optimization a4_yes->end_node

References

Technical Support Center: Navigating Protodeboronation in Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: protodeboronation in the synthesis of pyridazine-containing molecules. Pyridazines are a vital class of N-heterocycles, featuring prominently in pharmaceuticals and agrochemicals due to their unique physicochemical properties.[1] However, their synthesis, particularly via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is often plagued by the undesired side reaction of protodeboronation. This guide provides in-depth technical insights, troubleshooting strategies, and optimized protocols to empower researchers, scientists, and drug development professionals to overcome this synthetic hurdle.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in pyridazine synthesis?

A1: Protodeboronation is a chemical reaction where a carbon-boron bond of an organoboron compound, such as a boronic acid or its ester, is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the context of pyridazine synthesis via Suzuki-Miyaura coupling, this is a detrimental side reaction as it consumes the pyridazine boronic acid or ester, leading to the formation of the corresponding unsubstituted pyridazine and a reduction in the yield of the desired coupled product. The electron-deficient nature of the pyridazine ring makes its corresponding boronic acids particularly susceptible to this decomposition pathway.[3]

Q2: What are the primary factors that promote protodeboronation in Suzuki-Miyaura reactions involving pyridazines?

A2: Several factors can accelerate protodeboronation:

  • High pH: Strongly basic conditions are known to catalyze protodeboronation.[4]

  • Presence of Water: Water often serves as the proton source for the C-B bond cleavage.[4]

  • Elevated Temperatures: Higher reaction temperatures can provide the activation energy for protodeboronation.

  • Inefficient Catalysis: A slow Suzuki-Miyaura catalytic cycle allows more time for the competing protodeboronation to occur.

  • Ligand Choice: Bulky phosphine ligands, while often beneficial for the desired coupling, can paradoxically promote palladium-catalyzed protodeboronation.[5][6][7][8][9]

Q3: Are pyridazine boronic acids more prone to protodeboronation than other heteroaromatic boronic acids?

A3: Yes, pyridazine boronic acids, like other electron-deficient heteroaromatic boronic acids (e.g., pyridine-2-boronic acid), are particularly unstable.[10][11] The two adjacent nitrogen atoms in the pyridazine ring withdraw electron density, weakening the carbon-boron bond and making it more susceptible to cleavage.

Q4: Can the position of the boronic acid group on the pyridazine ring influence the rate of protodeboronation?

A4: While specific studies on pyridazine isomers are limited, by analogy to other diazines like pyrimidines, the position of the boronic acid group is expected to be crucial. For instance, in pyrimidines, the 2-substituted isomer is more prone to protodeboronation due to the proximity of the nitrogen atoms, a phenomenon often referred to as the "2-pyridyl problem" in Suzuki couplings.[2] A similar trend can be anticipated for pyridazine boronic acids.

Troubleshooting Guide: Diagnosing and Solving Protodeboronation Issues

This section provides a structured approach to troubleshooting common issues related to protodeboronation during pyridazine synthesis.

Observed Issue Probable Cause(s) Recommended Solution(s)
Low yield of the desired coupled product with significant recovery of the protodeboronated pyridazine. High rate of protodeboronation of the pyridazine boronic acid.1. Switch to a more stable boron reagent: Replace the pyridazine boronic acid with its corresponding pinacol ester or MIDA boronate ester.[10][12] 2. Optimize the base: Use a milder base (e.g., K₃PO₄, Cs₂CO₃, or KF) instead of strong bases like NaOH or KOH.[13] 3. Lower the reaction temperature: If kinetically feasible for the desired coupling, reducing the temperature can disproportionately slow down the protodeboronation side reaction. 4. Minimize water content: Use anhydrous solvents and reagents.
Reaction stalls after initial conversion. Catalyst deactivation or consumption of the boronic acid.1. Employ a more active catalyst system: Use a high-turnover palladium catalyst and a suitable ligand (e.g., Buchwald-type biarylphosphine ligands) to accelerate the desired coupling, outcompeting protodeboronation.[4] 2. Use a "slow-release" strategy: Employing MIDA boronates allows for the slow and continuous release of the boronic acid, keeping its concentration low and minimizing decomposition.
Inconsistent yields between batches. Variability in the quality of the pyridazine boronic acid or reaction setup.1. Ensure high purity of the boronic acid: Purify the pyridazine boronic acid before use or synthesize it fresh. 2. Rigorous control of the reaction atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent oxygen-induced degradation of the catalyst and reagents.[13] 3. Consistent reagent and solvent quality: Use freshly distilled and degassed solvents.

Optimized Methodologies and Protocols

To minimize protodeboronation, the overarching strategy is to accelerate the rate of the desired Suzuki-Miyaura coupling relative to the rate of C-B bond cleavage.

Comparative Data: Boronic Acid vs. Boronic Ester

The choice of the boron reagent is a critical first step in mitigating protodeboronation. Boronic esters are generally more stable than their corresponding boronic acids.[12][14]

Boron Reagent Relative Reactivity Relative Stability Typical Application
Pyridazine Boronic AcidHighLowSimple couplings where protodeboronation is not a major issue.
Pyridazine Pinacol BoronateModerateHighGeneral use, especially when the corresponding boronic acid is unstable.[10]
Pyridazine MIDA BoronateLow (requires deprotection)Very High"Slow-release" strategy for particularly challenging couplings with highly unstable boronic acids.
Protocol 1: General Suzuki-Miyaura Coupling of a Halopyridazine with a Phenylboronic Acid Pinacol Ester

This protocol is a good starting point for the Suzuki-Miyaura coupling of halopyridazines, employing a stable boronic ester to minimize protodeboronation.

Reagents:

  • 3-Chloro-6-phenylpyridazine (1.0 eq.)

  • Phenylboronic acid pinacol ester (1.2 eq.)

  • Potassium phosphate (K₃PO₄) (2.0 eq.)

  • Pd(dppf)Cl₂ (3 mol%)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 3-chloro-6-phenylpyridazine, phenylboronic acid pinacol ester, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(dppf)Cl₂ under a positive flow of argon.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Suzuki-Miyaura Coupling for a Challenging Pyridazine Substrate Using a Buchwald Ligand

For more challenging couplings, such as those involving less reactive chloro-pyridazines or highly sensitive boronic acids, a more active catalyst system is often required.

Reagents:

  • 3,6-Dichloropyridazine (1.0 eq.)

  • (4-Methoxyphenyl)boronic acid (1.2 eq.)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq.)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox, add 3,6-dichloropyridazine, (4-methoxyphenyl)boronic acid, and Cs₂CO₃ to a reaction vial.

  • In a separate vial, prepare a stock solution of Pd₂(dba)₃ and SPhos in toluene.

  • Add the catalyst solution to the reaction vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Follow the workup and purification procedure described in Protocol 1.

Visualizing the Problem and Solution

Mechanism of Protodeboronation

The mechanism of base-catalyzed protodeboronation is a key aspect to understand for effective troubleshooting.

G cluster_0 Protodeboronation Pathway Pyridazine-B(OH)2 Pyridazine Boronic Acid Pyridazine-B(OH)3- Boronate Anion Pyridazine-B(OH)2->Pyridazine-B(OH)3- + OH- Transition_State Transition State Pyridazine-B(OH)3-->Transition_State + H2O Products Protodeboronated Pyridazine + B(OH)3 Transition_State->Products

Caption: Base-catalyzed protodeboronation of a pyridazine boronic acid.

Troubleshooting Workflow

A logical workflow can streamline the process of optimizing a problematic pyridazine Suzuki coupling.

G Start Low Yield in Pyridazine Suzuki Coupling Check_Protodeboronation Analyze crude reaction mixture for protodeboronated pyridazine. Start->Check_Protodeboronation Protodeboronation_Observed Protodeboronation is significant. Check_Protodeboronation->Protodeboronation_Observed No_Protodeboronation Protodeboronation is minimal. Check_Protodeboronation->No_Protodeboronation No Optimize_Boron_Reagent Switch to Pinacol or MIDA boronate ester. Protodeboronation_Observed->Optimize_Boron_Reagent Yes Optimize_Catalyst Screen more active catalysts (e.g., Buchwald systems). No_Protodeboronation->Optimize_Catalyst Optimize_Conditions Screen milder bases (K3PO4, Cs2CO3). Lower reaction temperature. Optimize_Boron_Reagent->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success Re-evaluate Re-evaluate other parameters (catalyst activity, reagent purity). Optimize_Catalyst->Re-evaluate Re-evaluate->Success

Caption: A troubleshooting workflow for addressing low yields in pyridazine Suzuki couplings.

References

ITK Inhibitor Selectivity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for enhancing the selectivity of ITK (Interleukin-2-inducible T-cell kinase) inhibitors. This guide is designed for researchers, scientists, and drug development professionals actively working on the discovery and optimization of selective ITK inhibitors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you troubleshoot common experimental hurdles and make informed decisions in your research.

ITK is a critical non-receptor tyrosine kinase in the Tec kinase family, playing a pivotal role in T-cell receptor (TCR) signaling. Its inhibition is a promising therapeutic strategy for a range of autoimmune diseases, inflammatory conditions, and T-cell malignancies. However, a significant challenge in the development of ITK inhibitors is achieving selectivity, particularly against other members of the Tec kinase family, such as BTK (Bruton's tyrosine kinase), TEC, and TXK, due to the high degree of homology in their ATP-binding sites. Off-target inhibition can lead to undesired side effects, making selectivity a paramount goal in drug design.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to address common issues encountered during the development and characterization of ITK inhibitors.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: My novel ITK inhibitor shows potent activity in my primary biochemical assay, but how can I be sure it's truly selective for ITK?

This is a fundamental question in kinase inhibitor development. Potency without selectivity is often a dead end. A multi-tiered approach is essential to rigorously assess the selectivity of your compound.

Answer:

True selectivity is determined by profiling your inhibitor against a broad panel of kinases, not just the intended target. The level of selectivity required can depend on the therapeutic indication and the potential consequences of off-target effects.

Recommended Workflow for Selectivity Profiling:

  • Initial Biochemical Screening: Start with a focused panel of closely related kinases. For ITK, this must include other Tec family members (BTK, TEC, BMX, TXK) and key kinases from the Src family (like LCK and FYN), which also function in T-cell signaling.

  • Broad Kinome Profiling: If the initial screen is promising, proceed to a comprehensive kinome-wide panel. Several commercial services offer profiling against hundreds of human kinases (e.g., Eurofins DiscoverX, Promega). This provides a global view of your compound's selectivity.

  • Data Analysis and Interpretation: The output is typically presented as percent inhibition at a fixed compound concentration (e.g., 1 µM). A "selectivity score" can be calculated to quantify the compound's specificity. A truly selective inhibitor will show strong inhibition of ITK with minimal activity against other kinases.

Key Metrics for Selectivity:

MetricDescriptionHow to CalculateIdeal Value
IC50 / Ki The concentration of inhibitor required to reduce enzyme activity by 50% or the inhibition constant.Dose-response curve from a biochemical assay.Potent for ITK (low nM), significantly higher for off-targets.
Selectivity Ratio A direct comparison of potency between two kinases.IC50 (Off-Target) / IC50 (ITK)>100-fold is generally considered a good starting point.
Selectivity Score (S-Score) A measure of selectivity against a panel of kinases.Varies by provider, but often relates to the number of off-targets at a given concentration.A lower score typically indicates higher selectivity.

Visualizing the Selectivity Workflow:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Validation A Novel ITK Inhibitor B Primary Biochemical Assay (e.g., ADP-Glo, HTRF) A->B Determine ITK IC50 C Focused Kinase Panel (Tec & Src families) B->C Validate Potency D Broad Kinome Screen (e.g., >400 kinases) C->D If selective in focused panel E Cell-based Target Engagement (e.g., NanoBRET, CETSA) D->E Confirm Cellular Activity F Functional Assays (e.g., T-cell activation, cytokine release) E->F Confirm on-target effect

Caption: Workflow for assessing ITK inhibitor selectivity.

FAQ 2: I'm trying to develop a covalent ITK inhibitor. Why am I seeing off-target activity against BTK, and how can I mitigate this?

Answer:

This is a classic and well-documented challenge. Both ITK and BTK are members of the Tec kinase family and possess a cysteine residue (Cys442 in ITK and Cys481 in BTK) in their ATP-binding pockets, making them susceptible to covalent inhibition by electrophilic warheads. The high homology of the active site means that many covalent inhibitors designed for one will inadvertently target the other.

Strategies to Enhance Selectivity of Covalent ITK Inhibitors:

  • Exploit Non-Conserved Residues: While the cysteine and surrounding area are conserved, there are subtle differences in nearby residues. Structure-based drug design (SBDD) is crucial here.

    • Actionable Step: Obtain or model the crystal structures of your inhibitor bound to both ITK and BTK. Analyze the binding pockets to identify non-conserved residues that you can interact with. For example, the gatekeeper residue is Thr470 in ITK but Phe498 in BTK. Designing your inhibitor to form favorable interactions with Thr470 may introduce steric clashes with the bulkier Phenylalanine in BTK, thereby improving selectivity.

  • Modulate Warhead Reactivity: The reactivity of the electrophilic warhead (e.g., acrylamide, cyanamide) can be tuned. A less reactive warhead may require a longer residence time in the binding pocket to form a covalent bond.

    • Actionable Step: Synthesize analogs with different electrophiles. Test their rates of covalent modification using mass spectrometry or a progress-curve enzymatic assay. The goal is to find a warhead that reacts efficiently with the ITK cysteine but is slow enough to dissociate from the BTK active site before reacting.

  • Leverage Reversible Covalent Chemistry: This approach involves designing a warhead that forms a reversible covalent bond. This can improve selectivity if the bond is more stable with the intended target (ITK) than with off-targets. Cyanamides are an example of a warhead that can exhibit reversible covalent binding.

Troubleshooting Covalent Inhibitor Off-Target Effects:

SymptomProbable CauseRecommended Action
Potent inhibition of both ITK and BTK in biochemical assays. High active site homology and a reactive warhead.Use SBDD to exploit non-conserved residues. Modulate warhead reactivity.
High off-target activity in cell-based assays (e.g., B-cell signaling assays). The compound is engaging and inhibiting BTK in a cellular context.Confirm target engagement with both ITK and BTK in cells using CETSA or a probe-based method. This will confirm the biochemical data.
Unexpected toxicity in pre-clinical models. Could be due to BTK inhibition (e.g., bleeding risks) or other unknown off-targets.Perform a broad kinome screen to identify other potential off-targets. Correlate any findings with known toxicity profiles of inhibiting those kinases.

Part 2: Troubleshooting Guides

Guide 1: Poor Correlation Between Biochemical Potency and Cellular Activity

Problem: Your ITK inhibitor has a low nanomolar IC50 in a purified enzyme assay, but its effective concentration (EC50) in a T-cell activation assay is in the micromolar range.

Causality Analysis:

This discrepancy is common and can stem from several factors related to the transition from a simplified biochemical system to a complex cellular environment.

G cluster_reasons Potential Causes of Discrepancy A Biochemical Assay (Low IC50) B Cellular Assay (High EC50) A->B Poor Correlation C Poor Cell Permeability C->B D High Plasma Protein Binding D->B E Efflux by Transporters (e.g., P-gp) E->B F High Intracellular ATP F->B G Compound Instability G->B

Caption: Common causes for poor biochemistry-to-cell correlation.

Step-by-Step Troubleshooting Protocol:

  • Assess Cell Permeability:

    • Experiment: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA). This is a non-cell-based assay that measures a compound's ability to diffuse across an artificial membrane.

    • Interpretation: Low permeability suggests the compound cannot efficiently reach its intracellular target.

    • Solution: Modify the compound's physicochemical properties (e.g., reduce polar surface area, reduce hydrogen bond donors) to improve permeability.

  • Measure Target Engagement in Cells:

    • Experiment: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™. These assays directly measure whether your compound is binding to ITK inside the cell.

    • Protocol (CETSA):

      • Treat intact T-cells with varying concentrations of your inhibitor.

      • Heat the cell lysates to a range of temperatures (e.g., 40-60°C).

      • Centrifuge to separate aggregated (denatured) protein from soluble protein.

      • Analyze the soluble fraction by Western Blot using an anti-ITK antibody.

    • Interpretation: A successful inhibitor will stabilize ITK, leading to more soluble protein at higher temperatures compared to the vehicle control. The concentration at which this stabilization occurs should correlate better with your functional data. If no stabilization is observed, the compound is not engaging the target in cells.

  • Account for High ATP Concentration:

    • Context: Biochemical assays are often run at low ATP concentrations (at or below the Km) to increase sensitivity. However, intracellular ATP levels are in the millimolar range (1-10 mM). An ATP-competitive inhibitor will face immense competition in a cellular environment.

    • Experiment: Re-run your biochemical IC50 determination using a high, physiologically relevant ATP concentration (e.g., 2-5 mM).

    • Interpretation: You will likely observe a rightward shift in your IC50. This "ATP-competitive IC50" is often more predictive of cellular activity.

  • Check for Plasma Protein Binding (PPB):

    • Experiment: Use rapid equilibrium dialysis to measure the fraction of your compound that binds to plasma proteins (like albumin).

    • Interpretation: High PPB (>99%) means that only a tiny fraction of the compound is free to engage the target. This can explain the need for higher concentrations in assays containing serum.

    • Solution: While some level of PPB is unavoidable, medicinal chemistry efforts can sometimes reduce it. More importantly, this value is critical for interpreting in vivo efficacy.

Technical Support Center: Overcoming Poor Cellular Activity of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazinone derivatives. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common and frustrating challenge: potent compounds in biochemical assays that fail to translate to cellular activity. We will move beyond simple protocols to explore the underlying causes of poor cellular performance and provide a logical framework for diagnosing and overcoming these hurdles.

Introduction: The "Potent but Inactive" Conundrum

The pyridazinone scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3][4] However, it is a frequent observation that a novel pyridazinone derivative with nanomolar potency against its purified target enzyme or receptor shows little to no activity in a cell-based assay. This discrepancy is almost always rooted in issues of absorption, distribution, metabolism, and excretion (ADME) at the cellular level. This guide will provide a systematic approach to identifying and solving these issues.

Part 1: Initial Diagnosis - Where Do I Begin?

This section provides a starting point for investigating the poor cellular activity of your pyridazinone derivative.

Question: My pyridazinone derivative is potent in a biochemical assay but shows no activity in a cell-based assay. What are the most likely causes and what is my first step?

Answer: This is a classic drug discovery problem. The primary culprits for this disconnect are typically:

  • Poor Cellular Permeability: The compound cannot efficiently cross the cell membrane to reach its intracellular target.

  • Rapid Metabolic Inactivation: The compound is quickly broken down by cellular enzymes into inactive metabolites.

  • Active Efflux: The compound is actively pumped out of the cell by transporter proteins before it can engage its target.

Your first step is to systematically investigate these possibilities. A logical workflow is essential to avoid wasting time and resources.

Here is a recommended troubleshooting workflow:

G cluster_0 cluster_1 Phase 1: Permeability Assessment cluster_2 Phase 2: Metabolic Stability cluster_3 Phase 3: Efflux Assessment cluster_4 A Potent in Biochemical Assay, Inactive in Cell-Based Assay B Perform PAMPA Assay (Assesses Passive Permeability) A->B C Is Pe > 1.5 x 10⁻⁶ cm/s? B->C D Perform Microsomal Stability Assay C->D Yes H Low Permeability Issue: - Medicinal Chemistry Optimization - Formulation Strategies C->H No E Is Half-Life (t½) > 30 min? D->E F Perform Bidirectional Caco-2 Permeability Assay E->F Yes I Metabolic Instability Issue: - Identify Metabolic Hotspots - Block Metabolism with Chemical Modifications E->I No G Is Efflux Ratio (B-A/A-B) > 2? F->G J Efflux Substrate Issue: - Medicinal Chemistry Optimization - Co-dose with Efflux Pump Inhibitor G->J Yes K Compound has good cellular properties. Re-evaluate cell assay conditions or confirm mechanism of action. G->K No

Caption: Troubleshooting workflow for poor cellular activity.

Part 2: Troubleshooting Low Cellular Permeability

Poor membrane permeability is a very common issue for heterocyclic compounds. This section will guide you through assessing and improving the permeability of your pyridazinone derivatives.

Question: How can I quickly and cost-effectively assess the passive permeability of my compound?

Answer: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first-line, high-throughput assay for this purpose.[5] PAMPA is a cell-free model that predicts passive diffusion across an artificial lipid membrane.[6][7] It's a valuable tool for ranking compounds in early discovery and guiding structural modifications.[6]

Key Features of PAMPA:

  • Mechanism: Measures passive, transcellular permeation only. It does not account for active transport or paracellular routes.[5][8]

  • Speed and Cost: It is significantly faster and more cost-effective than cell-based assays like the Caco-2 assay.[8]

  • Application: Ideal for early-stage drug discovery to filter out compounds with poor intrinsic permeability.[6]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for conducting a PAMPA experiment.

Materials and Reagents:

  • 96-well microtiter filter plates (e.g., hydrophobic PVDF) (Donor Plate)

  • 96-well acceptor plates

  • Lipid solution (e.g., 1% lecithin in dodecane)[8]

  • Phosphate-buffered saline (PBS), pH 7.4

  • 5% DMSO in PBS

  • Test compounds and control compounds (high and low permeability)

  • LC-MS/MS for quantification[7]

Step-by-Step Methodology:

  • Prepare Lipid Membrane: Coat each well of the donor filter plate with ~5 µL of the lipid/dodecane solution and allow the solvent to evaporate.[8]

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS buffer (with 5% DMSO).[7][8]

  • Prepare Donor Plate: Prepare test and control compounds at a concentration of 1-10 µM in PBS with 5% DMSO.[8] Add 150-200 µL of the compound solution to the donor plate wells.[7][8]

  • Assemble the "Sandwich": Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer.[5][9]

  • Incubation: Incubate the plate assembly at room temperature for 10-20 hours with gentle shaking.[7][8]

  • Disassemble and Quantify: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[7]

Data Interpretation: The effective permeability (Pe) is calculated. The results can be categorized as follows:

Permeability ClassificationEffective Permeability (Pe) (cm/s)Interpretation
High Permeability> 1.5 x 10⁻⁶Compound is likely to have good passive absorption.[5]
Low Permeability< 1.5 x 10⁻⁶Compound has poor passive permeability and may require optimization.[5]

Question: My compound shows low permeability in the PAMPA assay. What are my next steps?

Answer: Low PAMPA permeability indicates a problem with the compound's ability to passively diffuse across a lipid bilayer. This is often linked to its physicochemical properties.

G cluster_0 Factors Influencing Permeability A Physicochemical Properties C High Molecular Weight (>500 Da) A->C D High Polar Surface Area (PSA > 140 Ų) A->D E Too many H-bond donors/acceptors A->E F High Lipophilicity (LogP > 5) or Low Lipophilicity (LogP < 1) A->F B Low Cellular Permeability C->B D->B E->B F->B

Caption: Physicochemical properties affecting permeability.

Your next steps should involve a combination of medicinal chemistry and, if necessary, formulation strategies.

Medicinal Chemistry Strategies:

  • Reduce Polarity: Decrease the Polar Surface Area (PSA) by masking polar groups (e.g., -OH, -NH2) as esters, ethers, or amides.

  • Optimize Lipophilicity (LogP): Aim for a LogP value between 1 and 3 for a good balance of solubility and permeability.

  • Reduce H-bonding Capacity: Systematically replace or mask hydrogen bond donors and acceptors.

  • Prodrugs: Consider a prodrug approach where a lipophilic moiety is attached to your compound to enhance permeability, which is then cleaved inside the cell to release the active drug.[10]

The following table provides some general structure-activity relationships (SAR) for improving the permeability of pyridazinone-based compounds.[2][11][12]

ModificationRationalePotential Outcome
Addition of small alkyl groups Increases lipophilicityImproved permeability
Replacement of polar groups with less polar bioisosteres Reduces PSA and H-bondingImproved permeability
Introduction of fluorine atoms Can lower pKa and increase lipophilicityImproved permeability
Masking of carboxylic acid or amine groups Reduces charge and polarityImproved permeability

Part 3: Addressing Metabolic Instability

If your compound has adequate permeability but is still inactive, it may be rapidly metabolized by cellular enzymes.

Question: How can I determine if my compound is metabolically unstable?

Answer: The liver microsomal stability assay is the industry-standard method to assess a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs).[13][14] Liver microsomes contain a high concentration of these drug-metabolizing enzymes.[13] This assay measures the rate of disappearance of the parent compound over time.[15]

Experimental Protocol: Microsomal Stability Assay

This protocol provides a general procedure for assessing metabolic stability.

Materials and Reagents:

  • Liver microsomes (human or other species)[16]

  • Phosphate buffer (100 mM, pH 7.4)[14]

  • NADPH regenerating system (contains NADPH, co-factors)[14][16]

  • Test compounds and control compounds (high and low stability)

  • Ice-cold acetonitrile or methanol to stop the reaction[16]

  • LC-MS/MS for quantification

Step-by-Step Methodology:

  • Prepare Solutions: Prepare the microsomal solution in phosphate buffer and the NADPH regenerating system according to the supplier's instructions.[16] Prepare the test compound at a concentration of 1-10 µM.[13][16]

  • Initiate Reaction: In a centrifuge tube, mix the microsomal solution, the NADPH regenerating system, and the test compound.[16] A parallel incubation without the NADPH system should be run as a negative control to check for chemical instability.[17]

  • Incubation: Incubate the mixture at 37°C with gentle agitation.[14][16]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[13][16]

  • Terminate Reaction: Immediately stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[14][16]

  • Sample Preparation: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.[17]

Data Interpretation: The percentage of the compound remaining is plotted against time, and the half-life (t½) and intrinsic clearance (CLint) are calculated.[14]

Half-life (t½)Stability ClassificationImplication
> 30 minutesStableMetabolic instability is unlikely to be the primary issue.
10 - 30 minutesModerately StableMay contribute to poor cellular activity; optimization is recommended.
< 10 minutesUnstableLikely a significant contributor to poor cellular activity; requires optimization.

Part 4: Investigating Efflux Pump-Mediated Resistance

If both permeability and metabolic stability are acceptable, your compound may be a substrate for cellular efflux pumps.

Question: My compound's cellular activity improves in the presence of efflux pump inhibitors like verapamil. What does this mean?

Answer: This is a strong indication that your pyridazinone derivative is a substrate for one or more ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[18] These transporters act as cellular "gatekeepers," actively pumping xenobiotics out of the cell, thereby reducing the intracellular concentration and preventing the compound from reaching its target.[19][20][21]

To confirm this and quantify the extent of efflux, a bidirectional Caco-2 permeability assay is the gold standard.[22] Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semipermeable membrane, differentiate into a polarized monolayer of enterocytes that express various transporters, including P-gp.[18][22]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This assay measures the permeability of a compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials and Reagents:

  • Caco-2 cells

  • Transwell™ inserts (semipermeable supports)

  • Cell culture medium

  • Transport buffer (e.g., Hank's Balanced Salt Solution)

  • Test compounds and control compounds

  • Lucifer yellow for monolayer integrity check

  • LC-MS/MS for quantification

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on Transwell™ inserts and culture for 18-22 days to allow for differentiation and monolayer formation.[18]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[22][23]

  • A-B Permeability: Add the test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[23]

  • B-A Permeability: In a separate set of wells, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.[23]

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours).[18][22]

  • Sampling and Analysis: At the end of the incubation, take samples from both chambers and quantify the compound concentration using LC-MS/MS.

Data Interpretation: The apparent permeability coefficients (Papp) for both directions are calculated. The efflux ratio is then determined:

Efflux Ratio = Papp (B-A) / Papp (A-B)

Efflux RatioInterpretation
< 2No significant active efflux.
> 2The compound is likely a substrate of an efflux pump.[18]

Part 5: Advanced Strategies and Formulation

Question: Medicinal chemistry approaches to improve my compound's properties are not feasible or have failed. Are there other options?

Answer: Yes, formulation strategies can sometimes be employed to enhance the bioavailability of compounds with poor permeability or solubility.[24][25][26] These approaches aim to increase the concentration of the drug at the cell surface or facilitate its transport across the membrane.

Common Formulation Strategies:

  • Lipid-Based Formulations: Incorporating the compound into lipid vehicles such as emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability.[24][25]

  • Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from degradation and enhance its uptake by cells.[25][26]

  • Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the cell membrane.[24]

  • Amorphous Solid Dispersions: Converting a crystalline drug to an amorphous form, often dispersed in a polymer matrix, can significantly increase its solubility and dissolution rate.[25][27]

It's important to note that these are typically more advanced strategies used when medicinal chemistry options have been exhausted, and they may not be suitable for all research applications.

Conclusion

Overcoming the poor cellular activity of pyridazinone derivatives requires a systematic and logical approach. By sequentially evaluating permeability, metabolic stability, and susceptibility to efflux, researchers can diagnose the root cause of the problem and make informed decisions to guide compound optimization. The assays and strategies outlined in this guide provide a robust framework for turning a biochemically potent but cellulary inactive compound into a promising lead for further development.

References

Technical Support Center: Metabolic Stability of 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for investigating the in vitro metabolic stability of 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for your experiments. Our goal is to equip you with the necessary information to conduct robust and reliable metabolic stability studies.

Introduction

This compound belongs to the pyridazinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3] The metabolic stability of a drug candidate is a critical parameter in early drug discovery, as it influences its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.[4][5] This guide will focus on the in vitro assessment of the metabolic fate of this compound, considering its key structural features: a pyridazinone core and a carboxylic acid moiety.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for this compound?

A1: Based on its chemical structure, the compound is susceptible to both Phase I and Phase II metabolic transformations.

  • Phase I Metabolism: The pyridazinone ring, a nitrogen-containing heterocycle, may undergo oxidation mediated by cytochrome P450 (CYP) enzymes or aldehyde oxidase (AO).[6][7][8][9] Oxidation can occur on the heterocyclic ring or any alkyl substituents. AO, a cytosolic enzyme, is known to metabolize aza-heterocycles and should be considered, especially if discrepancies are observed between microsomal and hepatocyte assays.[9][10][11]

  • Phase II Metabolism: The carboxylic acid group is a prime target for glucuronidation, a major metabolic pathway for compounds containing this functional group.[12][13][14] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of a more water-soluble acyl glucuronide metabolite.[12][15]

Q2: Which in vitro systems are most appropriate for studying the metabolic stability of this compound?

A2: The choice of the in vitro system is crucial for a comprehensive metabolic assessment.

  • Liver Microsomes: This subcellular fraction is rich in Phase I enzymes, particularly CYPs.[16][17][18] It is a cost-effective, high-throughput model for initial screening of metabolic stability. However, it lacks the full complement of metabolic enzymes, notably cytosolic enzymes like AO and Phase II enzymes like UGTs (though UGT activity can be assessed with specific cofactors).[9]

  • Hepatocytes: As intact liver cells, hepatocytes contain the full spectrum of Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[19][20][21][22] They are considered the "gold standard" for in vitro metabolic studies and are recommended for a more comprehensive evaluation of the metabolic fate of this compound, especially to capture the contribution of both AO and UGTs.[19][22]

Q3: How can I quantify the parent compound and its potential metabolites?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for these studies.[21][23] Its high sensitivity and selectivity allow for the accurate quantification of the disappearance of the parent compound over time and the identification of metabolites.[23] Method development should focus on optimizing chromatographic separation and mass spectrometric detection for both the parent compound and its predicted metabolites.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
High variability in results between experiments Inconsistent experimental conditions (e.g., temperature, pH, enzyme concentration).[4][24]Standardize all assay parameters. Use the same batch of microsomes or hepatocytes for comparative studies.
Pipetting errors.Calibrate pipettes regularly. Use automated liquid handlers for high-throughput assays.
Compound appears unstable in control incubations (without cofactors) Chemical instability in the assay buffer.Assess compound stability in the assay buffer at 37°C without enzymes or cofactors. Adjust buffer pH or composition if necessary.
Non-enzymatic degradation.Investigate potential for hydrolysis or oxidation under the assay conditions.
Faster than expected metabolism in hepatocytes compared to microsomes Significant contribution from cytosolic enzymes (e.g., Aldehyde Oxidase).[9]Consider performing assays with liver S9 fractions, which contain both microsomal and cytosolic enzymes. Use specific AO inhibitors to confirm its involvement.
Dominant Phase II metabolism (e.g., glucuronidation).[12]Analyze for the formation of glucuronide conjugates in hepatocyte incubations using LC-MS/MS.
Difficulty in predicting in vivo clearance from in vitro data Discrepancies between in vitro systems and the in vivo environment.[4]Integrate data from multiple in vitro models (microsomes, hepatocytes). Account for plasma protein binding and potential extrahepatic metabolism.
Species differences in metabolism.[10]Conduct studies using microsomes or hepatocytes from multiple species (e.g., human, rat, mouse, dog) to assess interspecies variability.[19]

Experimental Protocols

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate the metabolic stability of a compound in the presence of Phase I enzymes.[16][17]

Materials:

  • Pooled liver microsomes (from human or other species)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile with an internal standard for reaction termination and sample processing

Procedure:

  • Preparation: Thaw liver microsomes and other reagents on ice. Prepare working solutions of the test compound and positive controls by diluting the stock solutions in the assay buffer.

  • Incubation: In a 96-well plate, combine the phosphate buffer, MgCl₂, and microsomal suspension. Pre-incubate at 37°C for 5-10 minutes.

  • Initiation: Start the reaction by adding the NADPH regenerating system. For control incubations without metabolism, add buffer instead of the NADPH system.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.[25]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the remaining concentration of the parent compound.[26]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability by including both Phase I and Phase II enzymes.[19][20][27]

Materials:

  • Cryopreserved hepatocytes (from human or other species)

  • Williams' Medium E or similar hepatocyte culture medium

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds

  • Acetonitrile with an internal standard

Procedure:

  • Cell Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability and density. Dilute the hepatocyte suspension to the desired concentration (e.g., 0.5-1.0 x 10⁶ cells/mL) in pre-warmed incubation medium.[27]

  • Incubation: Add the hepatocyte suspension to a 96-well plate and pre-incubate at 37°C in a humidified incubator with 5% CO₂.

  • Initiation: Add the test compound and positive controls to the wells to start the metabolic reaction.

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and add them to ice-cold acetonitrile with an internal standard to terminate the reaction.[21][22]

  • Sample Processing: Vortex and centrifuge the samples to precipitate proteins and cell debris.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the parent compound.

Data Analysis and Interpretation

The rate of disappearance of the parent compound follows first-order kinetics. The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the linear regression line represents the elimination rate constant (k).

From the elimination rate constant, the following parameters can be calculated:

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint): This is a measure of the metabolic activity of the liver enzymes towards the compound. The calculation depends on the assay system (e.g., for hepatocytes, CLint is expressed as µL/min/10⁶ cells).

Visualizing Experimental Workflows

Metabolic_Stability_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Test_Compound Test Compound (this compound) Incubation Incubation at 37°C with Cofactors Test_Compound->Incubation In_Vitro_System In Vitro System (Microsomes or Hepatocytes) In_Vitro_System->Incubation Time_Points Sampling at Multiple Time Points Incubation->Time_Points Quenching Reaction Quenching (Acetonitrile + IS) Time_Points->Quenching LC_MSMS LC-MS/MS Analysis Quenching->LC_MSMS Data_Processing Data Processing (% Remaining vs. Time) LC_MSMS->Data_Processing Parameter_Calculation Calculation of t½ and CLint Data_Processing->Parameter_Calculation

Caption: General workflow for in vitro metabolic stability assays.

Potential_Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Oxidation Oxidized Metabolites Parent->Oxidation Oxidation Glucuronide Acyl Glucuronide Conjugate Parent->Glucuronide Glucuronidation CYP450 CYP450 Enzymes CYP450->Oxidation AO Aldehyde Oxidase (AO) AO->Oxidation UGT UGT Enzymes UGT->Glucuronide

Caption: Potential metabolic pathways for the target compound.

References

Validation & Comparative

A Comparative Analysis for Drug Development Professionals: 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid Derivatives versus Allopurinol as Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Mechanism, Efficacy, and Experimental Protocols

In the landscape of therapeutic interventions for hyperuricemia and gout, Allopurinol has long been the cornerstone of treatment. However, the quest for novel agents with improved efficacy and safety profiles is a perpetual driver of drug discovery. This guide provides a detailed comparative analysis of a promising class of compounds, derivatives of 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid, against the benchmark inhibitor, Allopurinol. This document is intended for researchers, scientists, and drug development professionals, offering an objective look at the available data, from mechanism of action to in vitro and in vivo performance, supplemented with detailed experimental protocols.

Introduction: The Clinical Context and the Molecular Target

Hyperuricemia, an excess of uric acid in the blood, is a metabolic disorder that can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.[1] The primary therapeutic strategy for managing chronic gout is to lower the production of uric acid. The key enzyme in the final two steps of purine catabolism, which culminates in the production of uric acid, is xanthine oxidase (XO).[2] By inhibiting this enzyme, the synthesis of uric acid is effectively reduced.

Allopurinol , a purine analog, has been the most widely used xanthine oxidase inhibitor for decades.[3] It is a prodrug that is metabolized to its active form, oxypurinol, which is a potent inhibitor of xanthine oxidase.[4] In recent years, research has focused on identifying novel, non-purine scaffolds for XO inhibition to potentially mitigate some of the side effects associated with Allopurinol. One such scaffold that has garnered interest is the pyridazinone core, with derivatives of This compound emerging as potential xanthine oxidase inhibitors.[5]

Mechanism of Action: A Tale of Two Inhibitors

Both Allopurinol and the derivatives of this compound exert their therapeutic effect by inhibiting xanthine oxidase. However, their molecular interactions with the enzyme's active site may differ.

Allopurinol acts as a substrate for xanthine oxidase, which hydroxylates it to form oxypurinol. Oxypurinol then binds tightly to the molybdenum-pterin center in the active site of the reduced form of the enzyme, leading to its inhibition.[4] This strong interaction is responsible for the long-lasting therapeutic effect of Allopurinol.

Derivatives of this compound are being investigated as non-purine competitive inhibitors of xanthine oxidase.[5] Molecular docking studies suggest that these compounds can fit into the active site of the enzyme and interact with key amino acid residues, thereby preventing the binding of the natural substrates, hypoxanthine and xanthine. The Lineweaver-Burk plot analysis of some derivatives indicates a mixed-type inhibition.[6]

Xanthine_Oxidase_Inhibition cluster_Purine_Catabolism Purine Catabolism Pathway cluster_Inhibitors Inhibitors Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Allopurinol Allopurinol Xanthine Oxidase Xanthine Oxidase Allopurinol->Xanthine Oxidase Inhibits 3-Oxo-2,3-dihydropyridazine-4-carboxylic_acid_derivatives 3-Oxo-2,3-dihydropyridazine-4-carboxylic_acid_derivatives 3-Oxo-2,3-dihydropyridazine-4-carboxylic_acid_derivatives->Xanthine Oxidase Inhibits

Caption: Inhibition of the purine degradation pathway by Xanthine Oxidase Inhibitors.

Head-to-Head Comparison: In Vitro Efficacy

The primary metric for comparing the potency of enzyme inhibitors in vitro is the half-maximal inhibitory concentration (IC50). It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Compound/DerivativeTargetIC50 Value (µM)Reference(s)
Allopurinol Xanthine Oxidase0.21 - 26.13 (variability in literature)[6]
3-Oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivative (Compound 1s) Xanthine Oxidase0.21[6]
Other Pyridazine Derivatives Xanthine OxidaseMicromolar to nanomolar range[2][5]

In Vivo Efficacy and Safety Profile: A Look at the Broader Picture

While in vitro data provides a valuable initial assessment, the ultimate utility of a drug candidate depends on its in vivo performance and safety.

Allopurinol has a well-established in vivo efficacy profile. In animal models of hyperuricemia, oral administration of Allopurinol significantly reduces serum uric acid levels.[7][8] Clinically, a single daily dose of 300 mg is effective in lowering serum urate levels in patients with gout.[9]

The safety profile of Allopurinol is also well-documented. Common side effects are generally mild and can include skin rash, nausea, and diarrhea.[10][11][12] However, a rare but serious adverse effect is Allopurinol hypersensitivity syndrome (AHS), which can be life-threatening.[4] Patients of certain ethnic backgrounds with the HLA-B*5801 allele are at a higher risk of developing AHS.[4]

Data on the in vivo efficacy and safety of This compound derivatives as xanthine oxidase inhibitors is still emerging. While some pyridazinone derivatives have been investigated for other pharmacological activities and have shown potential anti-inflammatory and analgesic effects with reduced ulcerogenic potential compared to some NSAIDs, specific in vivo studies focusing on their uric acid-lowering effects and long-term safety are less prevalent in the public domain.[13] One study on pyridazinobenzylpiperidine derivatives as monoamine oxidase inhibitors showed that lead compounds were able to penetrate the blood-brain barrier, suggesting good bioavailability for some members of this chemical class.[14]

It is also worth noting that derivatives of 3-oxo-2,3-dihydropyridazine have been explored for other therapeutic applications, including as ITK inhibitors for T-cell leukemia and as AHR inhibitors for cancer treatment, highlighting the diverse biological activities of this scaffold.[15][16] This could imply the potential for off-target effects that would need to be carefully evaluated during drug development.

Experimental Protocols: A Guide for Comparative Studies

For researchers aiming to conduct their own comparative studies, the following is a standardized protocol for an in vitro xanthine oxidase inhibition assay.

In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the IC50 value of a test compound against xanthine oxidase.

Principle: The assay measures the activity of xanthine oxidase by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine. The inhibitory effect of a test compound is quantified by measuring the reduction in the rate of uric acid formation.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Allopurinol (positive control)

  • Test compound (e.g., this compound derivative)

  • Potassium phosphate buffer (50-100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

    • Prepare a stock solution of xanthine in the same buffer.

    • Prepare stock solutions of the test compound and Allopurinol in DMSO. Further dilute with buffer to achieve a range of desired concentrations.

  • Assay Setup (in a 96-well plate):

    • Blank: 100 µL of buffer.

    • Control (No Inhibitor): 50 µL of buffer, 25 µL of xanthine oxidase solution, and 25 µL of vehicle (DMSO in buffer).

    • Test Compound: 50 µL of buffer, 25 µL of xanthine oxidase solution, and 25 µL of the test compound at various concentrations.

    • Positive Control: 50 µL of buffer, 25 µL of xanthine oxidase solution, and 25 µL of Allopurinol at various concentrations.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add 100 µL of the xanthine solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 295 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound and Allopurinol using the formula: % Inhibition = [ (RateControl - RateSample) / RateControl ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Xanthine_Oxidase_Assay_Workflow cluster_Preparation Preparation cluster_Execution Assay Execution cluster_Analysis Data Analysis Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) Pipette Pipette into 96-well Plate (Buffer, Inhibitor/Vehicle, Enzyme) Prepare_Reagents->Pipette Pre-incubate Pre-incubate at 25°C for 15 min Pipette->Pre-incubate Initiate_Reaction Initiate Reaction (Add Xanthine Substrate) Pre-incubate->Initiate_Reaction Kinetic_Measurement Kinetic Measurement (Read Absorbance at 295 nm) Initiate_Reaction->Kinetic_Measurement Calculate_Rate Calculate Reaction Rate (ΔAbs/min) Kinetic_Measurement->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro Xanthine Oxidase inhibition assay.

Conclusion and Future Directions

The comparison between derivatives of this compound and Allopurinol reveals a promising new frontier in the development of xanthine oxidase inhibitors. The pyridazinone scaffold has demonstrated the potential to yield compounds with potent in vitro inhibitory activity, in some cases surpassing that of the established drug, Allopurinol.

However, for these promising candidates to progress in the drug development pipeline, a significant amount of further research is required. Key future directions should include:

  • In Vivo Efficacy Studies: Robust animal models of hyperuricemia are needed to confirm the uric acid-lowering effects of the most potent pyridazinone derivatives.

  • Comprehensive Safety and Toxicology Profiling: Thorough evaluation of the short-term and long-term safety of these compounds is paramount, including assessment for potential off-target effects and hypersensitivity reactions.

  • Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives is crucial for optimizing dosing regimens and predicting their behavior in humans.

  • Head-to-Head Clinical Trials: Ultimately, well-designed clinical trials will be necessary to definitively compare the efficacy and safety of a lead pyridazinone-based candidate against Allopurinol in patients with hyperuricemia and gout.

References

A Senior Application Scientist's Guide to Validating Novel Pyridazinone Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Rigorous Mechanism of Action Validation

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, the pyridazinone scaffold has emerged as a promising chemical starting point for targeting a range of diseases, from inflammatory disorders to oncology.[1][2][3] Novel pyridazinone inhibitors are continuously being developed, holding the potential for increased potency and selectivity. However, the journey from a promising hit compound to a viable clinical candidate is contingent upon a rigorous and unequivocal validation of its mechanism of action (MoA).[4][5][6]

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the MoA of a novel pyridazinone inhibitor. We will move beyond a simple checklist of experiments and instead delve into the causal logic behind a multi-tiered validation strategy. To provide a practical context, we will follow the journey of a hypothetical novel pyridazinone inhibitor, PY-2025 , designed as a selective inhibitor of the p38α mitogen-activated protein kinase (MAPK), a key regulator of stress and inflammatory responses.[7][8][9][10]

We will compare PY-2025 against two alternatives:

  • Alternative A: A well-characterized, clinical-stage p38α inhibitor with a different chemical scaffold (e.g., a pyrazole urea-based compound).[11]

  • Alternative B: A known promiscuous kinase inhibitor that also shows activity against p38α, serving to highlight the importance of selectivity.

The core principle of this guide is to build a self-validating experimental narrative, where each step logically informs the next, culminating in a high-confidence MoA model for our novel compound.

The Biological Context: p38α MAPK Signaling

The p38 MAPK pathway is a critical signaling cascade that responds to environmental stresses and inflammatory cytokines.[7][9][12] Activation of this pathway, through a series of upstream kinases, results in the phosphorylation of p38α at specific threonine and tyrosine residues (Thr180/Tyr182).[9] Activated p38α then phosphorylates its own downstream targets, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[7][10] Dysregulation of this pathway is implicated in numerous inflammatory diseases, making p38α a compelling therapeutic target.[3][13]

p38_Pathway cluster_extracellular cluster_intracellular Stress Stress Stimuli (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 phosphorylates p38 p38α MAPK MKK3_6->p38 phosphorylates p_p38 Phospho-p38α (Thr180/Tyr182) p38->p_p38 Activation Downstream Downstream Substrates (e.g., ATF2, MAPKAPK2) p_p38->Downstream phosphorylates Inflammation Inflammatory Response (Cytokine Production) Downstream->Inflammation PY2025 PY-2025 Inhibitor PY2025->p38 inhibits Validation_Workflow Phase1 Phase 1: Biochemical Potency & Selectivity Phase2 Phase 2: Cellular Target Engagement Phase1->Phase2 Confirms in-cell binding Phase3 Phase 3: Pathway Modulation Phase2->Phase3 Links binding to pathway Phase4 Phase 4: Functional Cellular Outcome Phase3->Phase4 Links pathway to function Conclusion High-Confidence MoA Model Phase4->Conclusion

References

Kinase Selectivity Profiling of the 3-Oxo-2,3-dihydropyridazine Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the pursuit of kinase inhibitors with exquisite selectivity remains a paramount challenge. The human kinome, comprising over 500 kinases, presents a complex network of signaling pathways that, when dysregulated, can drive numerous diseases, most notably cancer. The promiscuous inhibition of off-target kinases can lead to unforeseen toxicities and diminish the therapeutic window of a potential drug candidate. Therefore, the early and comprehensive assessment of a compound's kinase selectivity is a critical step in its development.

This guide provides an in-depth analysis of the kinase selectivity profile of compounds derived from the 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid scaffold. While direct kinase profiling data for the parent molecule is not extensively available in the public domain, its derivatives have emerged as a promising chemotype for the development of selective kinase inhibitors.[1][2] This guide will, therefore, focus on the kinase selectivity of these derivatives, presenting a comparative analysis against established kinase inhibitors to highlight the potential of this chemical scaffold. We will delve into the experimental methodologies for kinase selectivity profiling and discuss the structural activity relationships (SAR) that govern the selectivity of these emerging inhibitors.

The Importance of Kinase Selectivity Profiling

The rationale behind extensive kinase selectivity profiling is twofold:

  • On-Target Potency and Efficacy: A primary objective is to ensure that a drug candidate potently inhibits its intended kinase target. High-affinity binding is a prerequisite for effective modulation of the target pathway at therapeutic concentrations.

  • Off-Target Liability and Safety: Equally important is the identification of unintended kinase interactions. Inhibition of off-target kinases can lead to a range of adverse effects, from mild side effects to severe, dose-limiting toxicities. Early identification of these liabilities allows for medicinal chemistry efforts to mitigate them or, if necessary, to terminate the development of a compound with an unfavorable safety profile.

Experimental Workflow for Kinase Selectivity Profiling

A robust and reliable experimental workflow is essential for generating high-quality kinase selectivity data. The following outlines a standard, multi-stage approach for profiling a novel chemical entity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Cellular Confirmation cluster_3 Outcome A Compound Synthesis & Purification B Single-Dose Kinase Panel (e.g., 1 µM) A->B C Data Analysis: % Inhibition B->C D Dose-Response Assays (e.g., 10-point curve) C->D Hits with >50% inhibition E IC50 Determination for Active Hits D->E F Cell-Based Target Engagement Assays E->F Potent hits selected G Western Blot for Downstream Signaling F->G H Selectivity Profile & SAR Analysis G->H

Caption: A typical workflow for kinase inhibitor selectivity profiling.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method for quantifying kinase activity and inhibition, which relies on the detection of ADP produced during the kinase reaction.

  • Kinase Reaction Preparation:

    • In a 384-well plate, add 2.5 µL of a 4X solution of the test compound (e.g., a derivative of 3-Oxo-2,3-dihydropyridazine) in kinase buffer.

    • Add 2.5 µL of a 4X solution of the target kinase and substrate/ATP mixture in kinase buffer.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase Selectivity of 3-Oxo-2,3-dihydropyridazine Derivatives

Recent studies have explored the potential of the 3-oxo-2,3-dihydropyridazine scaffold as a template for designing selective kinase inhibitors. Notably, derivatives of this scaffold have shown promising activity against Interleukin-2-inducible T-cell kinase (ITK), a key regulator of T-cell signaling.[1][2]

Comparative Selectivity Profile: ITK Inhibitors

The following table compares the in vitro kinase inhibition data for two representative 3-oxo-2,3-dihydropyridazine derivatives, Compound 9 and Compound 22 , with the established BTK/ITK inhibitor, Ibrutinib .[1][2][3][4]

CompoundTarget KinaseIC50 (µM)Off-Target KinaseIC50 (µM)Selectivity (Off-Target/Target)
Compound 9 ITK0.87BTK> 50> 57-fold
Compound 22 ITK0.19BTKPartial InhibitionReduced Selectivity
Ibrutinib BTK0.0005ITK0.0033~6.6-fold (BTK over ITK)

Analysis:

  • Compound 9 , a derivative of the 3-oxo-2,3-dihydropyridazine scaffold, demonstrates selective inhibition of ITK with an IC50 of 0.87 µM.[1][2] Importantly, it shows no significant inhibition of the closely related Bruton's tyrosine kinase (BTK) at concentrations up to 50 µM, indicating a high degree of selectivity.[1][2]

  • Compound 22 , another derivative, exhibits greater potency against ITK (IC50 = 0.19 µM) but at the cost of reduced selectivity, as it also shows partial inhibition of BTK.[1][2] This highlights the delicate balance between potency and selectivity in drug design.

  • Ibrutinib , a clinically approved covalent inhibitor, is highly potent against its primary target, BTK. However, it also inhibits ITK with only a ~6.6-fold lower potency, which can contribute to its therapeutic effects but also to potential off-target effects.[3][4]

The data suggests that the 3-oxo-2,3-dihydropyridazine scaffold is a viable starting point for developing highly selective ITK inhibitors. The selectivity of Compound 9 for ITK over BTK is a significant finding, as both are members of the Tec family of kinases and share structural similarities.

Emerging Targets: EGFR and CDK-2

Further research has indicated that other derivatives of the pyridazine and pyrazolo-pyridazine core structures may target other kinase families, including the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2).[5][6][7] While a detailed selectivity profile across the kinome is not yet available for these compounds, their initial identification as inhibitors of these key cancer-related kinases warrants further investigation.

For comparison, the table below shows the kinase selectivity of Erlotinib , a well-characterized EGFR inhibitor, and BI-D1870 , a less selective kinase inhibitor.

CompoundPrimary Target(s)IC50 (nM)Key Off-TargetsIC50 (nM)
Erlotinib EGFR~2Other ErbB family membersVaries
BI-D1870 RSK1/2/3/415-31PLK1, Aurora B, GSK3β100 - 1000s

Analysis:

  • Erlotinib is a selective EGFR inhibitor, a crucial target in non-small cell lung cancer.[8][9] Its selectivity for EGFR over other kinases is a key factor in its therapeutic efficacy.

  • BI-D1870 , in contrast, is an inhibitor of the p90 ribosomal S6 kinase (RSK) family but also inhibits other kinases like PLK1 and Aurora B at higher concentrations.[10][11][12] This broader activity profile makes it a useful tool for research but highlights the challenges in achieving high selectivity.

Structure-Activity Relationship (SAR) and Future Directions

The initial studies on 3-oxo-2,3-dihydropyridazine derivatives have provided valuable insights into their SAR. For instance, the substitution pattern on the pyridazine ring and the nature of the appended side chains appear to be critical determinants of both potency and selectivity.[1][2]

G cluster_0 Core Scaffold cluster_1 SAR Exploration cluster_2 Desired Outcomes A 3-Oxo-2,3-dihydropyridazine B Substitution at R1 A->B Impacts Potency C Substitution at R2 A->C Modulates Selectivity D Modification of the core ring A->D Potential for new targets E Increased Potency B->E F Enhanced Selectivity C->F G Novel Kinase Targets D->G

Caption: A simplified representation of the Structure-Activity Relationship (SAR) exploration for the 3-oxo-2,3-dihydropyridazine scaffold.

Future efforts in developing inhibitors based on this scaffold will likely focus on:

  • Comprehensive Kinome Screening: Profiling lead compounds against large panels of kinases (e.g., >400 kinases) to obtain a global view of their selectivity.

  • Structure-Based Design: Utilizing X-ray crystallography or cryo-electron microscopy to understand the binding mode of these inhibitors in the kinase active site, enabling rational design of more potent and selective analogs.

  • Cellular and In Vivo Studies: Validating the on-target activity and selectivity in cellular models and subsequently in preclinical animal models to assess therapeutic potential and potential toxicities.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel and selective kinase inhibitors. The demonstrated selectivity of its derivatives for ITK over the closely related BTK highlights the potential for fine-tuning the inhibitor-kinase interaction to achieve a desirable off-target profile. While further research is needed to fully elucidate the kinome-wide selectivity of this chemical class and to explore its potential against other kinase targets like EGFR and CDK-2, the initial findings are highly encouraging. The systematic application of the rigorous kinase selectivity profiling workflows described in this guide will be instrumental in advancing these promising compounds towards the clinic.

References

The Discerning Eye: A Guide to Cross-Reactivity Profiling of Pyridazinone-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and drug development professionals, the pyridazinone scaffold represents a versatile and promising starting point for the design of potent kinase inhibitors.[1] This heterocyclic core is a recurring motif in compounds targeting a wide array of kinases and other enzymes, demonstrating its significant therapeutic potential.[2][3] However, the very structural features that make pyridazinones effective can also lead to off-target interactions, a critical consideration in the development of safe and effective therapeutics.

This guide provides an in-depth look at the methodologies used to assess the cross-reactivity of pyridazinone-based compounds. We will delve into the "why" and "how" of selectivity profiling, moving beyond mere protocol recitation to explain the scientific rationale behind experimental choices. By understanding these principles, researchers can design more effective screening cascades, interpret data with greater nuance, and ultimately, develop more selective and potent drug candidates.

The Imperative of Selectivity: Why Cross-Reactivity Matters

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[4] Consequently, a small molecule designed to inhibit one kinase may inadvertently interact with dozens of others, leading to a range of off-target effects.[4] These unintended interactions can result in cellular toxicity or unforeseen pharmacological effects, jeopardizing the therapeutic window of a drug candidate. Therefore, a thorough understanding of a compound's selectivity profile is not just an academic exercise but a crucial step in preclinical development.

This guide will focus on three key experimental pillars for assessing the cross-reactivity and target engagement of pyridazinone-based compounds:

  • Biochemical Kinase Assays: To quantify the inhibitory activity against a broad panel of purified kinases.

  • Competitive Binding Assays: To measure the direct interaction of a compound with the kinase active site.

  • Cellular Target Engagement Assays: To confirm that the compound binds to its intended target within the complex environment of a living cell.

Comparative Cross-Reactivity Profiles of Pyridazinone-Based Kinase Inhibitors

While a comprehensive, publicly available kinome-wide scan of a single, extensive series of pyridazinone derivatives is limited, we can draw valuable insights from published data on specific pyridazinone-based inhibitors. The following tables summarize the selectivity profiles of representative compounds from the literature, illustrating the on-target potency and off-target interactions that are critical to evaluate.

Table 1: Selectivity Profile of a Pyrido-pyridazinone-Based FER Tyrosine Kinase Inhibitor (Compound 17c) [5][6]

Kinase TargetPercent Inhibition at 200 nMKinase Family
FER (Primary Target) >90% (Implied) Tyrosine Kinase
ALK>90%Tyrosine Kinase
FLT3>90%Tyrosine Kinase
PTK2B>90%Tyrosine Kinase
SYK>90%Tyrosine Kinase
CHEK2>90%Serine/Threonine Kinase
TSSK1B>90%Serine/Threonine Kinase
LTK>90%Tyrosine Kinase
Numerous other kinases<90%Various

Note: This table is compiled from data presented in the referenced publication. The primary target inhibition is inferred from the context of the study. The data highlights that even an optimized inhibitor can retain activity against a small number of off-target kinases.

Table 2: Selectivity of a Pyridazinone-Based c-Met Kinase Inhibitor (MSC2156119) [7][8]

Kinase TargetIC50 (nM)Comment
c-Met (Primary Target) <10 Potent and selective inhibition.
Panel of 284 other kinases>1000High selectivity against a broad kinase panel.

Note: This table is based on data indicating high selectivity for c-Met against a large panel of kinases, as described in the source.

Table 3: Cross-Reactivity of a Pyridazinone-Based C-Terminal Src Kinase (CSK) Inhibitor

Kinase TargetIC50 (nM)Selectivity Comment
CSK (Primary Target) Potent (low nM) Designed target.
LCKNot significantly inhibitedHigh selectivity over the closely related LCK was a key optimization goal.

Note: This table summarizes the findings of a study focused on developing CSK inhibitors with high selectivity against the closely related kinase LCK.

These examples underscore the importance of broad-panel screening to identify potential off-target liabilities and guide the optimization of inhibitor selectivity.

Methodologies for Assessing Cross-Reactivity and Target Engagement

A multi-pronged approach is essential for a comprehensive understanding of a compound's selectivity. Below are detailed protocols and the rationale for three widely used assays.

Biochemical Kinase Profiling: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. This allows for the measurement of kinase activity and, consequently, the inhibitory effect of a compound. Its high sensitivity and broad applicability make it a workhorse for kinase inhibitor profiling.

Experimental Rationale: By screening a compound against a large panel of purified kinases, researchers can obtain a broad overview of its selectivity. The IC50 values generated provide a quantitative measure of potency against each kinase, allowing for direct comparison and the identification of potential off-target interactions.

Detailed Protocol: ADP-Glo™ Kinase Assay

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified kinases and their respective substrates

  • Pyridazinone-based test compounds

  • Kinase reaction buffer

  • White, opaque 384-well plates

  • Multichannel pipettes or liquid handling system

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyridazinone-based test compounds in the appropriate kinase reaction buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound dilution.

    • Add 2.5 µL of a 2X kinase/substrate mixture to each well to initiate the reaction. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for the desired reaction time (typically 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.

Competitive Binding Assays: TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based competitive binding assays provide a direct measure of a compound's ability to displace a fluorescently labeled tracer from the ATP-binding site of a kinase. This method is independent of enzyme activity and can be used for both active and inactive kinases.

Experimental Rationale: This assay directly confirms that the inhibitor binds to the intended active site. It is a powerful tool for ruling out non-specific inhibition and for understanding the mechanism of action. The dissociation constant (Kd) or IC50 values obtained from this assay are often complementary to the data from activity-based assays.

Detailed Protocol: TR-FRET Competitive Binding Assay

Materials:

  • Tagged kinase (e.g., GST- or His-tagged)

  • Lanthanide-labeled antibody specific for the tag (e.g., Eu-anti-GST)

  • Fluorescently labeled tracer known to bind the kinase active site

  • Pyridazinone-based test compounds

  • Assay buffer

  • Low-volume 384-well plates

  • TR-FRET-capable plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyridazinone-based test compounds in the assay buffer.

  • Assay Setup:

    • In a 384-well plate, add 5 µL of the test compound dilution.

    • Add 5 µL of a 2X mixture of the tagged kinase and the lanthanide-labeled antibody.

    • Add 5 µL of a 2X solution of the fluorescent tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percent displacement of the tracer by the test compound and calculate the IC50 values from the dose-response curve.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying that a compound binds to its intended target within the complex milieu of a living cell. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Rationale: Positive results in biochemical and binding assays do not guarantee that a compound will engage its target in a cellular context, where factors like cell permeability and efflux pumps come into play. CETSA provides direct evidence of target engagement in a more physiologically relevant setting.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and reagents

  • Pyridazinone-based test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target kinase

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with the pyridazinone-based compound or vehicle control at the desired concentration and for the appropriate duration.

  • Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures using a thermal cycler (e.g., 40-70°C for 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze the protein levels of the target kinase by Western blotting.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualizing the Workflow and Data Interpretation

To conceptualize the process of kinase inhibitor profiling and the assessment of selectivity, the following diagrams illustrate a typical workflow and the concept of a kinome tree.

Kinase_Inhibitor_Profiling_Workflow cluster_0 Initial Screening cluster_1 Selectivity Profiling cluster_2 Cellular Validation A Pyridazinone Compound Library B Primary Target Kinase Assay (e.g., ADP-Glo) A->B C Identify Potent Hits B->C D Broad Kinase Panel Screen (e.g., >100 kinases) C->D E Competitive Binding Assay (e.g., TR-FRET) C->E F Analyze Cross-Reactivity Data D->F E->F G Cellular Target Engagement (CETSA®) F->G H Cell-Based Functional Assays (e.g., p-substrate levels) F->H I Confirm On-Target Activity & Selectivity G->I H->I J Optimized Lead Candidate I->J Lead Optimization

Caption: Kinase inhibitor profiling workflow.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Oxo-2,3-dihydropyridazine-4-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridazine ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an attractive component in the design of novel therapeutics.[1] Among its many derivatives, the 3-oxo-2,3-dihydropyridazine core has emerged as a particularly promising chemotype, with analogs demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[2][3]

This guide provides a comparative analysis of the in vitro and in vivo efficacy of 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid and its structurally related analogs. We will delve into specific therapeutic applications, supported by experimental data, to illustrate the compound's performance against various biological targets. Furthermore, we will explore the critical transition from laboratory assays to preclinical animal models, a pivotal step in the drug discovery pipeline that is often fraught with challenges. By examining both the successes and the knowledge gaps, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound class and its therapeutic potential.

Part 1: In Vitro Efficacy Assessment: Targeting Cellular Pathways

The initial evaluation of any potential drug candidate relies on robust in vitro assays. These controlled laboratory experiments are essential for determining a compound's direct effect on a specific molecular target, be it an enzyme or a cellular receptor, and for assessing its potency and selectivity. The 3-oxo-2,3-dihydropyridazine scaffold has been successfully modified to target a range of proteins implicated in disease.

Case Study: Inhibition of Interleukin-2-inducible T-cell Kinase (ITK)

Recent research has identified novel 3-oxo-2,3-dihydropyridazine derivatives as potent inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in T-cell signaling.[2][4] Dysregulation of ITK is implicated in T-cell malignancies and autoimmune disorders, making it a high-value therapeutic target.[2][4]

A study focused on developing a library of these derivatives for the treatment of T-cell leukemia provides a clear example of in vitro evaluation.[3] The cytotoxicity of synthesized compounds was assessed against a panel of cancer cell lines with varying ITK expression levels, as well as non-cancerous cells to determine a therapeutic index.

Experimental Data Summary: Cytotoxicity of 3-Oxo-2,3-dihydropyridazine Derivatives

CompoundCell Line (ITK-Expressing)IC₅₀ (µM)Cell Line (Non-Cancerous Fibroblast)Therapeutic Index (TI)
Compound 9 Jurkat37.61BJ>1.33
CCRF-CEM19.5MRC-5>1.55
Compound 10 Jurkat40.33BJ / MRC-5Lower than Cmpd. 9
CCRF-CEM20.78BJ / MRC-5Lower than Cmpd. 9
Compound 22 Jurkat19.20 - 30.50BJ / MRC-5Strongest from scaffold 2

Data synthesized from a study on novel ITK inhibitors. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro. A higher Therapeutic Index (TI) suggests greater selectivity for cancer cells over healthy cells.[3]

The causality behind this experimental design is clear: by testing against both ITK-positive (Jurkat, CCRF-CEM) and non-cancerous cell lines (BJ, MRC-5), researchers can quantify the compound's selective toxicity, a critical parameter for any potential chemotherapy.[3] Compound 9 emerged as a promising candidate due to its favorable therapeutic index.[3]

Case Study: Inhibition of Xanthine Oxidase (XO)

In a different therapeutic context, derivatives of this compound have been designed and synthesized as inhibitors of xanthine oxidase (XO), an enzyme involved in the pathogenesis of gout.[5]

In vitro enzymatic assays were conducted to determine the inhibitory potency of these compounds. Most of the tested derivatives exhibited potency in the micromolar range, demonstrating their ability to directly engage and inhibit the target enzyme.[5] For comparison, established XO inhibitors like febuxostat and allopurinol were used as standard controls, a crucial step for validating the assay and benchmarking the performance of the new compounds.[5] Molecular docking studies further supported these findings by predicting a favorable binding interaction within the active site of the XO enzyme.[5]

Experimental Workflow: In Vitro Screening

The following diagram illustrates a generalized workflow for the initial in vitro screening of a compound library, such as the one developed for the ITK inhibitors.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity Compound_Library Compound Library (e.g., Pyridazine Derivatives) Primary_Assay High-Throughput Screening (e.g., Cell Viability Assay) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Compounds showing >50% inhibition) Primary_Assay->Hit_Identification Dose_Response IC₅₀ Determination (Serial Dilution) Hit_Identification->Dose_Response Validate Hits Selectivity_Panel Selectivity Profiling (Target vs. Off-Target Cells) Hit_Identification->Selectivity_Panel Assess Specificity Lead_Candidate Lead Candidate Selection (Potent & Selective) Dose_Response->Lead_Candidate Selectivity_Panel->Lead_Candidate

Caption: A generalized workflow for in vitro compound screening.

Protocol: In Vitro Cytotoxicity (MTT/MTS) Assay

This protocol describes a standard method for assessing the cytotoxic effects of a compound on a cell line.

  • Cell Seeding:

    • Action: Plate cells (e.g., Jurkat) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Rationale: This density ensures cells are in the logarithmic growth phase during the experiment, providing a reliable measure of proliferation.

  • Incubation:

    • Action: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Rationale: Allows cells to adhere and recover from plating before drug exposure.

  • Compound Treatment:

    • Action: Prepare serial dilutions of the test compound (e.g., 3-oxo-2,3-dihydropyridazine derivative) in culture medium. Add 100 µL of each concentration to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Rationale: A dose-response curve is necessary to calculate the IC₅₀. The vehicle control ensures that the solvent used to dissolve the compound does not have a toxic effect on its own.

  • Drug Incubation:

    • Action: Incubate the plate for an additional 48-72 hours.

    • Rationale: The incubation period must be long enough for the compound to exert its antiproliferative or cytotoxic effects.

  • Viability Assessment:

    • Action: Add 20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours.

    • Rationale: Viable cells with active metabolism convert the tetrazolium salt (MTT/MTS) into a colored formazan product.

  • Data Acquisition:

    • Action: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).

    • Rationale: The amount of color produced is directly proportional to the number of viable cells. Data is then used to plot a dose-response curve and calculate the IC₅₀.

Part 2: In Vivo Efficacy: From the Bench to Preclinical Models

While in vitro data is foundational, it cannot predict a compound's behavior in a complex living organism. In vivo studies are indispensable for evaluating a drug's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety profile.

Case Study: Models of Endometriosis

The parent compound, this compound, has been shown to be an effective treatment for endometriosis in rat and mouse models.[6] This condition is characterized by the growth of endometrial-like tissue outside the uterus, often causing chronic pain and inflammation. The compound's anti-inflammatory properties, potentially through the inhibition of prostaglandin E2 and nitric oxide production, are believed to contribute to its efficacy in this context.[6]

A typical preclinical study would involve surgically inducing endometriosis in rodents, followed by a period of treatment with the test compound. The primary endpoint would be a quantitative measure of the reduction in lesion size and weight compared to a vehicle-treated control group.

The In Vitro-In Vivo Correlation Challenge

The transition from a promising in vitro result to a successful in vivo outcome is a major hurdle in drug development. The very studies that identified potent ITK inhibitors in vitro explicitly acknowledge the need for subsequent in vivo evaluation to assess metabolic stability and efficacy.[3][4] A compound that is highly potent in a petri dish may fail in an animal model for several reasons:

  • Poor Bioavailability: The drug is not effectively absorbed into the bloodstream.

  • Rapid Metabolism: The liver rapidly breaks down the drug into inactive metabolites.

  • Toxicity: The drug causes unforeseen adverse effects in the whole organism.

  • Poor Tissue Distribution: The drug does not reach the target tissue in sufficient concentrations.

Experimental Workflow: In Vivo Efficacy Study

The diagram below outlines a standard workflow for an in vivo study using a rodent model.

G cluster_0 Phase 1: Model Development & Dosing cluster_1 Phase 2: Monitoring & Endpoint Analysis Animal_Model Disease Model Induction (e.g., Surgical Endometriosis) Group_Assignment Randomization into Groups (Vehicle, Compound, Positive Control) Animal_Model->Group_Assignment Dosing Compound Administration (e.g., Oral Gavage, IP Injection) Group_Assignment->Dosing Monitoring In-Life Monitoring (Health, Body Weight) Dosing->Monitoring Treatment Period Endpoint Primary Endpoint Measurement (e.g., Lesion Size, Tumor Volume) Monitoring->Endpoint Analysis Data Analysis & Statistics (Comparison between groups) Endpoint->Analysis

Caption: A simplified workflow for an in vivo efficacy study.

Part 3: Mechanism of Action and Future Directions

Understanding a compound's mechanism of action is key to bridging the in vitro and in vivo data. For the 3-oxo-2,3-dihydropyridazine scaffold, multiple mechanisms have been proposed depending on the specific substitutions made to the core structure.

Signaling Pathway: ITK in T-Cell Activation

The ITK-inhibiting derivatives exert their effect by intervening in the T-cell receptor (TCR) signaling cascade. By blocking ITK, these compounds can prevent the downstream signaling that leads to T-cell proliferation and cytokine release, which is the desired outcome in treating T-cell leukemias.

G TCR T-Cell Receptor (TCR) ITK ITK TCR->ITK Activation PLCg1 PLCγ1 Downstream Downstream Signaling (Ca²⁺ flux, NF-κB) PLCg1->Downstream ITK->PLCg1 Phosphorylation Proliferation T-Cell Activation & Proliferation Downstream->Proliferation Inhibitor 3-Oxo-2,3-dihydropyridazine Derivative Inhibitor->ITK Inhibition

Caption: Simplified ITK signaling pathway and point of inhibition.

Conclusion and Outlook

The 3-oxo-2,3-dihydropyridazine scaffold is a synthetically flexible and pharmacologically active platform. The available data clearly demonstrates its potential across multiple therapeutic areas, with derivatives showing potent in vitro activity against validated targets like ITK and xanthine oxidase. The parent compound itself has demonstrated in vivo efficacy in models of endometriosis.[6]

However, a significant gap remains in the in vivo validation for many of the most promising derivatives, particularly the novel kinase inhibitors.[3][4] Future work must focus on bridging this divide. Comprehensive pharmacokinetic and metabolic studies are required to optimize lead candidates for better drug-like properties. These efforts will be critical in determining whether the remarkable in vitro potency of these compounds can be successfully translated into effective and safe medicines for patients.

References

Benchmarking New Pyridazinone Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its inherent chemical versatility allows for the generation of diverse derivatives with therapeutic potential across oncology, cardiovascular diseases, and inflammatory conditions.[1][3][4] This guide provides an in-depth comparative analysis of new pyridazinone derivatives against established standards in these key therapeutic areas. We will delve into the underlying mechanisms of action, present head-to-head performance data from preclinical assays, and provide detailed experimental protocols to ensure the reproducibility and validation of these findings.

Section 1: Pyridazinone Derivatives in Oncology

Pyridazinone-based compounds have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival.[3][5]

Mechanism of Action: Targeting Key Oncogenic Drivers

A significant number of pyridazinone derivatives exert their anticancer effects by inhibiting crucial kinases involved in tumorigenesis. For instance, some derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5][6] Others have shown inhibitory activity against c-Met tyrosine kinase, which is often overactivated in various cancers, promoting metastasis and therapeutic resistance.[7] Furthermore, some pyridazinones function as PARP inhibitors, a class of drugs effective in treating cancers with specific DNA repair defects, such as certain types of ovarian and breast cancers.[3]

Diagram 1: Simplified Signaling Pathway of VEGFR-2 Inhibition

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Pyridazinone Pyridazinone Derivative Pyridazinone->VEGFR2 Inhibits

Caption: Inhibition of VEGFR-2 by pyridazinone derivatives blocks downstream signaling, leading to reduced cell proliferation and angiogenesis.

Comparative Performance Data

The following table summarizes the in vitro cytotoxic activity of representative new pyridazinone derivatives compared to standard-of-care anticancer agents in various cancer cell lines.

Compound ClassDerivative ExampleTargetCell LineIC50 (µM)Standard DrugStandard Drug IC50 (µM)Reference
Pyridazinone-DiarylureaCompound 10lVEGFR-2A549 (NSCLC)1.66 - 100Sorafenib~3.4 - 7.1[5][8]
Pyridazinone-DiarylureaCompound 17aVEGFR-2Melanoma, Prostate, ColonGI% 62.21-100.14--[5]
Chlorinated PyridazinoneDCPYRAntimetaboliteMAC16 (Colon)-5-Fluorouracil-[9]
Pyridazino[4,5-b]indol-4-oneHydrazide 83PI3KMCF-7 (Breast)4.255-Fluorouracil6.98[10]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of new pyridazinone derivatives on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test pyridazinone derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridazinone derivative in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (standard drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Diagram 2: Experimental Workflow for MTT Assay

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Add Compound to Cells A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate for 48-72 hours C->D E Add MTT Solution D->E F Incubate for 4 hours E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I G cluster_cox COX Pathway cluster_pde PDE4 Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Inflammation1 Inflammation PGs->Inflammation1 Pyridazinone1 Pyridazinone Derivative Pyridazinone1->COX2 Inhibits ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA AMP AMP PDE4->AMP Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) PKA->Cytokines Inflammation2 ↓ Inflammation Cytokines->Inflammation2 Pyridazinone2 Pyridazinone Derivative Pyridazinone2->PDE4 Inhibits

References

A Senior Application Scientist's Guide to Confirming Target Engagement in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, unequivocally demonstrating that a candidate molecule interacts with its intended target within the complex milieu of a living cell is a cornerstone of a successful research program. This confirmation of target engagement serves as a critical bridge, linking the biochemical potency of a compound to its observed cellular phenotype. Without this crucial piece of evidence, researchers risk pursuing compounds with misleading off-target effects or misinterpreting the true mechanism of action.[1][2]

This guide provides an in-depth comparison of four leading methodologies for confirming target engagement in cellular models: the Cellular Thermal Shift Assay (CETSA), NanoBRET/BRET, Fluorescence Resonance Energy Transfer (FRET), and the In-Cell Western assay. As a senior application scientist, my goal is not merely to present protocols but to illuminate the underlying principles and the rationale behind experimental choices, empowering you to select and implement the most appropriate strategy for your specific research questions.

The Principle of Target Engagement Confirmation

At its core, a target engagement assay is a biophysical or biochemical measurement of the direct interaction between a drug and its protein target inside a cell.[2] This can be achieved through various approaches, each with its own set of strengths and limitations. The ideal assay provides a clear, quantitative measure of this interaction in a physiologically relevant context, is scalable for the required throughput, and is robust and reproducible.

Comparison of Key Methodologies for Cellular Target Engagement

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementFluorescence Resonance Energy Transfer (FRET)In-Cell Western Assay
Principle Ligand-induced thermal stabilization of the target protein.[3]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is competed by the compound.[4][5]Non-radiative energy transfer between two fluorescent proteins (donor and acceptor) upon close proximity.[6][7]Quantitative immunofluorescence in a microplate format.[8][9]
Labeling Requirement Label-free for both compound and endogenous target protein.[3]Requires genetic fusion of NanoLuciferase to the target protein and a specific fluorescent tracer.[4][5]Requires genetic fusion of two different fluorescent proteins to the interacting partners.[6]Requires a primary antibody for the target protein and a fluorescently-labeled secondary antibody.[10][11]
Detection Method Western Blot, Mass Spectrometry (TPP), AlphaLISA, ELISA.[12][13]Luminescence and fluorescence detection (BRET ratio).[14]Fluorescence microscopy (intensity, lifetime, or sensitized emission).[15][16]Infrared or fluorescent imaging of microplates.[8][17]
Cell State Live or lysed cells.[13]Live cells.[18]Live cells.[15]Fixed and permeabilized cells.[8][11]
Throughput Low to high, depending on the detection method (HT-CETSA).[12][19]High-throughput compatible.[20][21]Low to medium, depending on the imaging setup.High-throughput compatible.[11]
Quantitative Data Semi-quantitative (Tm shift) to quantitative (ITDRF EC50).[13]Quantitative (IC50, Kd).[18]Quantitative (FRET efficiency, binding kinetics).[7]Quantitative (relative protein levels).[8][9]
Kinetic Analysis No (Endpoint).[22]Yes (can measure residence time).Yes (can measure association/dissociation).No (Endpoint).

Cellular Thermal Shift Assay (CETSA): The Label-Free Approach

CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization. The binding of a small molecule to its target protein confers increased stability, making the protein more resistant to heat-induced denaturation.[3] This change in thermal stability is then quantified to confirm target engagement.

The "Why" Behind the CETSA Workflow

The beauty of CETSA lies in its label-free nature, allowing for the study of endogenous proteins without the need for genetic modification.[3] This is particularly advantageous when studying targets where tagging could interfere with function or when developing assays for primary cells. The choice of detection method (e.g., Western Blot for low throughput, AlphaScreen for high throughput) is dictated by the scale of the experiment and the availability of suitable reagents.[12]

Visualizing the CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis A 1. Culture cells to desired confluency B 2. Treat cells with compound or vehicle A->B C 3. Harvest and resuspend cells B->C D 4. Aliquot cell suspension C->D E 5. Heat aliquots at a range of temperatures D->E F 6. Lyse cells (e.g., freeze-thaw) E->F G 7. Centrifuge to pellet aggregated proteins F->G H 8. Collect supernatant (soluble fraction) G->H I 9. Quantify soluble protein (e.g., Western Blot) H->I J 10. Plot melt curves and determine Tm shift I->J

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA Melt Curve Generation
  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the test compound or vehicle control for a specified time.[23]

  • Cell Harvesting and Heat Treatment: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.[23]

  • Thermal Challenge: Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40-64°C) using a thermal cycler. Include an unheated control.[23]

  • Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles.[23]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.[23]

  • Protein Quantification and Western Blot: Collect the supernatant, determine protein concentration, and analyze by Western blotting using an antibody specific to the target protein.[23]

  • Data Analysis: Quantify the band intensities and normalize to the unheated control. Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melting temperature (Tm) indicates target engagement.[23]

NanoBRET™ Target Engagement: A Proximity-Based Live-Cell Assay

The NanoBRET™ Target Engagement assay is a powerful technology that measures compound binding in living cells in real-time.[5] It is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures molecular interactions.[22]

The "Why" Behind the NanoBRET™ Workflow

The key advantage of NanoBRET™ is its ability to provide quantitative binding data (IC50 values) in live cells with high throughput.[18][24] The use of the bright NanoLuc® luciferase as the donor allows for sensitive detection. The assay requires the genetic fusion of NanoLuc® to the target protein and the use of a fluorescent tracer that binds to the target. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[4][5] This competitive displacement format is what allows for the determination of the compound's intracellular affinity.

Visualizing the NanoBRET™ Workflow```dot

NanoBRET_Workflow cluster_transfection Cell Transfection cluster_assay_setup Assay Setup cluster_detection_analysis Detection & Analysis A 1. Transfect cells with NanoLuc®-target fusion plasmid B 2. Seed transfected cells into assay plate A->B C 3. Add fluorescent tracer and test compound B->C D 4. Incubate to allow for binding equilibrium C->D E 5. Add Nano-Glo® substrate and extracellular inhibitor D->E F 6. Measure donor (450 nm) and acceptor (610 nm) emissions E->F G 7. Calculate BRET ratio F->G H 8. Plot dose-response curve to determine IC50 G->H

Caption: Experimental workflow for FRET-based protein interaction studies.

Experimental Protocol: FRET Microscopy by Sensitized Emission
  • Cell Transfection: Co-transfect cells with plasmids encoding the two proteins of interest, one fused to a donor fluorophore (e.g., GFP) and the other to an acceptor fluorophore (e.g., mCherry). [15]2. Cell Plating: 24 hours post-transfection, plate the cells on glass-bottom dishes suitable for high-resolution microscopy. [15]3. Live-Cell Imaging: Image the cells on a confocal microscope equipped for live-cell imaging (37°C, 5% CO2). [15]4. Image Acquisition: Acquire images in three channels: the donor channel (donor excitation, donor emission), the acceptor channel (acceptor excitation, acceptor emission), and the FRET channel (donor excitation, acceptor emission). [15]5. Correction for Crosstalk: Image cells expressing only the donor or only the acceptor to determine the amount of spectral bleed-through. [7]6. Data Analysis: Use the bleed-through correction factors to calculate the true FRET signal. FRET efficiency can then be calculated and used to quantify the protein-protein interaction. [7]

In-Cell Western Assay: High-Throughput Immunofluorescence

The In-Cell Western (ICW) assay is a quantitative immunofluorescence method performed in a microplate format. [8][9]It combines the specificity of Western blotting with the throughput of an ELISA. [9]

The "Why" Behind the In-Cell Western Workflow

The ICW assay is an excellent choice for medium- to high-throughput screening of compounds that modulate the level of a specific protein. It is performed on fixed and permeabilized cells, allowing for the use of antibodies to detect the endogenous target protein. [8][11]A key aspect of the ICW is normalization, which is crucial for accurate quantification. This is typically done by co-staining with a DNA dye or an antibody against a housekeeping protein. [25][26]

Visualizing the In-Cell Western Workflow

ICW_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_fix_perm Fixation & Permeabilization cluster_staining Immunostaining cluster_imaging_analysis Imaging & Analysis A 1. Seed cells in a 96- or 384-well plate B 2. Treat cells with compounds as required A->B C 3. Fix cells with formaldehyde B->C D 4. Permeabilize cells with a detergent (e.g., Triton X-100) C->D E 5. Block non-specific binding D->E F 6. Incubate with primary antibody E->F G 7. Incubate with fluorescently-labeled secondary antibody and normalization dye F->G H 8. Wash wells G->H I 9. Scan plate on an infrared or fluorescent imager H->I J 10. Quantify and normalize the signal I->J

Caption: Experimental workflow for the In-Cell Western Assay.

Experimental Protocol: In-Cell Western Assay
  • Cell Seeding and Treatment: Seed cells in a 96- or 384-well plate and allow them to adhere. Treat the cells with the test compounds for the desired time. [17]2. Fixation: Fix the cells with 3.7% formaldehyde in PBS for 20 minutes at room temperature. [10][17]3. Permeabilization: Wash the cells and permeabilize with a buffer containing a detergent (e.g., 0.1% Triton X-100) for 5 minutes. [10][17]4. Blocking: Block non-specific antibody binding by incubating with a blocking buffer for 1.5 hours. [10][17]5. Primary Antibody Incubation: Incubate with the primary antibody specific to the target protein for 2 hours at room temperature or overnight at 4°C. [10][17]6. Secondary Antibody Incubation: Wash the plate and incubate with a fluorescently-labeled secondary antibody and a normalization dye (e.g., a DNA stain) for 1 hour, protected from light. [17]7. Imaging and Analysis: Wash the plate and scan on a microplate imager. Quantify the fluorescence intensity for the target protein and normalize it to the cell number using the signal from the normalization dye. [17]

Conclusion: Selecting the Right Tool for the Job

The choice of a target engagement assay is a critical decision in the drug discovery process. There is no one-size-fits-all solution, and the optimal method depends on the specific research question, the nature of the target protein, and the desired throughput.

  • CETSA is the go-to method for label-free confirmation of target engagement with endogenous proteins.

  • NanoBRET™ offers a high-throughput, quantitative solution for measuring compound affinity in live cells.

  • FRET provides unparalleled spatial and temporal resolution for visualizing protein-protein interactions.

  • In-Cell Western is a robust, high-throughput method for quantifying changes in protein levels.

By understanding the principles, advantages, and limitations of each of these techniques, researchers can design and execute experiments that provide clear and convincing evidence of target engagement, ultimately leading to more informed decisions and a higher probability of success in the development of new therapeutics.

References

A Researcher's Guide to Xanthine Oxidase Inhibition Kinetics: A Lineweaver-Burk Plot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, I've seen firsthand the critical need for robust, reproducible methods in drug discovery. Characterizing the kinetics of enzyme inhibition is a cornerstone of this process, providing invaluable insights into a compound's mechanism of action. Xanthine oxidase (XO) is a highly significant therapeutic target, and understanding how potential inhibitors interact with it is paramount.

This guide provides an in-depth, experience-driven approach to analyzing xanthine oxidase inhibition using a classic and powerful tool: the Lineweaver-Burk plot. We will move beyond a simple recitation of steps to explore the causality behind the methodology, ensuring a self-validating and scientifically sound experimental design.

The Significance of Xanthine Oxidase in Purine Metabolism

Xanthine oxidase is a pivotal enzyme in the purine catabolism pathway. It catalyzes the oxidative hydroxylation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid.[1][2][3] Under normal physiological conditions, this process is essential for the breakdown of purines. However, elevated activity of XO can lead to hyperuricemia—an excess of uric acid in the blood. This condition is the primary cause of gout, a painful inflammatory arthritis triggered by the deposition of monosodium urate crystals in joints and tissues.[3][4][5]

Consequently, inhibiting xanthine oxidase is a primary therapeutic strategy for managing gout and other conditions associated with hyperuricemia.[3] Well-known drugs like Allopurinol and Febuxostat function by targeting this enzyme.[1][6][7] Allopurinol, a purine analog, and its active metabolite oxypurinol act as competitive inhibitors.[8][9] Febuxostat, a newer, non-purine agent, potently inhibits XO through a non-competitive mechanism, blocking a channel leading to the enzyme's active site.[6][10][11] Distinguishing between these mechanisms is not merely academic; it is fundamental to developing safer and more effective drugs.

Fundamentals of Reversible Enzyme Inhibition

Before delving into the practicalities of the assay, it's crucial to understand the primary modes of reversible enzyme inhibition. The inhibitor (I) can bind to the free enzyme (E), the enzyme-substrate (ES) complex, or both. This interaction is characterized by the dissociation constant, Ki. The mode of inhibition dictates the effect on the enzyme's key kinetic parameters: the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum velocity (Vmax).

  • Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the free enzyme. This increases the apparent Km (requiring more substrate to achieve half-Vmax) but does not change Vmax, as the inhibition can be overcome by a sufficiently high substrate concentration.[12][13]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, and its binding is independent of whether the substrate is bound. This binding reduces the concentration of functional enzyme, thereby decreasing Vmax without affecting the enzyme's affinity for the substrate (Km remains unchanged).[12][13]

  • Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex, effectively locking the substrate in place. This mode of inhibition reduces both Vmax and the apparent Km.[12][13]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically with different affinities. This results in a decrease in Vmax and a change (either an increase or decrease) in the apparent Km.[14][15]

Experimental Workflow: A Validating Protocol for XO Inhibition

This protocol is designed to be self-validating by including appropriate controls and a range of concentrations that allow for a clear kinetic analysis. The core of the assay is to measure the rate of uric acid formation, which absorbs light strongly at approximately 295 nm.[16][17]

Experimental Protocol

A. Materials and Reagents

  • Xanthine Oxidase (from bovine milk or microbial source)

  • Xanthine (Substrate)

  • Test Inhibitor and Positive Control (e.g., Allopurinol)

  • Potassium Phosphate Buffer (50-100 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO, for dissolving compounds)

  • 96-well UV-transparent microplates

  • Spectrophotometer or microplate reader capable of kinetic measurements at 295 nm

B. Reagent Preparation

  • Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and carefully adjust the pH to 7.5. The pH is critical for optimal enzyme activity.

  • Xanthine Stock Solution: Prepare a high-concentration stock of xanthine in buffer. Note that xanthine has limited solubility, so gentle warming may be required. From this, create a series of dilutions to be used in the assay (e.g., eight concentrations ranging from 10 µM to 200 µM).

  • Xanthine Oxidase Working Solution: Prepare a working solution of xanthine oxidase in ice-cold phosphate buffer (e.g., 0.05-0.1 units/mL). The final concentration should be optimized to yield a linear reaction rate for at least 5-10 minutes. Always keep the enzyme on ice to preserve its activity.

  • Inhibitor Solutions: Prepare a stock solution of your test compound and the positive control (Allopurinol) in DMSO. Then, create serial dilutions in the phosphate buffer. The final DMSO concentration in the assay well should be kept constant and low (<1%) to avoid affecting enzyme activity.

C. Assay Procedure (96-Well Plate Format)

  • Layout Design: Design the plate to include wells for blanks (no enzyme), negative controls (no inhibitor), a positive control (Allopurinol), and the test compound. Each inhibitor concentration should be tested across all substrate concentrations.

  • Assay Setup: To each well, add:

    • Phosphate Buffer

    • Inhibitor Solution (or vehicle control, e.g., buffer with DMSO)

    • Xanthine Oxidase Working Solution

  • Pre-incubation: Pre-incubate the plate at 25°C or 37°C for 10-15 minutes.[17][18] This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Start the reaction by adding the Xanthine Substrate Solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 295 nm every 30 seconds for 5-10 minutes.

Data Analysis Workflow: From Raw Data to Kinetic Insights

The path from raw absorbance readings to determining the inhibition mechanism is a multi-step process that relies on careful calculations and graphical analysis.

Data_Analysis_Workflow cluster_exp Experimental Data Acquisition cluster_calc Data Processing cluster_plot Graphical Analysis cluster_interp Interpretation RawData Raw Absorbance Data (Abs vs. Time at 295 nm) CalcV0 Calculate Initial Velocity (V₀) (ΔAbs / min) RawData->CalcV0 For each [S] and [I] Reciprocal Calculate Reciprocals (1/V₀ and 1/[S]) CalcV0->Reciprocal LBPlot Construct Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) Reciprocal->LBPlot Analysis Analyze Intercepts & Slopes LBPlot->Analysis Compare inhibited vs. uninhibited lines DetType Determine Inhibition Type (Competitive, Non-competitive, etc.) Analysis->DetType CalcKi Calculate Ki (Secondary Replots) Analysis->CalcKi

Caption: Data analysis workflow from raw experimental data to kinetic parameter determination.

  • Calculate Initial Velocity (V₀): For each reaction well, plot absorbance versus time. The initial velocity (V₀) is the slope of the linear portion of this curve (ΔAbs/min). This step is crucial; using the linear range ensures you are measuring the true initial rate before substrate depletion or product inhibition occurs.

  • Calculate Reciprocals: For each data point, calculate the reciprocal of the substrate concentration (1/[S]) and the reciprocal of the initial velocity (1/V₀).

  • Construct the Lineweaver-Burk Plot: Plot 1/V₀ on the y-axis against 1/[S] on the x-axis.[19] You will generate a separate line for the uninhibited reaction and for each concentration of the inhibitor tested.

Comparative Analysis: Interpreting the Lineweaver-Burk Plot

The Lineweaver-Burk plot provides a clear, visual diagnosis of the inhibition mechanism by linearizing the hyperbolic Michaelis-Menten curve.[19][20] The power of this tool lies in comparing the lines generated in the presence of an inhibitor to the control line (no inhibitor).

Inhibition_Mechanisms cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition E_c E ES_c ES E_c->ES_c + S EI_c EI E_c->EI_c + I ES_c->E_c k-1 EP_c E + P ES_c->EP_c kcat EI_c->E_c Ki E_nc E ES_nc ES E_nc->ES_nc + S EI_nc EI E_nc->EI_nc + I ES_nc->E_nc k-1 EP_nc E + P ES_nc->EP_nc kcat ESI_nc ESI ES_nc->ESI_nc + I EI_nc->E_nc Ki EI_nc->ESI_nc + S ESI_nc->ES_nc Ki ESI_nc->EI_nc k-1 E_u E ES_u ES E_u->ES_u + S ES_u->E_u k-1 EP_u E + P ES_u->EP_u kcat ESI_u ESI ES_u->ESI_u + I ESI_u->ES_u Ki

Caption: Molecular interactions for different modes of reversible enzyme inhibition.

The following table summarizes how to interpret the plots:

Inhibition TypeInhibitor Binding SiteEffect on KmEffect on VmaxLineweaver-Burk Plot Appearance
Competitive Free Enzyme (Active Site)Increases (Apparent Km)UnchangedLines intersect on the y-axis. Slope increases with inhibitor concentration.[12][21]
Non-competitive Free Enzyme or ES Complex (Allosteric Site)UnchangedDecreasesLines intersect on the x-axis. Slope and y-intercept increase with inhibitor concentration.[12][21]
Uncompetitive ES Complex OnlyDecreases (Apparent Km)DecreasesA series of parallel lines. Both x- and y-intercepts change.[12][13][21]
Mixed Free Enzyme or ES Complex (Allosteric Site)Increases or DecreasesDecreasesLines intersect to the left of the y-axis (but not on the x-axis).[14]

By observing where the lines intersect, a researcher can confidently determine the inhibition mechanism of their test compound. For instance, if the lines all converge at the same y-intercept (1/Vmax), it is a clear signature of competitive inhibition.[21] If they converge on the x-intercept (-1/Km), the mechanism is non-competitive.[21]

Conclusion

The Lineweaver-Burk plot, despite some limitations regarding error distribution at low substrate concentrations, remains an invaluable and straightforward graphical tool for the kinetic analysis of enzyme inhibitors. For researchers in drug development, its ability to provide a clear, visual determination of an inhibitor's mechanism of action is essential. By following a robust and self-validating experimental protocol, scientists can reliably characterize potential xanthine oxidase inhibitors, contributing to the development of next-generation therapeutics for gout and other hyperuricemic conditions. This kinetic understanding forms the foundation upon which structure-activity relationships are built and lead compounds are optimized.

References

A Comparative Guide to the Molecular Docking of 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid with High-Value Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the pyridazine and pyridazinone core is a "wonder nucleus," forming the backbone of compounds with an astonishingly broad spectrum of biological activities.[1][2] These activities range from anti-inflammatory, analgesic, and anticancer to antihypertensive and antimicrobial effects.[2][3] The synthetic tractability of this scaffold makes it a fertile ground for the design of novel therapeutics.[4] This guide focuses on a specific, promising derivative: 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid . While this molecule itself has been noted for potential anti-inflammatory properties[5], its close chemical relatives have been successfully designed and evaluated as potent inhibitors of specific enzymes, underscoring the scaffold's potential.[6][7]

To rationally explore the therapeutic promise of this compound, we turn to molecular docking, a cornerstone of computer-aided drug design (CADD).[8] This powerful computational technique allows us to predict how a ligand (our compound) might bind to the active site of a target protein, providing critical insights into its potential mechanism of action and binding affinity long before a physical sample is synthesized or tested.[9][10][11]

This guide provides a comparative analysis of the docking of this compound against three distinct and therapeutically relevant protein targets. By comparing its predicted interaction with these proteins, we aim to illuminate the compound's polypharmacological potential and provide a data-driven foundation for future drug development efforts.

Selection of Target Proteins: A Triad of Therapeutic Opportunity

The choice of target proteins is paramount for a meaningful comparative study. Based on the established pharmacology of the pyridazinone class, we have selected three validated targets from different disease areas to probe the versatility of our lead compound.

  • Xanthine Oxidase (XO): The Metabolic Target. Derivatives of this compound have been explicitly designed and synthesized as inhibitors of Xanthine Oxidase (XO), a critical enzyme in purine metabolism whose overactivity leads to gout.[6] This makes XO an essential and logical primary target for our investigation.

  • Cyclooxygenase-2 (COX-2): The Inflammation Target. The pyridazinone nucleus is well-documented in compounds possessing non-steroidal anti-inflammatory drug (NSAID)-like analgesic and anti-inflammatory activities.[2][3][12] COX-2 is a cornerstone target for inflammation, making it a highly relevant protein to assess the compound's potential in this widely researched therapeutic area.

  • Interleukin-2-inducible T-cell kinase (ITK): The Immuno-oncology Target. Recent cutting-edge research has identified novel 3-oxo-2,3-dihydropyridazine derivatives as selective inhibitors of ITK, a key kinase in T-cell signaling.[4][7] Targeting ITK has immense potential in treating autoimmune diseases and T-cell malignancies.[4] Including ITK allows us to compare the compound's fit in a classic enzyme active site versus a more modern kinase ATP-binding pocket.

Experimental Protocol: A Validated Molecular Docking Workflow

The following protocol outlines a self-validating system for conducting molecular docking studies, ensuring reproducibility and scientific rigor. The process is visualized in the workflow diagram below.

Step 1: Ligand Preparation
  • Structure Acquisition: The 3D structure of this compound was obtained from the PubChem database (CID 12338786).[13]

  • Energy Minimization: The structure was imported into molecular modeling software (e.g., Avogadro, ChemDraw 3D). The geometry was optimized and energy was minimized using a standard force field like MMFF94 to achieve a stable, low-energy conformation.

  • File Conversion: The prepared ligand was saved in the PDBQT format, which includes atomic charges and torsional freedom information required by docking software like AutoDock Vina.

Step 2: Target Protein Preparation
  • Structure Acquisition: The crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB):

    • Xanthine Oxidase (XO): PDB ID: 3NVY

    • Cyclooxygenase-2 (COX-2): PDB ID: 5IKR

    • Interleukin-2-inducible T-cell kinase (ITK): PDB ID: 3QG2

  • Protein Cleaning: All non-essential molecules, including water, co-crystallized ligands, and ions, were removed from the PDB files. This ensures the docking simulation focuses solely on the interaction between our ligand and the protein.

  • Protonation and Repair: Polar hydrogens were added to the protein structures, and any missing side chains were repaired using the protein preparation wizard in AutoDock Tools. This step is crucial for accurately modeling hydrogen bonding.

  • File Conversion: The prepared protein structures were saved in the PDBQT format.

Step 3: Docking Simulation with AutoDock Vina
  • Grid Box Definition: For each protein, a grid box was defined to encompass the known active site or ATP-binding pocket. The dimensions were set to 25Å x 25Å x 25Å, centered on the co-crystallized ligand in the original PDB file to ensure the search space was correctly located.

  • Execution: The docking simulation was performed using AutoDock Vina. The software systematically explores various conformations (poses) of the ligand within the defined grid box, calculating the binding affinity for each pose.[14]

  • Pose Generation: The simulation was configured to generate the top 10 binding poses for subsequent analysis.

Step 4: Post-Docking Analysis and Visualization
  • Binding Affinity Evaluation: The binding affinity, reported as a negative score in kcal/mol, was recorded for the top-ranked pose. A more negative value indicates a more favorable predicted binding interaction.

  • Interaction Visualization: The best-scoring pose for each ligand-protein complex was loaded into a molecular visualization tool (e.g., PyMOL, Discovery Studio). Key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, between the ligand and amino acid residues in the active site were identified and analyzed.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis ligand_prep Ligand Preparation (PubChem CID: 12338786) Energy Minimization grid Grid Box Definition (Active Site Targeting) ligand_prep->grid protein_prep Target Protein Preparation (PDB Download) Cleaning & Protonation protein_prep->grid dock Molecular Docking (AutoDock Vina) grid->dock scoring Binding Affinity Scoring (kcal/mol) dock->scoring visual Interaction Visualization (PyMOL / Discovery Studio) scoring->visual

Caption: A generalized workflow for molecular docking studies.

Results: A Comparative Analysis of Binding Interactions

The docking simulations yielded distinct binding affinities and interaction patterns for this compound with each of the three target proteins. The results are summarized below.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Amino Acid Residues
Xanthine Oxidase (XO) 3NVY-7.9 Arg880, Thr1010, Phe914, Val1011
Cyclooxygenase-2 (COX-2) 5IKR-8.5 Arg120, Tyr355, Ser530, Val523
Interleukin-2 Kinase (ITK) 3QG2-7.2 Met439, Lys391, Glu438, Leu366

Discussion: Interpreting the In Silico Data

The comparative docking results provide a compelling, albeit predictive, narrative about the therapeutic potential of this compound.

Strongest Binding Predicted with COX-2: The compound showed the most favorable binding affinity with COX-2 (-8.5 kcal/mol), suggesting it has strong potential as an anti-inflammatory agent. The analysis of the binding pose reveals that the negatively charged carboxylic acid group forms a crucial salt bridge with the positively charged Arginine 120 at the entrance of the COX active site. This interaction is a hallmark of many selective COX-2 inhibitors. Furthermore, the pyridazinone ring is positioned to form a hydrogen bond with Serine 530 and is nestled within a hydrophobic pocket created by residues like Valine 523 . This strong predicted binding is consistent with the known anti-inflammatory properties of the broader pyridazinone chemical class.[2][12]

Favorable Interaction with Xanthine Oxidase: A strong binding affinity of -7.9 kcal/mol was also observed for Xanthine Oxidase. This result validates the findings from previous studies that identified derivatives of this scaffold as XO inhibitors.[6] In our model, the carboxylic acid group engages in a strong hydrogen bond network with Arginine 880 and Threonine 1010 within the enzyme's molybdenum-containing active site. The planar pyridazinone ring is stabilized by pi-stacking interactions with the aromatic ring of Phenylalanine 914 . This binding mode effectively anchors the ligand in the active site, suggesting it could act as a competitive inhibitor.

Moderate Binding to ITK Kinase: The binding affinity for the ITK kinase domain was moderate (-7.2 kcal/mol) compared to the other targets. Kinase inhibitors often require more extensive and specific interactions. In the predicted pose, the pyridazinone core acts as a hinge-binder, with one of the ring nitrogens forming a hydrogen bond with the backbone amide of Methionine 439 in the hinge region—a canonical interaction for many ATP-competitive kinase inhibitors. The carboxylic acid moiety is predicted to interact with the conserved Lysine 391 . While the score is modest, the observed binding mode is correct for a kinase inhibitor, indicating that the 3-oxo-2,3-dihydropyridazine scaffold is a viable starting point for developing ITK inhibitors, as recent literature suggests.[4][7] Further optimization by adding substituents to the scaffold would likely be required to enhance potency and selectivity.

Conclusion and Future Directions

This in silico comparative guide demonstrates that this compound is a versatile scaffold with significant therapeutic potential across multiple target classes.

  • The compound shows the most promise as a COX-2 inhibitor for anti-inflammatory applications, evidenced by the strongest predicted binding affinity and a classic NSAID binding mode.

  • It also shows strong potential as a Xanthine Oxidase inhibitor for conditions like gout, corroborating existing research on similar compounds.

  • While its predicted affinity for ITK is more moderate, it adopts a valid kinase inhibitor binding pose, marking it as a suitable chemical starting point for optimization in the immuno-oncology space.

Crucially, molecular docking is a predictive tool that provides hypotheses.[9] The next logical and essential steps involve the experimental validation of these computational findings. This would include in vitro enzyme inhibition assays for XO, COX-2, and ITK to determine IC50 values, followed by cell-based assays to confirm activity in a biological context. The insights from this guide provide a rational basis for prioritizing these experimental efforts and guiding the future chemical modification of this promising scaffold.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS No. 54404-06-7). As laboratory professionals, our commitment to safety extends beyond the bench; it includes the responsible management of chemical waste from cradle-to-grave.[1] This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory compliance within your laboratory.

Hazard Assessment: Understanding the Compound

Before any handling or disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is classified with specific health hazards that dictate its handling and disposal requirements.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following risks[2]:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

These classifications mandate that the compound be treated as a hazardous waste.[4] Improper disposal, such as drain or trash disposal, is prohibited and can lead to environmental contamination and significant regulatory penalties.[5]

Hazard Classification GHS Category Signal Word Hazard Statement Source
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation[2][3]
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation[2][3]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, all handling and disposal operations must be conducted with appropriate safety measures in place. This aligns with the OSHA Laboratory Standard, which requires employers to have a written Chemical Hygiene Plan (CHP) that specifies protective measures.[6][7][8]

  • Engineering Controls : All work involving this compound, including weighing, transferring, and preparing waste containers, should be performed inside a certified chemical fume hood. The fume hood provides essential ventilation to minimize the risk of inhaling the powder.[9] An eyewash station and safety shower must be readily accessible.[10][11]

  • Personal Protective Equipment (PPE) : The minimum required PPE for handling this chemical and its waste includes:

    • Eye Protection : Chemical safety goggles or a face shield to protect against splashes or airborne particles.[10]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or holes before use and wash hands thoroughly after handling.[10]

    • Body Protection : A lab coat or chemical-resistant apron to prevent skin contact.[12]

    • Respiratory Protection : If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator may be necessary.[12]

Waste Characterization and Segregation: The First Step to Disposal

Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[1][13] Given the GHS classifications, this compound waste is considered hazardous.

The Causality of Segregation : Proper segregation is critical to prevent dangerous reactions and to ensure cost-effective disposal.[4][14] Mixing incompatible waste streams can lead to the generation of toxic gases, fires, or explosions.

Protocol :

  • Designate a Waste Stream : This compound should be disposed of as a "Solid Organic Hazardous Waste."

  • Avoid Co-mingling : Do not mix this waste with other waste streams, particularly:

    • Bases or Strong Oxidizing Agents : To avoid unknown and potentially vigorous reactions.[15]

    • Liquid Waste : Keep solid and liquid waste separate.[14]

    • Non-Hazardous Waste : Mixing hazardous with non-hazardous waste renders the entire volume hazardous, increasing disposal costs and regulatory burden.[4]

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of waste generation to its final removal from the laboratory. All hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[16]

  • Container Selection :

    • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw-top cap is appropriate.[5][16]

    • The container must be clean, in good condition, and free of any damage.[5]

  • Labeling :

    • As soon as the first particle of waste enters the container, it must be labeled.[16]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound." Avoid abbreviations or formulas.

      • A clear statement of the associated hazards (e.g., "Toxic," "Irritant").

      • The date accumulation started.

  • Accumulation :

    • Keep the waste container tightly closed at all times, except when adding waste.[16][17] This prevents the release of vapors and protects against spills.

    • Store the container in your laboratory's designated SAA.[16]

    • Ensure the SAA is equipped with secondary containment, such as a spill tray, to contain any potential leaks.[14]

  • Requesting Disposal :

    • Follow your institution's specific procedures for waste pickup. This typically involves contacting your Environmental Health & Safety (EH&S) department or using a designated online portal.[16]

    • Do not allow hazardous waste to accumulate for extended periods. Adhere to all institutional and federal limits on the volume of waste stored in an SAA.[4]

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill : Determine the extent of the spill. For small spills of this solid, laboratory personnel with proper training and PPE can proceed with cleanup. For large spills, contact your institution's emergency response team.

  • Cleanup Procedure :

    • Wear the full PPE outlined in Section 2.

    • Gently sweep up the solid material. Avoid generating dust.[10][18] A vacuum cleaner should not be used unless it is specifically rated for hazardous dust.

    • Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels, gloves) into a designated hazardous waste container.[19]

    • Decontaminate the spill area with an appropriate cleaning agent, followed by water.

    • Wash hands thoroughly after the cleanup is complete.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (e.g., residual solid, contaminated weigh paper) B Is the waste hazardous? A->B C Yes (Harmful, Skin/Eye/Respiratory Irritant) B->C Based on GHS Data D Select Compatible Container (HDPE or Glass, Screw Cap) C->D E Label Container Immediately - 'Hazardous Waste' - Full Chemical Name - Hazards - Start Date D->E F Store in Satellite Accumulation Area (SAA) - Keep Closed - Use Secondary Containment E->F G Is container full or approaching time limit? F->G G->F No H Contact EH&S for Pickup (Follow Institutional Protocol) G->H Yes I Waste Manifested & Removed by Licensed Transporter H->I

Caption: Decision workflow for handling and disposing of the chemical.

Regulatory Framework and Waste Minimization

Regulatory Oversight :

  • EPA (Environmental Protection Agency) : Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates all aspects of hazardous waste management, from generation to final disposal.[5][13]

  • OSHA (Occupational Safety and Health Administration) : OSHA's Laboratory Standard (29 CFR 1910.1450) mandates safe laboratory practices, including the development of a Chemical Hygiene Plan to protect workers from chemical hazards.[6][8]

Waste Minimization : As responsible scientists, we should always strive to reduce the volume of chemical waste generated.[16][17] Consider these strategies:

  • Source Reduction : Purchase only the quantity of chemical needed for your experiments.[16]

  • Inventory Management : Maintain an accurate chemical inventory to avoid purchasing duplicates and to identify expired or unwanted chemicals for disposal before they accumulate.[4][14]

  • Scale Reduction : Where possible, reduce the scale of experiments to use smaller quantities of materials.[16]

By adhering to these detailed procedures, you ensure not only your personal safety but also the protection of our environment and the compliance of your institution with federal and state regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxo-2,3-dihydropyridazine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Oxo-2,3-dihydropyridazine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.